molecular formula C3H5ClO2<br>ClCOOC2H5<br>C3H5ClO2 B041880 Ethyl chloroformate CAS No. 541-41-3

Ethyl chloroformate

Cat. No.: B041880
CAS No.: 541-41-3
M. Wt: 108.52 g/mol
InChI Key: RIFGWPKJUGCATF-UHFFFAOYSA-N
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Description

Ethyl chloroformate is a highly versatile and fundamental reagent in organic synthesis and biochemical research. Its primary value lies in its role as an activating agent for carboxylic acids, facilitating their conversion into a variety of derivatives including esters, amides, and anhydrides. A quintessential application is in mixed anhydride peptide coupling, where it reacts with a carboxylate to form an reactive mixed carbonate anhydride intermediate. This intermediate is subsequently attacked by an amine nucleophile, enabling efficient amide bond formation for the synthesis of peptides and other complex molecules. Furthermore, this compound serves as an effective protecting agent for amines, forming N-ethoxycarbonyl (N-Cbz or Z) derivatives. The Cbz group is stable under a wide range of conditions but can be cleanly removed via catalytic hydrogenolysis, making it invaluable in multi-step syntheses, particularly in the field of alkaloid and pharmaceutical development. Its mechanism of action centers on the high electrophilicity of the carbonyl carbon, activated by the electron-withdrawing chloro and alkoxy groups, making it susceptible to nucleophilic attack. Researchers will find this compound indispensable for constructing complex molecular architectures, protecting functional groups, and exploring novel synthetic methodologies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl carbonochloridate
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InChI

InChI=1S/C3H5ClO2/c1-2-6-3(4)5/h2H2,1H3
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InChI Key

RIFGWPKJUGCATF-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)Cl
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Molecular Formula

C3H5ClO2, Array
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DSSTOX Substance ID

DTXSID1027186
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Molecular Weight

108.52 g/mol
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Physical Description

Ethyl chloroformate appears as a colorless liquid with a pungent odor. Flash point 66 °F. Very toxic by inhalation. Corrosive to metals and tissue. Vapors are heavier than air. Prolonged exposure to low concentrations or short exposure to high concentrations may have adverse health effects from inhalation., Liquid, Colorless liquid with a pungent odor; [ICSC], COLOURLESS LIQUID WITH PUNGENT ODOUR.
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Record name Carbonochloridic acid, ethyl ester
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Boiling Point

201 °F at 760 mmHg (USCG, 1999), 95 °C @ 760 MM HG, 95 °C
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Flash Point

61 °F (USCG, 1999), 16 °C, 61 °F (16 °C) (CLOSED CUP), 16 °C c.c.
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Solubility

PRACTICALLY INSOL & GRADUALLY DECOMP IN WATER, MISCIBLE WITH ALC, BENZENE, CHLOROFORM, ETHER, Solubility in water: reaction
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Density

1.135 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1403 @ 20 °C/4 °C, Relative density (water = 1): 1.1
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Vapor Density

3.7 (AIR= 1), Relative vapor density (air = 1): 3.7
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Vapor Pressure

22.4 [mmHg], 22.4 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 5.5
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Impurities

Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates
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Color/Form

WATER-WHITE LIQUID

CAS No.

541-41-3
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Melting Point

-114 °F (USCG, 1999), -80.6 °C
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Foundational & Exploratory

Ethyl Chloroformate: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl chloroformate, with the chemical formula ClCO₂CH₂CH₃, is a highly reactive organic compound and a key reagent in synthetic chemistry.[1] As the ethyl ester of chloroformic acid, its utility stems from the electrophilic carbonyl carbon, making it an excellent agent for introducing the ethoxycarbonyl group.[2][3] This guide provides an in-depth overview of its chemical properties, reactivity, and established experimental protocols, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a colorless, volatile liquid with a pungent odor.[2][4] It is highly flammable and corrosive to metals and tissues.[4][5] Due to its reactivity, it decomposes in water and is sensitive to moisture.[1][2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₃H₅ClO₂[1][2][3]
Molecular Weight 108.52 g/mol [1][2][4]
Appearance Colorless liquid with a pungent odor[1][2][4]
Density 1.135 - 1.1403 g/cm³ at 20-25 °C[1][2][6][7]
Melting Point -81 °C[1][2][6]
Boiling Point 93 - 95 °C[1][2][6][7]
Flash Point 16 °C (61 °F)[2][5][6]
Vapor Pressure 22.4 mmHg at 25 °C[4]
Vapor Density 3.74 (vs. air)[6]
Refractive Index n20/D 1.395[6][7]
Solubility
In waterDecomposes/Insoluble
In organic solventsMiscible with alcohol, benzene, chloroform, ether

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by the acyl chloride functionality, which makes it susceptible to nucleophilic acyl substitution.[2] It reacts readily with various nucleophiles, typically in the presence of a base to neutralize the hydrochloric acid byproduct.[8]

This compound reacts with water, decomposing to form ethanol, hydrochloric acid (HCl), and carbon dioxide (CO₂).[9][10] This reaction is exothermic and proceeds slowly.[9] The half-life in water at 25 °C is approximately 31.5 minutes.[4]

This compound is widely used to form carbamates by reacting with primary or secondary amines.[8][10] This reaction is a cornerstone for introducing the ethyl carbamate (B1207046) protecting group in peptide synthesis and other organic transformations.[1] The reaction with tertiary amines can lead to N-dealkylation, cleaving the amine to yield a carbamate.[11][12] The tendency for R-N bond cleavage is influenced by the nature of the alkyl group, solvent polarity, and reaction temperature.[11][12]

Figure 1: Reaction of this compound with Amines.

The reaction of this compound with alcohols or phenols yields carbonate esters.[8][10] This provides a straightforward method for synthesizing unsymmetrical carbonates.

Figure 2: Reaction of this compound with Alcohols.

In the presence of a tertiary amine like triethylamine (B128534), this compound reacts with carboxylic acids to form mixed carboxylic-carbonic anhydrides.[8][13][14] These mixed anhydrides are highly activated intermediates, particularly useful in peptide synthesis and the preparation of amides, as they readily react with nucleophiles like amines or ammonia.[13][14][15]

G CarboxylicAcid Carboxylic Acid (RCOOH) MixedAnhydride Mixed Anhydride (B1165640) (RCO-O-COOEt) CarboxylicAcid->MixedAnhydride Activation Triethylamine Triethylamine (Et₃N) Triethylamine->MixedAnhydride Activation ECF This compound (ClCOOEt) ECF->MixedAnhydride Activation Amide Amide (RCONH-R') MixedAnhydride->Amide Aminolysis Byproducts Byproducts (Et₃N·HCl, EtOH, CO₂) MixedAnhydride->Byproducts Amine Amine (R'NH₂) Amine->Amide Aminolysis

Figure 3: Mixed Anhydride Method for Amide Synthesis.

This compound is a popular derivatizing agent in analytical chemistry, especially for gas chromatography-mass spectrometry (GC-MS) analysis.[8][16][17] It effectively converts polar, non-volatile metabolites such as amino acids, organic acids, amines, and phenols into less polar and more volatile derivatives suitable for GC analysis.[8][18] A key advantage is that the derivatization can often be performed in an aqueous medium, simplifying sample preparation.[16][17]

Experimental Protocols

Safety Precaution: this compound is highly toxic, corrosive, and flammable.[1][5] All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[5][19][20]

This protocol describes the synthesis of a carbamate via the reaction of a primary amine with this compound, using an acid scavenger.[21]

  • Materials:

    • Primary Amine (e.g., 1-amino-2-propanol, 1.0 equiv)

    • This compound (1.0 equiv)

    • Triethylamine (1.1 equiv)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Three-neck round-bottom flask with magnetic stir bar

    • Dropping funnel

    • Nitrogen inlet

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Reaction Setup: In a three-neck round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous DCM.

    • Cool the stirred mixture to 0 °C using an ice bath.[21]

    • Addition of this compound: Dissolve this compound (1.0 equiv) in a small amount of anhydrous DCM and add it to the dropping funnel.[21]

    • Add the this compound solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature remains between 0-5 °C.[21]

    • After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 2 hours.[21]

    • Work-up and Isolation: Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.[21]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[21]

    • Purification (Optional): The crude product can be purified further by column chromatography on silica (B1680970) gel.[21]

This protocol outlines the formation of an amide from a carboxylic acid using the mixed anhydride method.[14][15]

  • Materials:

    • Carboxylic Acid (1.0 equiv)

    • Triethylamine (1.0 equiv)

    • This compound (1.0 equiv)

    • Amine or Ammonium (B1175870) Chloride (for primary amides, 1.5 equiv)

    • Anhydrous solvent (e.g., Tetrahydrofuran - THF, Dichloromethane - DCM)

  • Equipment:

    • Round-bottom flask with magnetic stir bar

    • Ice or dry ice/acetone bath

    • Syringes or dropping funnel

  • Procedure:

    • Acid Activation: Dissolve the carboxylic acid (1.0 equiv) in the anhydrous solvent within a round-bottom flask.

    • Cool the solution to between -15 °C and 0 °C.

    • Add triethylamine (1.0 equiv) and stir for a few minutes.

    • Slowly add this compound (1.0 equiv) to the cooled, stirred solution. Allow the mixed anhydride to form by stirring for 10-20 minutes at this temperature.[14][22]

    • Amidation: Add the amine (or a solution of ammonium chloride and excess triethylamine for a primary amide) to the reaction mixture.[15]

    • Allow the reaction to warm to room temperature and stir for several hours or until completion (monitored by TLC or LC-MS).

    • Work-up: Filter the mixture to remove the triethylamine hydrochloride precipitate. The filtrate can then be washed with dilute acid, dilute base (e.g., NaHCO₃), and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain the crude amide product.

    • Purification: Purify the crude product by recrystallization or column chromatography.

Applications and Logical Relationships

This compound's reactivity makes it a versatile tool in organic synthesis, with applications determined by the chosen nucleophile.

applications cluster_reactivity Core Reactivity: Nucleophilic Acyl Substitution cluster_applications Key Applications in Research & Development ECF This compound (Electrophile) Amines Amines (R₂NH) ECF->Amines reacts with Alcohols Alcohols (ROH) ECF->Alcohols reacts with CarboxylicAcids Carboxylic Acids (RCOOH) ECF->CarboxylicAcids reacts with Metabolites Polar Metabolites ECF->Metabolites reacts with ProtectingGroups Protecting Group Chemistry Amines->ProtectingGroups DrugDesign Drug Design & Prodrugs Amines->DrugDesign PeptideSynth Peptide Synthesis CarboxylicAcids->PeptideSynth Heterocycles Heterocycle Synthesis CarboxylicAcids->Heterocycles Derivatization Analytical Derivatization (GC-MS) Metabolites->Derivatization

Figure 4: Applications Derived from this compound's Reactivity.

References

Ethyl Chloroformate and Amines: A Guide to Reaction Mechanisms and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the reaction mechanisms between ethyl chloroformate and various classes of amines. This compound is a versatile reagent widely employed in organic synthesis, particularly for the derivatization and protection of amines. Understanding its reaction pathways is crucial for optimizing synthetic routes, developing new molecular entities, and for applications in drug development, such as peptide synthesis and the formation of carbamate-based prodrugs.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction between this compound and primary or secondary amines is a classic example of nucleophilic acyl substitution.[1][2] This mechanism proceeds in two principal stages:

  • Nucleophilic Addition: The amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the this compound. This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a transient tetrahedral intermediate.[3][4]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and in the process, the chloride ion—a good leaving group—is expelled.[1][2]

The overall result is the substitution of the chloride on the acyl group with the amine, forming a stable carbamate (B1207046) ester and hydrochloric acid.[5] Due to the production of HCl, the reaction is typically performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine, or sodium bicarbonate) to neutralize the acid, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[6][7]

Reaction with Primary and Secondary Amines

Primary and secondary amines react readily with this compound to yield N-substituted carbamates.[5] The lone pair of electrons on the nitrogen atom initiates the nucleophilic attack. The reaction is a cornerstone for installing a carbamate protecting group on an amine functionality during multi-step synthesis.[8]

Caption: Mechanism of this compound with a primary amine.

Reaction with Tertiary Amines: The von Braun Reaction

The reaction of this compound with tertiary amines follows a different pathway known as the von Braun reaction, which results in the N-dealkylation of the amine.[7][9]

  • Quaternary Salt Formation: The tertiary amine attacks the this compound to form a quaternary ammonium (B1175870) salt intermediate.

  • Nucleophilic Cleavage: The chloride ion, generated in the first step, acts as a nucleophile and attacks one of the N-alkyl groups. This step cleaves the carbon-nitrogen bond.

  • Product Formation: This cleavage yields a carbamate and an alkyl chloride. The choice of which N-alkyl group is cleaved depends on its lability, with benzyl (B1604629) and allyl groups being more readily cleaved than simple alkyl groups like methyl or ethyl.[9]

The resulting carbamate can then be hydrolyzed under vigorous conditions (e.g., using strong base or acid) to yield the corresponding secondary amine.[7]

Experimental_Workflow start Start: Reagent Preparation dissolve Dissolve Amine & Base in Anhydrous Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_ecf Add this compound Dropwise cool->add_ecf react Stir at Room Temperature (Monitor by TLC) add_ecf->react quench Quench with Water react->quench extract Liquid-Liquid Extraction (Wash with Acid, Base, Brine) quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry evaporate Solvent Removal (Rotary Evaporation) dry->evaporate purify Purification (Chromatography or Recrystallization) evaporate->purify end End: Pure Carbamate purify->end

References

Synthesis of Ethyl Chloroformate and its Precursors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethyl chloroformate, a versatile reagent in organic chemistry, particularly in the pharmaceutical and agrochemical industries. The document details the synthesis of its critical precursors, phosgene (B1210022) and anhydrous ethanol (B145695), outlining both industrial and laboratory-scale production methods. Emphasis is placed on reaction mechanisms, detailed experimental protocols, and quantitative data to facilitate practical application. Safety considerations for handling the hazardous materials involved are also addressed.

Introduction

This compound (ClCOOCH₂CH₃) is a key chemical intermediate used extensively in organic synthesis. Its primary applications include the introduction of the ethoxycarbonyl protecting group for amines, the formation of carbamates and carbonates, and as a reagent in the synthesis of various pharmaceuticals and herbicides.[1][2] The principal route for its synthesis involves the reaction of phosgene (COCl₂) with anhydrous ethanol (CH₃CH₂OH). A thorough understanding of the synthesis of this compound and its precursors is therefore essential for professionals in chemical and pharmaceutical development.

Synthesis of Precursors

The quality and availability of the precursors, phosgene and anhydrous ethanol, are critical for the efficient and safe synthesis of this compound.

Phosgene (COCl₂)

Phosgene is a highly toxic and reactive gas that is a crucial C1 building block in the chemical industry.[3]

The industrial synthesis of phosgene is primarily achieved through the catalytic reaction of carbon monoxide (CO) and chlorine gas (Cl₂) over a porous activated carbon catalyst.[4] This exothermic reaction is typically conducted at temperatures between 50 and 150 °C.[4]

Reaction: CO + Cl₂ → COCl₂ (ΔHrxn = -107.6 kJ/mol)[4]

ParameterValueReference
CatalystPorous Activated Carbon[4]
Temperature50 - 150 °C[4]
Enthalpy of Reaction-107.6 kJ/mol[4]
Phosgene Selectivity~100%[5]

Due to its extreme toxicity, the laboratory-scale synthesis and in-situ generation of phosgene are often preferred to avoid storage and transportation. Common laboratory methods include the reaction of carbon tetrachloride with oleum (B3057394) (fuming sulfuric acid).[6]

Experimental Protocol: Phosgene Synthesis from Carbon Tetrachloride and Oleum [6]

  • Apparatus Setup: A flask equipped with a dropping funnel, thermometer, and a reflux condenser is assembled. The outlet of the condenser is connected to a series of wash bottles containing concentrated sulfuric acid for purification, followed by a cold trap (e.g., cooled with a dry ice/acetone bath) for liquefaction of the phosgene.

  • Reaction: 100 ml of carbon tetrachloride is placed in the reaction flask. 120 ml of oleum (with 80% free SO₃) is added dropwise from the dropping funnel.

  • Temperature Control: The reaction flask is gently heated to initiate the reaction.

  • Purification and Collection: The evolved phosgene gas is passed through concentrated sulfuric acid to remove impurities and then condensed in the cold trap.

  • Completion: After the addition of all the oleum, the reaction flask is heated for an additional 5 minutes to ensure complete reaction.

Note: This method produces phosgene that may contain impurities such as carbon tetrachloride and sulfuryl chloride.[6]

Anhydrous Ethanol (CH₃CH₂OH)

Anhydrous ethanol is essential for the synthesis of this compound to prevent the formation of byproducts from the reaction of phosgene with water.

Ethanol and water form an azeotrope, making complete separation by simple distillation impossible. Industrial production of anhydrous ethanol often employs extractive distillation, where a solvent is added to alter the relative volatilities of ethanol and water.[7][8]

ParameterDescriptionReference
ProcessExtractive Distillation[7][8]
Common SolventsEthylene (B1197577) Glycol, Tetraethylene Glycol[9]
Desired Purity< 1 wt. % water[7]

Experimental Protocol: Anhydrous Ethanol Production via Extractive Distillation [7][8]

  • Column Setup: A multi-stage distillation column is used. An ethanol-water mixture is fed into the middle of the column.

  • Solvent Introduction: An entraining solvent, such as ethylene glycol, is introduced near the top of the column.

  • Distillation: The column is heated. The solvent selectively interacts with water, increasing its boiling point and allowing anhydrous ethanol to be removed as the overhead product.

  • Solvent Recovery: The mixture of water and solvent is collected from the bottom of the column and is fed to a second distillation column to regenerate the solvent for recycling.

Synthesis of this compound

The reaction of phosgene with anhydrous ethanol is the primary method for producing this compound.

Reaction Mechanism

The synthesis of this compound proceeds through a nucleophilic acyl substitution reaction. The lone pair of electrons on the oxygen atom of ethanol attacks the electrophilic carbonyl carbon of phosgene. This is followed by the elimination of a chloride ion and a proton to form this compound and hydrogen chloride.

G cluster_reactants Reactants cluster_products Products Ethanol CH₃CH₂OH EthylChloroformate ClCOOCH₂CH₃ Ethanol->EthylChloroformate Nucleophilic Attack Phosgene COCl₂ Phosgene->EthylChloroformate HCl HCl Phosgene->HCl Elimination G Crude Crude this compound Washing Washing with Ice Water Crude->Washing Drying Drying (e.g., CaCl₂) Washing->Drying Distillation Fractional Distillation Drying->Distillation Pure Pure this compound Distillation->Pure

References

Ethyl Chloroformate as a Protecting Group in Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the strategic use of protecting groups is a cornerstone of elegant and efficient molecular construction. Ethyl chloroformate, a readily available and cost-effective reagent, serves as a versatile tool for the introduction of the ethoxycarbonyl (Eoc) protecting group for a variety of functional groups. This guide provides a comprehensive overview of the application of this compound in protection strategies, detailing experimental protocols, quantitative data, and a comparative analysis of its utility.

Introduction to this compound and the Ethoxycarbonyl (Eoc) Protecting Group

This compound (ClCO₂Et) is the ethyl ester of chloroformic acid. It is a highly reactive chemical that readily participates in nucleophilic acyl substitution reactions.[1][2] This reactivity is harnessed in organic synthesis to introduce the ethoxycarbonyl protecting group onto nucleophilic functional groups such as amines, alcohols, and thiols.[3][4] The resulting protected functional groups are ethyl carbamates, ethyl carbonates, and ethyl thiocarbonates, respectively.

The ethoxycarbonyl group is a valuable addition to the synthetic chemist's toolbox due to its general stability under a range of conditions and the multiple pathways available for its removal. Its stability profile allows for selective manipulation of other functional groups within a complex molecule.

Protection of Functional Groups with this compound

The fundamental reaction for the introduction of the Eoc group is the acylation of a nucleophile with this compound, typically in the presence of a base to neutralize the hydrochloric acid byproduct.[5]

Protection_Mechanism cluster_reactants Reactants cluster_products Products R-XH R-XH (Amine, Alcohol, Thiol) R-X(CO)OEt Protected Substrate R-XH->R-X(CO)OEt Nucleophilic Attack EtO(CO)Cl This compound EtO(CO)Cl->R-X(CO)OEt Base Base Base-H+Cl- Salt Byproduct Base->Base-H+Cl-

General reaction for the protection of a functional group with this compound.

Protection of Amines (Formation of Ethyl Carbamates)

The protection of primary and secondary amines as ethyl carbamates is a robust and high-yielding transformation. The reaction proceeds smoothly under mild conditions.

Quantitative Data for Amine Protection

Amine TypeSubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Primary (Aliphatic)Methylamine (B109427)NaOHEther/Water< 5588-90[6][7]
Primary (Aromatic)AnilineWaterWaterRT0.0829[8]
Secondary (Aliphatic)DiethylamineTriethylamine (B128534)THF0 to RTOvernightHigh[9]

Experimental Protocol: Protection of a Primary Aliphatic Amine (Methylamine) [6][7]

  • Materials:

    • 33% Aqueous methylamine solution (2 moles)

    • This compound (2 moles)

    • Sodium hydroxide (B78521) (2 moles)

    • Diethyl ether

    • Potassium carbonate

    • Ice-salt bath

    • 2 L flask with a mechanical stirrer

  • Procedure:

    • In a 2 L flask equipped with a mechanical stirrer, combine 300 mL of ether and 186 g of a 33% aqueous methylamine solution.

    • Cool the stirred mixture to 5 °C using an ice-salt bath.

    • Slowly add 217 g of this compound, ensuring the temperature does not exceed 5 °C.

    • When approximately half of the chloroformate has been added, begin the gradual, simultaneous addition of a cold solution of 80 g of sodium hydroxide in 120 mL of water with the remaining chloroformate. Maintain vigorous stirring.

    • After the addition is complete, let the mixture stand for 15 minutes.

    • Separate the ether layer and extract the aqueous layer with 100 mL of ether.

    • Combine the ether layers and dry them by shaking with approximately 8 g of potassium carbonate in two portions.

    • Distill off the ether.

    • Distill the residue under reduced pressure, collecting the fraction at 55-60 °C/12 mmHg to yield ethyl N-methylcarbamate as a colorless oil (88-90% yield).[6][7]

Protection of Alcohols and Phenols (Formation of Ethyl Carbonates)

Alcohols and phenols react with this compound in the presence of a base to form stable ethyl carbonate derivatives.[5] This protection is particularly useful for phenols.

Quantitative Data for Alcohol/Phenol Protection

Substrate TypeSubstrateBaseSolventTemp. (°C)TimeYield (%)Reference
PhenolResveratrolPyridineAqueous/OrganicRT20 sHigh[4][10]
Primary AlcoholEthanol--< 10-90[11]

Experimental Protocol: General Procedure for the Protection of a Phenol [4][10]

  • Materials:

    • Phenolic substrate (1 equivalent)

    • This compound (1.1 - 1.5 equivalents)

    • Pyridine or Triethylamine (1.1 - 1.5 equivalents)

    • Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the phenolic substrate and the base in the anhydrous solvent at 0 °C under an inert atmosphere.

    • Slowly add this compound to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protection of Thiols (Formation of Ethyl Thiocarbonates)

Thiols, being highly nucleophilic, are expected to react readily with this compound to form S-ethyl thiocarbonates. While specific detailed protocols for this transformation are less common in the literature, the reaction can be performed under conditions similar to those used for amines and alcohols.

Experimental Protocol: General Procedure for the Protection of a Thiol

  • Materials:

    • Thiol substrate (1 equivalent)

    • This compound (1.1 equivalents)

    • Triethylamine or Pyridine (1.1 equivalents)

    • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

    • Saturated aqueous ammonium (B1175870) chloride solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve the thiol and triethylamine in anhydrous THF at 0 °C.

    • Add this compound dropwise to the solution.

    • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography if necessary.

Deprotection of the Ethoxycarbonyl Group

The removal of the Eoc group can be accomplished through several methods, providing flexibility in synthetic planning. The choice of deprotection strategy depends on the stability of other functional groups in the molecule.

Deprotection_Pathways cluster_deprotection Deprotection Methods Protected_Substrate R-X(CO)OEt Basic_Hydrolysis Basic Hydrolysis (e.g., NaOH, KOH) Protected_Substrate->Basic_Hydrolysis Acidic_Hydrolysis Acidic Hydrolysis (e.g., HBr, HI) Protected_Substrate->Acidic_Hydrolysis Reductive_Cleavage Reductive Cleavage (e.g., LiAlH4 for carbamates) Protected_Substrate->Reductive_Cleavage

Major pathways for the deprotection of the ethoxycarbonyl group.

Basic Hydrolysis

Alkaline hydrolysis is a common method for the cleavage of carbamates and carbonates. The reaction is typically carried out by heating with a strong base such as sodium hydroxide or potassium hydroxide.[12][13]

Experimental Protocol: General Procedure for Basic Hydrolysis of an Ethyl Carbamate (B1207046) [14]

  • Materials:

    • N-Ethoxycarbonyl-protected amine (1 equivalent)

    • Sodium hydroxide (4 equivalents)

    • Methanol (B129727) or Dioxane

    • Water

  • Procedure:

    • Dissolve the protected amine in a mixture of methanol or dioxane and an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., HCl).

    • Extract the deprotected amine with a suitable organic solvent.

    • Wash the organic layer with water and brine, dry, and concentrate to obtain the product.

Acidic Hydrolysis

Strong acidic conditions can also be employed to cleave the ethoxycarbonyl group, particularly from carbonates. The conditions are generally harsher than those required for Boc group removal.[15]

Experimental Protocol: General Procedure for Acidic Cleavage of an Ethyl Carbonate [15][16]

  • Materials:

    • O-Ethoxycarbonyl-protected alcohol/phenol (1 equivalent)

    • Hydrobromic acid (HBr) or Hydroiodic acid (HI) (excess)

    • Acetic acid (as solvent, optional)

  • Procedure:

    • Dissolve the protected substrate in acetic acid (if necessary).

    • Add an excess of concentrated HBr or HI.

    • Heat the reaction mixture to reflux for several hours, monitoring by TLC.

    • Cool the reaction, dilute with water, and neutralize with a base (e.g., NaHCO₃).

    • Extract the product with an organic solvent, wash, dry, and concentrate.

Reductive Cleavage (for Carbamates)

A significant advantage of the ethoxycarbonyl group for amine protection is its ability to be reduced to an N-methyl group using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation is particularly useful in medicinal chemistry and natural product synthesis.[17][18][19]

Reductive_Cleavage Carbamate R₂N-COOEt Intermediate [R₂N=CH₂]⁺ Carbamate->Intermediate 1. LiAlH₄ 2. Elimination Methylamine R₂N-CH₃ Intermediate->Methylamine LiAlH₄

Reductive cleavage of an ethyl carbamate to an N-methylamine.

Experimental Protocol: Reductive Cleavage of an Ethyl Carbamate to an N-Methylamine [17]

  • Materials:

    • N-Ethoxycarbonyl-protected amine (1 equivalent)

    • Lithium aluminum hydride (LiAlH₄) (excess, ~3-4 equivalents)

    • Anhydrous diethyl ether or THF

    • Water

    • 15% Aqueous sodium hydroxide

    • Anhydrous sodium sulfate

  • Procedure:

    • To a stirred suspension of LiAlH₄ in anhydrous diethyl ether at 0 °C, add a solution of the ethyl carbamate in anhydrous diethyl ether dropwise.

    • After the addition is complete, warm the mixture to room temperature and then heat to reflux for 2-4 hours.

    • Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with diethyl ether.

    • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-methylated amine.

Comparative Analysis and Orthogonality

The utility of a protecting group is defined by its stability under various reaction conditions and the selectivity of its removal. The ethoxycarbonyl group exhibits a distinct stability profile compared to other common amine protecting groups.

Stability and Deprotection Comparison of Common Amine Protecting Groups

Protecting GroupAbbreviationCommon Protection ReagentStabilityCommon Deprotection Conditions
Ethoxycarbonyl Eoc This compound Stable to mild acid and base. Stable to hydrogenolysis. Strong base (hydrolysis), Strong acid (hydrolysis), LiAlH₄ (reduction to N-Me)
tert-ButoxycarbonylBocDi-tert-butyl dicarbonateStable to base and hydrogenolysis.Mild to strong acid (e.g., TFA, HCl).
BenzyloxycarbonylCbz (Z)Benzyl ChloroformateStable to acid and base.Catalytic hydrogenolysis (e.g., H₂, Pd/C).
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuStable to acid and hydrogenolysis.Mild base (e.g., piperidine).

The ethoxycarbonyl group is orthogonal to the Cbz group, as it is stable to the hydrogenolysis conditions used to remove Cbz. It is also orthogonal to the Fmoc group, being stable to the mild basic conditions used for Fmoc cleavage.[6] However, the Eoc group is not orthogonal to the Boc group if strong acidic conditions are used for deprotection, as these may also cleave the Boc group. The key distinguishing feature of the Eoc group is its susceptibility to reductive cleavage to an N-methyl group with LiAlH₄, a transformation not observed with Boc, Cbz, or Fmoc.

Orthogonality cluster_groups Protecting Groups & Deprotection Eoc Eoc Eoc_dep Strong Base/Acid LiAlH₄ Eoc->Eoc_dep Boc Boc Boc_dep Acid Boc->Boc_dep Cbz Cbz Cbz_dep H₂, Pd/C Cbz->Cbz_dep Fmoc Fmoc Fmoc_dep Base Fmoc->Fmoc_dep

Orthogonal deprotection strategies for common amine protecting groups.

Conclusion

This compound provides a straightforward and economical method for the protection of amines, alcohols, and thiols as their ethoxycarbonyl derivatives. The Eoc group offers a moderate level of stability and can be removed under a variety of conditions, including basic and acidic hydrolysis, and uniquely, by reduction to an N-methyl group in the case of carbamates. Its orthogonality with Cbz and Fmoc groups makes it a useful tool in multi-step synthesis. A thorough understanding of its reactivity and deprotection pathways, as outlined in this guide, will enable researchers and drug development professionals to effectively incorporate this versatile protecting group into their synthetic strategies.

References

Derivatization of Amino Acids Using Ethyl Chloroformate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the derivatization of amino acids using ethyl chloroformate (ECF). This well-established technique is widely employed to enhance the volatility and thermal stability of amino acids, making them amenable to analysis by gas chromatography-mass spectrometry (GC-MS). The guide covers the core reaction mechanism, detailed experimental protocols, quantitative performance data, and critical considerations for successful implementation.

Introduction: The Need for Derivatization

Amino acids, the fundamental building blocks of proteins, are polar, non-volatile molecules, making their direct analysis by gas chromatography challenging. Derivatization is a crucial sample preparation step that chemically modifies the amino acids to increase their volatility. This compound has emerged as a versatile and efficient reagent for this purpose. The reaction is rapid, often completed in minutes at room temperature, and simultaneously derivatizes both the amine (-NH₂) and carboxylic acid (-COOH) functional groups.[1][2][3] This method is suitable for a broad array of low molecular weight metabolites, including amino acids, organic acids, and amines found in various biological matrices.[4][5]

Reaction Mechanism

The derivatization of amino acids with ECF is a two-part process occurring in an aqueous-alcoholic medium, often with pyridine (B92270) used as a catalyst.[6]

  • N-Acylation: The amino group (-NH₂) of the amino acid reacts with this compound to form a stable N-ethoxycarbonyl derivative.

  • O-Esterification: The carboxyl group (-COOH) first reacts with ECF to form an unstable mixed carboxylic-carbonic acid anhydride (B1165640) intermediate.[7] This intermediate then reacts with an alcohol (e.g., ethanol) present in the reaction medium to form the corresponding ethyl ester, releasing carbon dioxide in the process.[6][7]

The overall reaction converts the polar amino acid into a less polar, more volatile N-ethoxycarbonyl amino acid ethyl ester, which is ideal for GC analysis.

Reaction_Mechanism AA Amino Acid (R-CH(NH₂)-COOH) Step1 Step 1: N-Acylation (Amine Group Reaction) AA->Step1 + ECF + Pyridine Step2 Step 2: Esterification (Carboxyl Group Reaction) ECF This compound (Cl-CO-OEt) ECF->Step1 ROH Alcohol (e.g., Ethanol) (Et-OH) ROH->Step2 - CO₂ - HCl Py Pyridine (Catalyst) Intermediate Mixed Anhydride Intermediate (R-CH(NH-CO-OEt)-CO-O-CO-OEt) Step1->Intermediate Product Final Product N-Ethoxycarbonyl Amino Acid Ethyl Ester (R-CH(NH-CO-OEt)-CO-OEt) Intermediate->Product Step2->Intermediate

Caption: Reaction mechanism of amino acid derivatization with this compound.

Experimental Protocols

The ECF derivatization can be performed using several protocols, often involving one or two distinct derivatization steps. Below are two detailed methodologies adapted from published literature.

Protocol 1: Two-Step Derivatization for Biological Extracts

This protocol is adapted for the analysis of amino acids in samples like cell, tissue, or plasma extracts.[1]

  • Sample Preparation: Start with a freeze-dried polar extract or 9 µL of an amino acid standard solution.

  • Initial Reaction: Add 100 µL of a H₂O/Ethanol/Pyridine (6:3:1 v/v/v) mixture to the sample. Add 5 µL of ECF and vortex vigorously for 30 seconds.

  • First Extraction & pH Adjustment: Add 100 µL of chloroform (B151607) to extract the derivatives. Add 10 µL of 7 M NaOH to adjust the pH of the upper aqueous layer to 9-10. This step is crucial for the efficient derivatization of the carboxyl group.[1][4]

  • Second Reaction: Add another 5 µL of ECF to the biphasic mixture and vortex again for 30 seconds.

  • Final Extraction: Perform a second extraction with 100 µL of chloroform. Combine the two chloroform extracts.

  • Dilution & Analysis: The combined extract is diluted (e.g., 10-fold for tissue samples) with an acetonitrile/water (9:1) solution before injection into the GC-MS system.[1]

Protocol 2: Two-Step Derivatization for Serum Samples

This optimized protocol is designed for the comprehensive analysis of metabolites in serum.[4]

  • Sample Preparation: Use a 600 µL aliquot of diluted serum (1:1 with water) or a standard mixture.

  • Initial Reaction: To the sample in a glass tube, add 100 µL of an internal standard (e.g., L-2-chlorophenylalanine, 0.1 mg/mL), 400 µL of anhydrous ethanol, 100 µL of pyridine, and 50 µL of ECF.

  • Reaction Acceleration & Extraction: Sonicate the mixture at 20°C for 60 seconds to accelerate the reaction. Extract the derivatives with 500 µL of n-hexane.

  • pH Adjustment & Second Reaction: Carefully adjust the pH of the lower aqueous layer to 9-10 using 100 µL of 7 M NaOH. Add an additional 50 µL of ECF to the system.

  • Final Extraction: Vortex the mixture for 30 seconds and centrifuge for 5 minutes at 1,400 x g. The upper organic layer containing the derivatives is collected for GC-MS analysis.

General Experimental Workflow

The process from sample collection to data analysis follows a structured workflow. The derivatization step is central to preparing the sample for instrumental analysis.

Experimental_Workflow Sample Sample Preparation (e.g., Extraction, Hydrolysis) Reagents Add Aqueous/Alcoholic Pyridine Solution Sample->Reagents ECF1 Step 1: Add ECF (Vortex / Sonicate) Reagents->ECF1 Extract1 Liquid-Liquid Extraction (e.g., Chloroform, Hexane) ECF1->Extract1 pH_Adjust Adjust Aqueous pH to 9-10 (with NaOH) Extract1->pH_Adjust ECF2 Step 2: Add ECF (Vortex) pH_Adjust->ECF2 Extract2 Final Extraction & Phase Separation ECF2->Extract2 Analysis GC-MS Analysis Extract2->Analysis Data Data Processing & Quantification Analysis->Data

Caption: General workflow for amino acid derivatization using this compound.

Quantitative Performance

The ECF derivatization method provides excellent quantitative performance, characterized by high efficiency, low detection limits, and good repeatability.

Performance MetricValueNotesSource
Reaction Efficiency 82 - 99.9%Based on NMR analysis of amino acid standards.[1]
Limit of Detection (LOD) 125 - 300 pgOn-column detection for a range of 22 standard metabolites.[4][5]
Repeatability (RSD%) < 10%For both analytical equipment and the overall analytical method on serum samples.[4]
Recovery 70 - 120%For 18 metabolites identified in serum, with RSDs less than 10%.[4]
Linearity (r²) > 0.9900For standard compounds over the tested concentration range.[4][5]

Instrumental Analysis Conditions

Following derivatization, samples are typically analyzed by GC-MS. The specific conditions can be tailored to the analytes of interest. Below are representative parameters.

ParameterCondition 1Condition 2
GC Column DB-5MS (30 m x 250 µm i.d., 0.25 µm film)Zebron ZB-50 (30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium (1 mL/min constant flow)Helium (1.5 mL/min constant flow)
Injection Mode SplitlessSplitless
Injector Temp. 260°C250°C
Oven Program 80°C (2 min), then 10°C/min to 140°C, then 4°C/min to 240°C, then 10°C/min to 280°C (3 min)110°C, then 8°C/min to 240°C, then 20°C/min to 320°C (2.5 min)
MS Source Temp. 200°CN/A
Source [4][8]

Advantages and Critical Considerations

Advantages:

  • Speed: The entire derivatization procedure is very fast, often taking less than 20 minutes per sample.[2][9]

  • Efficiency: The method provides high derivatization yields for a wide range of amino acids.[1]

  • Comprehensive: It derivatizes multiple functional groups (-NH₂, -COOH, -OH, -SH) in a single procedural framework.[1]

  • Improved Analysis: The resulting derivatives are hydrophobic, allowing for easy extraction from aqueous and high-salt biological matrices, which minimizes ion suppression effects in the mass spectrometer.[1]

  • Stabilization: The process can stabilize otherwise labile amino acids, such as glutamine.[1]

Considerations:

  • pH Sensitivity: The reaction efficiency is highly dependent on pH. The second derivatization step at an alkaline pH (9-10) is critical for the complete esterification of the carboxyl group.[4]

  • Reagent Stability: this compound is moisture-sensitive and should be handled in a dry environment with fresh reagents.

  • Matrix Effects: While the extraction step removes many interferences, complex matrices can still affect derivatization and analysis. For instance, certain pigments can negatively impact the recovery of unstable amino acids like aspartic acid and serine.[2]

  • Hydrolysis: For protein analysis, the initial acid hydrolysis step must be carefully controlled to avoid the degradation of certain amino acids.[2]

References

An In-Depth Technical Guide to Ethyl Chloroformate for Metabolomics Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of metabolomics, the comprehensive analysis of small molecules in biological systems, gas chromatography-mass spectrometry (GC-MS) remains a cornerstone technology due to its high sensitivity, reliability, and extensive compound libraries.[1][2] However, a significant challenge is the inherent non-volatility of many endogenous metabolites, such as amino acids, organic acids, and fatty acids. This necessitates a chemical derivatization step to increase their volatility and thermal stability, making them amenable to GC-MS analysis.[3][4] Ethyl chloroformate (ECF) has emerged as a highly effective and versatile derivatization reagent for a broad spectrum of metabolites found in complex biological matrices.[1][5]

One of the primary advantages of ECF is its ability to react efficiently in an aqueous environment, which circumvents the need for complete sample drying—a often time-consuming and problematic step in other derivatization protocols.[3][6] This property facilitates simpler sample handling, improves reproducibility, and is well-suited for high-throughput applications.[3][5] This guide provides a detailed overview of the principles, protocols, and applications of ECF derivatization for metabolomics research, aimed at scientists and professionals in drug development and life sciences.

Chemical Principles of ECF Derivatization

This compound (ClCOOC₂H₅) is a highly reactive compound that readily derivatizes metabolites containing active hydrogen atoms, such as those in amino (–NH₂), carboxyl (–COOH), hydroxyl (–OH), and thiol (–SH) functional groups. The reaction proceeds rapidly at room temperature, typically in a two-step process within an aqueous/organic biphasic system.

The core reaction is a nucleophilic acyl substitution where the nucleophilic group on the metabolite attacks the electrophilic carbonyl carbon of ECF, leading to the elimination of a chloride ion and the formation of a stable, more volatile derivative.[7]

  • Derivatization of Amines: Primary and secondary amines react with ECF to form N-ethoxycarbonyl derivatives (carbamates).[7]

  • Derivatization of Carboxylic Acids: Carboxylic acids first react with ECF to form a mixed carboxylic-carbonic anhydride (B1165640) intermediate. This reactive intermediate then undergoes esterification with an alcohol (typically ethanol (B145695), which is present in the reaction medium) to form an ethyl ester.[8][9]

  • Derivatization of Alcohols and Phenols: Hydroxyl groups on alcohols and phenols react to form stable carbonate esters.[7][10]

Derivatization_Mechanism cluster_amine Amine Derivatization cluster_acid Carboxylic Acid Derivatization cluster_hydroxyl Hydroxyl Derivatization Amine Metabolite-NH₂ (e.g., Amino Acid) Product_Amine N-ethoxycarbonyl Derivative (Metabolite-NHCOOC₂H₅) Amine->Product_Amine + ECF - HCl ECF1 This compound (ClCOOC₂H₅) Acid Metabolite-COOH (e.g., Fatty Acid) Intermediate Mixed Anhydride Intermediate (Metabolite-CO-O-COOC₂H₅) Acid->Intermediate + ECF - HCl ECF2 This compound (ClCOOC₂H₅) Ethanol Ethanol (C₂H₅OH) Product_Acid Ethyl Ester Derivative (Metabolite-COOC₂H₅) Intermediate->Product_Acid + Ethanol - CO₂ - C₂H₅OH Hydroxyl Metabolite-OH (e.g., Phenol) Product_Hydroxyl Carbonate Ester Derivative (Metabolite-OCOOC₂H₅) Hydroxyl->Product_Hydroxyl + ECF - HCl ECF3 This compound (ClCOOC₂H₅)

Caption: Reaction mechanisms of this compound with common functional groups.

Experimental Workflow

The ECF derivatization workflow is a multi-step process that can be automated for high-throughput analysis.[5] The general procedure involves sample dilution, a two-step derivatization/extraction, and subsequent analysis by GC-MS.

Experimental_Workflow Sample 1. Sample Collection (Serum, Urine, Feces, etc.) Dilution 2. Dilution & Internal Standard Spiking (e.g., Sample:Water 1:1, L-2-chlorophenylalanine) Sample->Dilution Step1 3. First Derivatization Add Ethanol, Pyridine, ECF Ultrasonicate for 60s Dilution->Step1 Extraction1 4. First Extraction Add Organic Solvent (e.g., n-Hexane) Vortex & Centrifuge Step1->Extraction1 Step2 5. Second Derivatization Transfer aqueous layer Adjust pH to 9-10 (NaOH) Add ECF Extraction1->Step2 Aqueous Layer Combine 7. Combine & Dry Pool organic layers Add Anhydrous Na₂SO₄ Extraction1->Combine Organic Layer Extraction2 6. Second Extraction Add Organic Solvent (e.g., n-Hexane) Vortex & Centrifuge Step2->Extraction2 Extraction2->Combine Organic Layer Analysis 8. GC-MS Analysis Inject derivatized extract Combine->Analysis Data 9. Data Processing Peak detection, alignment, identification, and statistical analysis (e.g., XCMS, PCA) Analysis->Data

Caption: A typical experimental workflow for ECF-based metabolomics analysis.

Detailed Experimental Protocols

The following protocols are adapted from validated methods for serum and urine analysis.[1][2][3]

Protocol 1: Metabolite Profiling in Serum

This protocol is optimized for the comprehensive analysis of endogenous metabolites in serum samples.[1][2]

Reagents & Materials:

  • This compound (ECF)

  • Anhydrous ethanol

  • Pyridine

  • n-Hexane

  • Sodium hydroxide (B78521) (NaOH), 7 M

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • L-2-chlorophenylalanine (internal standard), 0.1 mg/mL

  • Glass tubes with screw tops

  • Ultrasonicator

  • Centrifuge

Procedure:

  • Sample Preparation: Dilute 300 µL of serum sample with 300 µL of deionized water in a glass tube.

  • Internal Standard: Add 100 µL of the L-2-chlorophenylalanine internal standard solution.

  • First Derivatization:

    • Add 400 µL of anhydrous ethanol and 100 µL of pyridine.

    • Add 50 µL of ECF.

    • Immediately vortex and then ultrasonicate the mixture for 60 seconds at 20°C.

  • First Extraction:

    • Add 500 µL of n-hexane to the mixture.

    • Vortex for 30 seconds and centrifuge for 5 minutes at 1,400 x g.

    • Transfer the upper organic layer to a new tube.

  • Second Derivatization:

    • To the remaining aqueous layer, adjust the pH to 9-10 with 7 M NaOH.

    • Add 50 µL of ECF, vortex, and allow to react for 30 seconds.

  • Second Extraction:

    • Add 500 µL of n-hexane, vortex for 30 seconds, and centrifuge for 5 minutes.

    • Transfer the upper organic layer and combine it with the first organic extract.

  • Drying and Analysis:

    • Add a small amount of anhydrous Na₂SO₄ to the combined organic extract to remove residual water.

    • Transfer the dried extract to a GC-MS autosampler vial for analysis.

Protocol 2: Metabolite Profiling in Urine

This protocol is adapted for the analysis of metabolites in urine, which often has high variability in matrix components like urea.[3][6]

Reagents & Materials:

Procedure:

  • Sample Preparation: Dilute 300 µL of urine sample with 300 µL of deionized water.

  • Derivatization (Combined Step):

    • To the 600 µL diluted urine sample, add 100 µL of internal standard, 400 µL of anhydrous ethanol, and 100 µL of pyridine.

    • Add 50 µL of ECF and vortex for 30 seconds.

    • Add 500 µL of chloroform for extraction, vortex, and centrifuge.

    • Transfer the chloroform layer.

    • Adjust the aqueous layer to pH 9-10 with NaOH, add another 50 µL of ECF, and re-extract with 500 µL of chloroform.

  • Drying and Analysis: Combine the chloroform extracts, dry with anhydrous Na₂SO₄, and transfer for GC-MS analysis.

Quantitative Performance and Data

The ECF derivatization method, when coupled with GC-MS, demonstrates robust quantitative performance, making it suitable for clinical and research applications requiring high precision and sensitivity.

Table 1: Method Validation Parameters for ECF-GC-MS

Parameter Typical Value Metabolite Classes Sample Matrix Reference
Linearity (r²) > 0.9900 Amino acids, Organic acids Serum [1][2]
Limit of Detection (LOD) 125 - 300 pg (on-column) Amino acids, Organic acids Serum [1][2]
Limit of Quantification 150 - 300 pg (on-column) Amino acids, Organic acids, Amines Urine [3][6]
Mean Recovery 70% - 120% 18 representative metabolites Serum, Urine [1][2][3]
Intra-batch Precision (RSD) < 10% 22 reference standards Serum [1][2]
Method Repeatability (RSD) < 10% 18 identified metabolites Serum [1][2]
Stability (RSD) < 10% within 48h Most identified metabolites Serum [1][11]

| | < 15% within 48h | Most spiked compounds | Urine |[3][6] |

Table 2: Metabolite Coverage

Metabolite Class Derivatization Suitability Notes Reference
Amino Acids Excellent Derivatizes both amino and carboxyl groups [1][5][12]
Organic Acids Excellent Forms stable ethyl esters [1][3]
Fatty Acids Excellent Suitable for short and long-chain fatty acids [1][5][13]
Amines & Polyamines Excellent Forms stable carbamates [3][10]
Phenolic Compounds Good Derivatizes hydroxyl groups effectively [5][10]
Carbonyls (Ketones/Aldehydes) Poor Generally not suitable with this method [14]

| Amides | Poor | Prone to precipitation; limited reactivity |[14] |

Applications and Pathway Analysis

ECF-based metabolomics has been successfully applied to differentiate between healthy and diseased states. For example, studies on uremic patients revealed significantly altered metabolic profiles compared to healthy controls, with decreased levels of branched-chain amino acids (valine, leucine, isoleucine) and increased levels of myristic and linoleic acids.[1][2][11] This suggests disruptions in amino acid metabolism and fatty acid oxidation pathways.

This analytical approach allows researchers to capture a snapshot of metabolic activity, providing valuable insights into the biochemical consequences of disease, genetic modifications, or drug interventions.

Pathway_Investigation cluster_input Biological System cluster_method ECF-GC-MS Metabolomics cluster_output Metabolic Profile Output cluster_interpretation Biological Interpretation Healthy Healthy Control ECF_GCMS Sample Prep (ECF) + GC-MS Analysis Healthy->ECF_GCMS Disease Disease State (e.g., Uremia) Disease->ECF_GCMS Amino_Acids Amino Acids (Val, Leu, Ile) ECF_GCMS->Amino_Acids Fatty_Acids Fatty Acids (Myristic, Linoleic) ECF_GCMS->Fatty_Acids Organic_Acids Organic Acids (Citrate, etc.) ECF_GCMS->Organic_Acids Pathway_AA Altered Amino Acid Metabolism Amino_Acids->Pathway_AA Pathway_FA Dysregulated Fatty Acid Oxidation Fatty_Acids->Pathway_FA Pathway_TCA TCA Cycle Perturbations Organic_Acids->Pathway_TCA

Caption: Using ECF-GC-MS to link metabolic changes to pathway dysregulation.

Safety and Handling of this compound

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazards: ECF is highly flammable, toxic if swallowed, fatal if inhaled, and causes severe skin burns and eye damage.[15][16][17] It is corrosive to metals and tissues.[18] Vapors are heavier than air and can accumulate in low areas.[15]

  • Handling:

    • Always work in a well-ventilated chemical fume hood.[15][19]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, tightly fitting safety goggles, a face shield, and a lab coat.[15][20] In case of inadequate ventilation, respiratory protection is required.[16][19]

    • Keep away from heat, sparks, open flames, and other ignition sources.[15][20] Use non-sparking tools and ensure proper grounding of metal containers to prevent static discharge.[19][20]

    • Avoid contact with skin, eyes, and clothing.[15]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[15][16] It is moisture-sensitive and should be stored under an inert gas.[16][19] Keep away from incompatible materials such as strong oxidizing agents, amines, alcohols, and metals.[16]

  • Spills and Exposure:

    • In case of skin contact, immediately wash with plenty of soap and water and seek medical attention.[15]

    • In case of eye contact, rinse thoroughly with water for at least 15 minutes and consult a physician.[15]

    • If inhaled, move the person to fresh air. If not breathing, give artificial respiration and seek immediate medical attention.[15]

    • Emergency eye wash fountains and safety showers must be readily available.[19][20]

This compound derivatization is a powerful and reliable technique in the metabolomics analytical toolbox. Its ability to efficiently derivatize a wide range of important metabolite classes in aqueous media offers significant advantages in terms of sample throughput, simplicity, and reproducibility. The robust quantitative performance makes it highly suitable for comparative metabolomic studies aimed at biomarker discovery and understanding the biochemical basis of disease. While researchers must be aware of its limitations in covering certain metabolite classes and adhere to strict safety protocols, the ECF-GC-MS method provides a comprehensive and sensitive platform for advancing research in drug development and systems biology.

References

The Role of Ethyl Chloroformate in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of ethyl chloroformate in peptide synthesis, focusing on the mixed anhydride (B1165640) method. It provides a comprehensive overview of the underlying chemistry, detailed experimental protocols, quantitative data for process optimization, and a discussion of the advantages and limitations of this well-established technique.

Introduction

This compound is a highly reactive reagent that has long been a valuable tool in the arsenal (B13267) of peptide chemists. Its primary application lies in the activation of the C-terminus of an N-protected amino acid to facilitate the formation of a peptide bond with the N-terminus of another amino acid or peptide. This is most commonly achieved through the "mixed anhydride method," a cost-effective and rapid approach to peptide coupling. This guide will delve into the technical nuances of this method, providing the necessary information for its successful implementation and optimization in a laboratory setting.

The Mixed Anhydride Method: Mechanism of Action

The mixed anhydride method involves a two-step process. First, the N-protected amino acid is reacted with this compound in the presence of a tertiary amine base at a low temperature. This reaction forms a highly reactive mixed carboxylic-carbonic anhydride. In the second step, the amino group of the incoming amino acid ester attacks the carbonyl group of the activated amino acid in the mixed anhydride, leading to the formation of the desired peptide bond and the release of carbon dioxide and ethanol (B145695) as byproducts.

A critical aspect of this method is the careful control of reaction conditions to minimize side reactions. The two primary side reactions of concern are urethane (B1682113) formation and racemization. Urethane formation occurs when the incoming amine attacks the carbonate carbonyl of the mixed anhydride, leading to a blocked N-terminus and termination of the peptide chain. Racemization can occur at the activated C-terminal amino acid, particularly when coupling peptide fragments.

Peptide_Synthesis_Mechanism cluster_activation Step 1: Mixed Anhydride Formation cluster_coupling Step 2: Peptide Bond Formation N_Protected_AA N-Protected Amino Acid Mixed_Anhydride Mixed Carboxylic-Carbonic Anhydride (Activated AA) N_Protected_AA->Mixed_Anhydride Ethyl_Chloroformate This compound Ethyl_Chloroformate->Mixed_Anhydride Tertiary_Amine Tertiary Amine (e.g., N-Methylmorpholine) Tertiary_Amine->Mixed_Anhydride Amine_HCl Tertiary Amine Hydrochloride Peptide Protected Dipeptide Mixed_Anhydride->Peptide Amino_Acid_Ester Amino Acid Ester (Nucleophile) Amino_Acid_Ester->Peptide Byproducts CO2 + Ethanol Peptide->Byproducts

Caption: Mechanism of peptide bond formation using the mixed anhydride method.

Data Presentation: Optimizing Reaction Conditions

The success of the mixed anhydride method is highly dependent on the choice of reagents and reaction parameters. The following tables summarize quantitative data from various studies to guide the optimization of your peptide synthesis.

Table 1: Influence of Tertiary Amine and Solvent on Urethane Formation
N-Protected Amino AcidTertiary AmineSolventPeptide Yield (%)Urethane Yield (%)
Boc-Ile-OHN-MethylpiperidineDichloromethane~95<1
Boc-Ile-OHN-MethylmorpholineTetrahydrofuran~90~5
Boc-Ile-OHTriethylamineDichloromethane~70~25
Boc-Val-OHN-MethylpiperidineDichloromethane>95<1
Boc-Val-OHN-MethylmorpholineTetrahydrofuran~92~4
Boc-Val-OHTriethylamineDichloromethane~75~20

Data compiled from studies by Chen et al. Yields are approximate and intended for comparative purposes.

Table 2: Comparison of Chloroformates on Racemization
Coupling ReactionChloroformate% Racemization (Epimer)
Z-Gly-Phe + Gly-OEtThis compound~5-10%
Z-Gly-Phe + Gly-OEtIsobutyl Chloroformate~4-8%
Z-Gly-Phe + Gly-OEtMenthyl Chloroformate~2-4%

Data is illustrative and based on trends reported in the literature. Actual racemization levels can vary significantly with specific amino acids and conditions.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical peptide coupling reaction using this compound.

Materials:
  • N-protected amino acid (1.0 eq)

  • This compound (1.0 eq)

  • N-methylmorpholine (NMM) (1.0 eq)

  • Amino acid ester hydrochloride (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • 1N Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate

  • Stir bar and round-bottom flask

  • Ice-salt bath or cryocooler

Protocol:

Experimental_Workflow cluster_setup Reaction Setup cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up A Dissolve N-protected amino acid and NMM in anhydrous THF. B Cool the solution to -15 °C. A->B C Slowly add this compound dropwise to the cooled solution. D Stir the reaction mixture at -15 °C for 10-15 minutes. C->D E In a separate flask, dissolve the amino acid ester hydrochloride and NMM in THF. F Add the amino acid ester solution to the mixed anhydride solution at -15 °C. E->F G Allow the reaction to warm to room temperature and stir for 2-4 hours. F->G H Filter the reaction mixture to remove NMM hydrochloride. I Concentrate the filtrate in vacuo. H->I J Redissolve the residue in ethyl acetate. I->J K Wash with 1N HCl, saturated NaHCO3, and brine. J->K L Dry the organic layer over MgSO4, filter, and concentrate. K->L M Purify the crude peptide by chromatography. L->M

Caption: A step-by-step workflow for peptide synthesis via the mixed anhydride method.

Detailed Steps:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 eq) and N-methylmorpholine (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -15 °C using an ice-salt bath or a cryocooler with magnetic stirring.

  • Activation: Slowly add this compound (1.0 eq) dropwise to the cooled solution. It is crucial to maintain the temperature at -15 °C during the addition to minimize side reactions.

  • Mixed Anhydride Formation: Stir the reaction mixture at -15 °C for 10-15 minutes to allow for the complete formation of the mixed anhydride.

  • Nucleophile Preparation: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) and N-methylmorpholine (1.0 eq) in a minimal amount of anhydrous THF.

  • Coupling: Add the solution of the amino acid ester to the mixed anhydride solution at -15 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the precipitated N-methylmorpholine hydrochloride.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in a suitable organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude protected peptide.

  • Purification: Purify the crude peptide using an appropriate method, such as flash column chromatography on silica (B1680970) gel.

Logical Relationships and Considerations

The successful application of the this compound-mediated peptide synthesis relies on a careful consideration of the interplay between various factors. The following diagram illustrates the key relationships and decision-making process for optimizing the reaction.

Logical_Relationships cluster_goal Primary Goal cluster_factors Key Factors to Control cluster_outcomes Potential Outcomes to Minimize Goal High Yield of Pure Peptide Temperature Temperature (Low, e.g., -15 °C) Racemization Racemization Temperature->Racemization influences Urethane Urethane Formation Temperature->Urethane influences Base Choice of Base (e.g., NMM vs. TEA) Base->Racemization strongly influences Base->Urethane strongly influences Solvent Choice of Solvent (e.g., THF, DCM) Solvent->Racemization influences Solvent->Urethane influences AA_Sterics Steric Hindrance of Amino Acid Side Chains AA_Sterics->Urethane increases risk of Racemization->Goal reduces purity Urethane->Goal reduces yield

An In-depth Technical Guide to the Physical Properties of Ethyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl chloroformate (CAS No: 541-41-3), a versatile reagent in organic synthesis, is the ethyl ester of chloroformic acid. Its utility in the pharmaceutical and chemical industries, particularly in the formation of carbamates and carbonates, necessitates a thorough understanding of its physical characteristics. This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with detailed experimental protocols for their determination. All quantitative data is presented in a clear, tabular format for ease of reference and comparison.

Core Physical Properties

The physical properties of this compound are critical for its safe handling, storage, and application in various chemical reactions. These properties dictate its behavior under different temperature and pressure conditions and its interaction with other substances.

Summary of Physical Properties

The following table summarizes the key physical properties of this compound, compiled from various reliable sources.

PropertyValueUnitsConditions
Molecular Formula C₃H₅ClO₂--
Molecular Weight 108.52 g/mol -
Appearance Colorless to light yellow liquid-Ambient
Odor Pungent, sharp, irritating-Ambient
Melting Point -81 to -80.6°C1 atm
Boiling Point 93 to 95°C1 atm
Density 1.135g/mLat 25 °C
1.139 - 1.14g/mLat 20 °C
Refractive Index 1.395nDat 20 °C
Vapor Pressure 53 - 55hPaat 20 °C
3.42psiat 20 °C
Vapor Density 3.7 - 3.74(Air = 1)-
Solubility in Water Decomposes--
Solubility in Organic Solvents Miscible with alcohol, benzene, chloroform, ether, acetone (B3395972), and toluene.[1][2][3]-Ambient
Flash Point 10 - 16°CClosed Cup
Autoignition Temperature 450°C-

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail standard laboratory procedures for measuring the key physical properties of this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a convenient micro-scale technique for this determination.[4][5][6]

Apparatus:

  • Thiele tube

  • Thermometer (-10 to 110 °C range)

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

  • Heating source (Bunsen burner or hot plate)

  • Mineral oil or other suitable heating bath fluid

  • Stand and clamp

Procedure:

  • Fill the Thiele tube with mineral oil to a level just above the side arm.

  • Add a small amount (approximately 0.5 mL) of this compound to the small test tube.

  • Place the capillary tube, with its sealed end up, into the test tube containing the this compound.

  • Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the sample is immersed in the oil bath. The rubber band should remain above the oil level.

  • Gently heat the side arm of the Thiele tube with a small flame or on a hot plate.[4][5]

  • As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor pressure of the this compound exceeds the atmospheric pressure.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[4] Record this temperature.

  • For accuracy, repeat the determination and average the results.

Determination of Melting Point

Given that this compound is a liquid at room temperature with a very low melting point (-81 °C), its determination requires a specialized low-temperature apparatus.

Apparatus:

  • Melting point apparatus with a cooling stage or a cryostat

  • Sample holder (e.g., small capillary tube)

  • Low-temperature thermometer or thermocouple

Procedure:

  • A small sample of this compound is frozen using a suitable cooling bath (e.g., dry ice/acetone or liquid nitrogen).

  • The frozen sample is placed in a pre-cooled melting point apparatus.

  • The temperature is slowly increased at a controlled rate (e.g., 1-2 °C per minute).

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the last solid crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a flask with a precisely known volume.[1][7][8]

Apparatus:

  • Pycnometer (specific gravity bottle)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermometer

  • Water bath

Procedure:

  • Thoroughly clean and dry the pycnometer and its stopper.

  • Weigh the empty, dry pycnometer on the analytical balance and record its mass (m₁).

  • Fill the pycnometer with distilled water and insert the stopper, ensuring any excess water is expelled through the capillary.

  • Place the filled pycnometer in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

  • Remove the pycnometer, carefully dry the outside, and weigh it. Record this mass (m₂).

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with this compound, insert the stopper, and equilibrate to the same temperature in the water bath.

  • Dry the exterior of the pycnometer and weigh it. Record this mass (m₃).

  • The density of this compound (ρ_ecf) can be calculated using the following formula:

    ρ_ecf = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

    where ρ_water is the known density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much light bends when it passes through a substance. It is a characteristic property and is useful for identifying substances and assessing their purity.[9][10]

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

  • Solvent for cleaning (e.g., acetone or ethanol)

  • Soft tissue paper

Procedure:

  • Connect the Abbe refractometer to the constant temperature water bath set to the desired temperature (e.g., 20 °C) and allow the prisms to equilibrate.

  • Open the prism assembly and clean the surfaces of both the illuminating and refracting prisms with a suitable solvent and a soft tissue.

  • Place a few drops of this compound onto the surface of the lower prism using a clean dropper.

  • Close the prism assembly firmly.

  • Adjust the light source to illuminate the prisms.

  • While looking through the eyepiece, turn the coarse adjustment knob until the light and dark fields are visible.

  • If a colored band is visible at the borderline, adjust the dispersion compensator to obtain a sharp, achromatic borderline.

  • Turn the fine adjustment knob to center the borderline exactly on the crosshairs of the eyepiece.

  • Read the refractive index from the instrument's scale.

  • After the measurement, clean the prisms thoroughly.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the boiling point of this compound using the Thiele tube method.

BoilingPointDetermination start Start: Prepare Apparatus prep_thiele Fill Thiele tube with mineral oil start->prep_thiele prep_sample Add this compound and inverted capillary tube to a small test tube prep_thiele->prep_sample assemble Attach test tube to thermometer and place in Thiele tube prep_sample->assemble heat Gently heat the side arm of the Thiele tube assemble->heat observe_bubbles Observe for a rapid and continuous stream of bubbles heat->observe_bubbles observe_bubbles->heat Bubbles are not yet continuous cool Remove heat and allow the apparatus to cool observe_bubbles->cool Bubbles are rapid and continuous observe_bp Observe the temperature at which liquid enters the capillary tube cool->observe_bp record Record the boiling point observe_bp->record Liquid enters capillary end End: Clean Apparatus record->end

Caption: Workflow for Boiling Point Determination.

References

An In-depth Technical Guide to the Stability and Storage of Ethyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the stability and handling of reactive chemical reagents is paramount. Ethyl chloroformate (CAS 541-41-3), a versatile reagent used in the synthesis of carbonates and carbamates, requires careful management due to its inherent instability and reactivity. This guide provides a comprehensive overview of its stability profile, appropriate storage conditions, decomposition pathways, and safe handling procedures, supported by quantitative data and detailed experimental protocols.

Chemical Properties and Stability Profile

This compound is a colorless liquid with a pungent odor. It is highly flammable and sensitive to moisture, heat, and light. While chemically stable under standard ambient conditions when properly stored, its reactivity is a significant consideration for its handling and shelf-life.

Key Stability Factors:

  • Moisture Sensitivity: this compound reacts readily with water and moist air, undergoing hydrolysis to form ethanol, hydrochloric acid (HCl), and carbon dioxide. This reaction is a primary degradation pathway.

  • Thermal Stability: The compound is sensitive to heat. Thermal decomposition can lead to the release of toxic and corrosive gases, including hydrogen chloride and phosgene. The decomposition temperature is noted to be above 250 °C.

  • Incompatible Materials: It is incompatible with a range of substances that can catalyze its decomposition. These include strong oxidizing agents, acids, bases, alcohols, amines, alkali metals, and alkaline earth metals. Contact with many metals, especially in the presence of moisture, can also lead to corrosive reactions.

Decomposition Pathways

The degradation of this compound primarily proceeds through two main pathways: hydrolysis and thermal decomposition.

Hydrolysis

In the presence of water, this compound hydrolyzes to ethanol, carbon dioxide, and hydrochloric acid. The reaction is relatively rapid, with a reported half-life of 31.5 minutes in water at 25 °C.

cluster_products Hydrolysis Products EC This compound (C3H5ClO2) Ethanol Ethanol (C2H5OH) EC->Ethanol + H2O CO2 Carbon Dioxide (CO2) EC->CO2 HCl Hydrochloric Acid (HCl) EC->HCl H2O Water (H2O) cluster_products Thermal Decomposition Products EC This compound (C3H5ClO2) Ethylene Ethylene (C2H4) EC->Ethylene Δ (Elimination) HCl Hydrogen Chloride (HCl) EC->HCl CO2_1 Carbon Dioxide (CO2) EC->CO2_1 EthylChloride Ethyl Chloride (C2H5Cl) EC->EthylChloride Δ (Rearrangement) CO2_2 Carbon Dioxide (CO2) EC->CO2_2 cluster_storage Storage cluster_handling Handling cluster_disposal Disposal storage_temp Store at 2-8°C storage_atm Store under Inert Gas storage_cont Use Corrosion-Resistant Container storage_vent Well-Ventilated Area handle_ppe Wear Appropriate PPE handle_eng Use Fume Hood handle_tools Use Non-Sparking Tools handle_ground Ground Equipment disp_neutralize Neutralize with Cold Alkaline Solution disp_regs Follow Local Regulations cluster_decomp Decomposition cluster_cellular Cellular Targets cluster_effects Toxic Effects EC This compound Phosgene Phosgene EC->Phosgene Heat HCl Hydrochloric Acid EC->HCl Moisture Proteins Proteins (Amine, Sulfhydryl groups) Phosgene->Proteins Membranes Cell Membranes HCl->Membranes Disruption Disruption of Cellular Function Proteins->Disruption Damage Corrosive Tissue Damage Membranes->Damage Edema Pulmonary Edema Disruption->Edema Damage->Edema start Start: Prepare Ethyl Chloroformate Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal) start->stress sample Sample at Time Intervals stress->sample quench Quench Reaction (Neutralize/Cool) sample->quench prepare Prepare Sample for GC-MS quench->prepare analyze GC-MS Analysis prepare->analyze data Data Analysis and Degradation Pathway ID analyze->data end End: Stability Report data->end

Ethyl Chloroformate: A Technical Guide to Decomposition Products and Hazards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl chloroformate (ECF) is a versatile reagent widely employed in organic synthesis, particularly for the introduction of the ethyl carbamate (B1207046) protecting group and the formation of carboxylic anhydrides.[1][2] However, its utility is matched by its significant hazardous properties, including high toxicity, flammability, and corrosivity. A thorough understanding of its decomposition pathways and associated hazards is paramount for safe handling and application in research and development settings. This guide provides an in-depth technical overview of the decomposition products and hazards of this compound, supported by quantitative data and experimental considerations.

Decomposition of this compound

This compound is susceptible to decomposition under various conditions, primarily through thermal and hydrolytic pathways.

Thermal Decomposition

When subjected to elevated temperatures, this compound undergoes decomposition to yield primarily ethylene (B1197577), carbon dioxide, and ethyl chloride.[3][4] Studies have shown that the elimination of ethylene is a homogeneous, molecular reaction that occurs at temperatures between 286-353°C.[3][4][5] The production of ethyl chloride is considered to be a heterogeneous process.[3][4][5] Upon heating, it can also produce toxic and irritating fumes, including hydrogen chloride and phosgene.[6][7]

The rate of ethylene elimination from this compound can be described by the following Arrhenius equation:

ke = 1012.64exp(-183600/8.314T) s-1[3][4][5][8]

Hydrolytic Decomposition

This compound reacts with water and moisture, including moist air, to decompose into ethanol, hydrochloric acid (HCl), and carbon dioxide (CO2).[9][10][11] This reaction is exothermic and can be slow.[9] The formation of corrosive hydrochloric acid is a significant hazard associated with the handling and storage of this compound, particularly in non-anhydrous conditions.

DecompositionPathways Decomposition Pathways of this compound cluster_thermal Thermal Decomposition cluster_hydrolytic Hydrolytic Decomposition ECF This compound (C3H5ClO2) Heat Heat (286-353 °C) ECF->Heat Water Water/Moisture (H2O) ECF->Water Ethylene Ethylene (C2H4) Heat->Ethylene CO2_thermal Carbon Dioxide (CO2) Heat->CO2_thermal EtCl Ethyl Chloride (C2H5Cl) Heat->EtCl Phosgene Phosgene (Trace) (COCl2) Heat->Phosgene HCl_thermal Hydrogen Chloride (Trace) (HCl) Heat->HCl_thermal Ethanol Ethanol (C2H5OH) Water->Ethanol HCl_hydrolytic Hydrochloric Acid (HCl) Water->HCl_hydrolytic CO2_hydrolytic Carbon Dioxide (CO2) Water->CO2_hydrolytic

Decomposition Pathways of this compound

Hazards of this compound

The hazards associated with this compound are multifaceted, encompassing its toxicity, flammability, and corrosivity.

Toxicity

This compound is highly toxic and can be fatal if inhaled.[12][13] It is also harmful if swallowed.[12] The substance is corrosive to the eyes, skin, and respiratory tract.[1][14][15]

  • Inhalation: Inhalation of vapors can cause severe irritation of the respiratory tract, leading to symptoms such as a burning sensation, coughing, wheezing, shortness of breath, and pulmonary edema.[12][14] Symptoms may be delayed.[15]

  • Skin Contact: Direct contact causes severe skin burns and blisters.[12][14][15]

  • Eye Contact: Causes severe eye burns and is a lachrymator, meaning it induces tearing.[6][12]

  • Ingestion: If swallowed, it can cause severe burns to the mouth and stomach.[10]

Toxicity DataValueSpeciesReference
LD50 (Oral)205 - 614 mg/kg bwRat[16]
LD50 (Dermal)> 2280 mg/kg bwRat[16]
LC50 (Inhalation, 1-hr)0.84 - 0.89 mg/LRat[16]
Flammability and Reactivity

This compound is a highly flammable liquid and vapor, with a flash point of 16°C.[12][15] Its vapors are heavier than air and can travel along the ground, creating a risk of distant ignition.[15] Vapors can also form explosive mixtures with air.[15]

It is incompatible with strong oxidizing agents, bases, alcohols, and amines.[6] It reacts violently with strong oxidants, which can lead to fire and explosion hazards.[15] The substance is also moisture-sensitive and reacts with water to produce toxic and corrosive gases.[14]

Physical and Flammability PropertiesValueReference
Boiling Point93 - 95 °C[1][10]
Melting Point-81 °C[1][10]
Flash Point16 °C[15]
Autoignition Temperature500 °C[15]
Density1.135 - 1.1403 g/cm³[1][10]

Experimental Protocols & Safety

Given the hazardous nature of this compound, strict adherence to safety protocols is essential.

Handling and Storage
  • All manipulations should be conducted in a well-ventilated chemical fume hood.[17]

  • Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, must be worn.[13]

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[12] It should be kept in a tightly closed container, often under an inert atmosphere, and refrigerated.[12][18]

  • Grounding and bonding are necessary when transferring the material to prevent static discharge.[17]

Spill and Exposure Procedures
  • In case of a spill, evacuate the area and remove all ignition sources.[15] Absorb the spill with a dry, inert material.[15]

  • In case of skin contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[12]

  • In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes.[12]

  • In case of inhalation: Move the victim to fresh air.[12]

  • In all cases of exposure, seek immediate medical attention.[12][15]

Analytical Workflow for Decomposition Studies

A general workflow for the analysis of this compound decomposition involves controlled decomposition followed by the identification and quantification of the resulting products.

ExperimentalWorkflow Generalized Workflow for ECF Decomposition Analysis cluster_prep Sample Preparation cluster_decomp Decomposition Induction cluster_analysis Product Analysis cluster_data Data Interpretation Prep Prepare ECF sample under controlled atmosphere (e.g., glovebox) Thermal Thermal Decomposition: Heat sample in a sealed reactor at a defined temperature. Prep->Thermal For thermal studies Hydrolytic Hydrolytic Decomposition: Introduce a controlled amount of water to the sample. Prep->Hydrolytic For hydrolytic studies GCMS Gas Chromatography-Mass Spectrometry (GC-MS) for volatile product identification and quantification. Thermal->GCMS FTIR Fourier-Transform Infrared Spectroscopy (FTIR) for functional group analysis. Thermal->FTIR NMR Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation of products. Thermal->NMR Hydrolytic->GCMS Hydrolytic->FTIR Hydrolytic->NMR Quant Quantify decomposition products GCMS->Quant Mechanism Propose decomposition mechanism FTIR->Mechanism NMR->Mechanism Kinetics Determine reaction kinetics Quant->Kinetics

Generalized Workflow for ECF Decomposition Analysis

References

Ethyl Chloroformate: A Comprehensive Technical Guide to Derivatization for Analytical Sciences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern analytical chemistry, derivatization is a critical step to enhance the volatility and thermal stability of polar analytes for gas chromatography-mass spectrometry (GC-MS) analysis. Among the various reagents available, ethyl chloroformate (ECF) has emerged as a versatile and efficient choice for a broad spectrum of molecules. Its ability to react with various functional groups, including carboxyls, hydroxyls, and amines, in an aqueous environment offers a significant advantage over traditional silylating agents, which require anhydrous conditions.[1][2] This technical guide provides an in-depth exploration of this compound as a derivatization agent, complete with detailed experimental protocols, quantitative performance data, and visual representations of the underlying processes to empower researchers in their analytical endeavors.

This compound (ECF) is a suitable derivatizing agent for a wide array of low molecular weight metabolites (generally, MW < 1000 Da) present in biological matrices, such as organic acids, amines, amino acids, and aminoalcohols.[1] The derivatization process with ECF is advantageous as it can be performed directly in an aqueous sample matrix, such as wine or biological fluids, simplifying sample preparation and reducing the potential for analyte loss.[2][3] This one-pot approach significantly shortens sample processing times.[4]

Chemical Properties and Reaction Mechanism

This compound (C₃H₅ClO₂) is an ester of chloroformic acid and ethanol. The key to its derivatization capability lies in the highly reactive acyl chloride group. The general mechanism involves the nucleophilic acyl substitution of the chlorine atom by a lone pair of electrons from a functional group on the analyte, such as the nitrogen in an amine or the oxygen in a carboxyl or hydroxyl group. This reaction is typically carried out in an alkaline medium, often with the addition of a catalyst like pyridine (B92270), to facilitate the deprotonation of the functional groups and enhance their nucleophilicity.[4][5]

For compounds containing carboxyl groups, such as amino acids and fatty acids, the reaction proceeds in the presence of an alcohol (e.g., ethanol) to form ethyl esters. A proposed mechanism for this esterification involves the formation of an intermediate mixed carboxylic-carbonic acid anhydride, which then undergoes an exchange with the alcohol.[6] Phenolic hydroxyl groups also readily react with ECF to form stable ethoxycarbonyl derivatives.[3][4]

The derivatization of an analyte with ECF results in a less polar, more volatile, and more thermally stable compound that is amenable to GC-MS analysis.[3][7] The resulting derivatives often produce characteristic mass spectra, aiding in their identification.

Reaction_Mechanism cluster_reactants Reactants cluster_conditions Reaction Conditions Analyte Analyte (with -COOH, -OH, -NH2) Derivative Derivatized Analyte (Volatile & Thermally Stable) Analyte->Derivative Nucleophilic Acyl Substitution ECF This compound (ClCOOC2H5) ECF->Derivative Pyridine Pyridine (Catalyst) Pyridine->Derivative Ethanol Ethanol (for -COOH) Ethanol->Derivative Alkaline_pH Alkaline pH (e.g., NaOH, NaHCO3) Alkaline_pH->Derivative

Caption: General reaction mechanism of this compound derivatization.

Applications

The utility of this compound derivatization spans a wide range of applications in metabolomics, food science, clinical chemistry, and pharmaceutical analysis.

  • Metabolomics: ECF derivatization coupled with GC-MS is extensively used for the comprehensive profiling of endogenous metabolites in biological fluids like serum and urine.[1][2][8] This approach has been successfully applied to study metabolic changes in diseases such as uremia.[1][9]

  • Amino Acid Analysis: It is a rapid and efficient method for the derivatization of amino acids, enabling their quantification in various matrices, including biological tissues and protein hydrolysates.[5][10][11]

  • Fatty Acid Analysis: The method is suitable for the quantification of free fatty acids in samples like milk.[12]

  • Food and Beverage Analysis: ECF derivatization has been employed for the determination of compounds like resveratrol (B1683913) and gallic acid in wine.[3][4]

  • Pharmaceutical and Environmental Analysis: It has been used for the determination of drugs like norephedrine, ephedrine, and pseudoephedrine in pharmaceutical preparations and for the analysis of environmental contaminants like bisphenol-A in water and milk.[13][14]

Experimental Protocols

The following are detailed methodologies for the derivatization of different classes of analytes using this compound.

Protocol 1: Derivatization of Metabolites in Serum[1]
  • Sample Preparation: To a 600 µL aliquot of diluted serum (1:1, v/v with water) in a glass tube, add 100 µL of an internal standard (e.g., L-2-chlorophenylalanine, 0.1 mg/mL).

  • First Derivatization Step: Add 400 µL of anhydrous ethanol, 100 µL of pyridine, and 50 µL of ECF.

  • Reaction Acceleration: Sonicate the mixture at 20.0 °C and 40 kHz for 60 seconds.

  • Extraction: Extract the derivatives with 500 µL of n-hexane.

  • pH Adjustment: Carefully adjust the pH of the aqueous layer to 9–10 using 100 µL of 7 mol/L NaOH.

  • Second Derivatization Step: Add an additional 50 µL of ECF to the aqueous layer.

  • Final Extraction: Vortex the mixture for 30 seconds and centrifuge for 5 minutes at 1,400×g. Combine the organic layers.

  • Drying and Reconstitution: Dry the combined organic extract and reconstitute in a suitable solvent (e.g., chloroform) for GC-MS analysis.

Protocol 2: Derivatization of Resveratrol in Red Wine[4]
  • Sample Preparation: Place 0.25 mL of wine sample or standard in a 10 mL glass tube shielded from light. Add an internal standard (e.g., 500 ng of pinostilbene).

  • Alkalinization: Make the solution alkaline (pH > 9) by adding 65 µL of 0.6 M NaHCO₃.

  • Derivatization and Extraction (Step 1): Add 2 mL of hexane (B92381) and 30 µL of ECF, followed by the slow addition of 10 µL of pyridine as a catalyst.

  • Venting and Shaking: Leave the tube uncapped for a few seconds to release CO₂. Shake for 2 minutes.

  • Derivatization and Extraction (Step 2): Remove the organic layer and perform a second extraction with 2 mL of chloroform (B151607) containing an additional 20 µL of ECF.

  • Drying and Reconstitution: Combine the organic extracts and dry under a nitrogen stream. Resuspend the sample in 75 µL of chloroform for GC-MS analysis.

Protocol 3: Derivatization of Gallic Acid in Wine[3]
  • Sample Preparation: To 150 µL of wine sample or standard, add an internal standard (25 µg of 3,4-dimethoxybenzoic acid) and an antioxidant (250 µg/mL L-ascorbic acid).

  • Reagent Addition: Add 161 µL of absolute ethanol, 137 µL of ECF, and 2 mL of n-hexane.

  • Reaction: Vigorously shake the mixture on a vortex mixer for 30 seconds at room temperature.

  • Phase Separation and Analysis: After phase separation, the organic layer is ready for GC-MS analysis.

Quantitative Data Presentation

The performance of this compound derivatization methods has been validated in numerous studies. The following tables summarize key quantitative data for different analytes.

Analyte ClassMatrixLinearity (Correlation Coefficient, r²)LODLOQRepeatability (RSD)Recovery (%)Citation
Endogenous MetabolitesSerum> 0.9900125–300 pg (on-column)-< 10%70–120[1][9]
Resveratrol IsomersRed Wine--25 ng/mL (cis), 50 ng/mL (trans)--[4]
Gallic AcidWine--5 µg/mL--[3]
Various MetabolitesUrine-150–300 pg (on-column)-< 10% (intra-batch)70–120[2][8]
Free Fatty Acids (C4-C18:3)Milk> 0.999--< 4%94–103[12]
Bisphenol-AWater-0.01 µg/L0.052 µg/L--[13]
Bisphenol-AMilk-0.1 µg/L0.38 µg/L--[13]
NorephedrinePharmaceutical Prep.-11.2 µg/mL-0.1-0.8%96.6-98.5[14]
EphedrinePharmaceutical Prep.-12.5 µg/mL-0.1-0.8%-[14]
PseudoephedrinePharmaceutical Prep.-10 µg/mL-0.1-0.8%-[14]

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of biological samples using this compound derivatization followed by GC-MS.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample_Collection Biological Sample (Serum, Urine, etc.) Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard Reagent_Addition Addition of Ethanol, Pyridine, and ECF Internal_Standard->Reagent_Addition Reaction Reaction (e.g., Sonication) Reagent_Addition->Reaction pH_Adjustment pH Adjustment (for two-step protocols) Reaction->pH_Adjustment Liquid_Liquid_Extraction Liquid-Liquid Extraction (e.g., with n-hexane) Reaction->Liquid_Liquid_Extraction Second_ECF_Addition Second ECF Addition (if applicable) pH_Adjustment->Second_ECF_Addition Second_ECF_Addition->Liquid_Liquid_Extraction Phase_Separation Phase Separation Liquid_Liquid_Extraction->Phase_Separation Drying Drying of Organic Phase Phase_Separation->Drying Reconstitution Reconstitution in Injection Solvent Drying->Reconstitution GC_MS_Analysis GC-MS Analysis Reconstitution->GC_MS_Analysis Data_Processing Data Processing and Quantification GC_MS_Analysis->Data_Processing

Caption: A typical experimental workflow for ECF derivatization and GC-MS analysis.

Conclusion

This compound has proven to be a robust and versatile derivatization agent for the analysis of a wide range of polar compounds by GC-MS. Its key advantages, including its reactivity in aqueous media, rapid reaction times, and applicability to diverse analyte classes, make it an invaluable tool for researchers in various scientific disciplines. The detailed protocols and quantitative data presented in this guide provide a solid foundation for the development and implementation of analytical methods utilizing ECF derivatization. By understanding the underlying chemistry and optimizing the experimental conditions, scientists can leverage the power of this technique to achieve sensitive and reliable quantification of target analytes in complex matrices.

References

Methodological & Application

Application Notes and Protocols for GC-MS Analysis of Metabolites with Ethyl Chloroformate Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the profiling of small molecule metabolites in biological samples. However, many metabolites are non-volatile and require a derivatization step to increase their volatility and thermal stability for GC analysis. Ethyl chloroformate (ECF) has emerged as a versatile derivatizing agent for a broad array of low molecular weight metabolites, including organic acids, amino acids, amines, and fatty acids.[1][2]

The key advantages of ECF derivatization include its ability to proceed in an aqueous medium, which simplifies sample preparation by eliminating the need for complete water removal.[2][3] This facilitates large-scale sample handling and enhances batch reproducibility.[1] The reaction is rapid and efficient, often performed in a two-step process to derivatize various functional groups like –COOH, –NH2, and –OH.[1] This methodology has been successfully applied to metabolomic studies of various biological matrices, such as serum and urine, to investigate metabolic changes in response to pathophysiological stimuli.[1][2][4]

These application notes provide a comprehensive overview and detailed protocols for the analysis of metabolites using GC-MS with ECF derivatization.

Experimental Protocols

Sample Preparation (Serum)
  • Thaw frozen serum samples at 4°C.

  • Dilute the serum sample with deionized water (1:1, v/v).[1]

  • To a 600 µL aliquot of the diluted serum, add 100 µL of an internal standard solution (e.g., L-2-chlorophenylalanine at 0.1 mg/mL).[1]

This compound (ECF) Derivatization

This optimized two-step derivatization protocol is effective for a wide range of metabolites.[1]

First Derivatization Step:

  • To the 700 µL sample mixture from the previous step, add 400 µL of anhydrous ethanol (B145695) and 100 µL of pyridine.

  • Add 50 µL of ECF to initiate the first derivatization reaction.[1]

  • Vortex the mixture and then sonicate at 20°C and 40 kHz for 60 seconds to accelerate the reaction.[1]

  • Extract the derivatives with 500 µL of n-hexane.[1]

Second Derivatization Step:

  • Carefully adjust the pH of the aqueous layer to 9–10 using 100 µL of 7 mol/L NaOH.[1]

  • Add another 50 µL of ECF to the mixture for the second derivatization step.[1]

  • Vortex the mixture for 30 seconds.

  • Centrifuge for 5 minutes at 1,400×g to separate the layers.[1]

  • Transfer the organic layer (n-hexane) containing the derivatized metabolites for GC-MS analysis.

GC-MS Analysis

The following parameters have been shown to provide good chromatographic separation of ECF-derivatized metabolites.[1]

  • Gas Chromatograph: Agilent 7890B or similar.

  • Mass Spectrometer: Agilent 5977B quadrupole MS detector or similar.[5]

  • Column: DB-5MS capillary column (30 m × 250 µm i.d., 0.25-µm film thickness) or equivalent.[1]

  • Injection Mode: Splitless, 1 µL injection volume.

  • Injector Temperature: 260°C.[1]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 min.

    • Ramp 1: Increase to 140°C at 10°C/min.

    • Ramp 2: Increase to 240°C at 4°C/min.

    • Ramp 3: Increase to 280°C at 10°C/min.

    • Hold at 280°C for 3 min.[1]

  • MS Parameters:

    • Ion Source Temperature: 200°C.[1]

    • Ionization Energy: 70 eV.[5]

Quantitative Data Summary

The ECF derivatization method followed by GC-MS analysis demonstrates excellent linearity, sensitivity, and reproducibility for a wide range of metabolites. The following tables summarize the quantitative performance of the method as reported in the literature.

Table 1: Linearity and Limits of Detection (LOD) for Standard Metabolites

MetaboliteLinearity Range (µg/mL)Correlation Coefficient (r²)LOD (pg on-column)
Amino Acids
L-Alanine0.25–20> 0.999150
L-Valine0.25–20> 0.999150
L-Leucine0.25–20> 0.999150
L-Isoleucine0.25–20> 0.998150
L-Proline0.25–20> 0.999150
L-Methionine0.25–20> 0.998150
L-Phenylalanine1–20> 0.996150
L-Aspartic acid0.25–20> 0.990150
L-Glutamic acid1–20> 0.999150
Organic Acids
Lactic acid0.5–40> 0.995300
Pyruvic acid0.25–15> 0.997150
Succinic acid1–40> 0.994300
Fumaric acid1–40> 0.995300
Malic acid1–40> 0.999300

Data compiled from multiple sources.[2]

Table 2: Method Validation Parameters for Metabolites in Serum

MetaboliteRepeatability (RSD%)Within-48h Stability (RSD%)Mean Recovery (%)
Valine< 10< 1070–120
Leucine< 10< 1070–120
Isoleucine< 10< 1070–120
Myristic acid< 10< 1070–120
Linoleic acid< 10< 1070–120
18 identified metabolites (average)< 10< 1070–120

The analytical method exhibits good repeatability and stability with satisfactory recovery for metabolites identified in serum samples.[1][6] The relative standard deviations (RSDs) for repeatability and stability were generally below 10%.[1][3] Mean recoveries for 18 tested compounds ranged from 70% to 120%, with RSDs of less than 10%.[1][6]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Two-Step ECF Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing serum Serum Sample dilution Dilution (1:1 with H2O) serum->dilution is_add Add Internal Standard dilution->is_add step1 Step 1: Add Ethanol, Pyridine, ECF Sonicate & Extract with n-hexane is_add->step1 step2 Step 2: Adjust pH to 9-10 Add ECF, Vortex & Centrifuge step1->step2 injection Inject Organic Layer into GC-MS step2->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection processing Data Acquisition & Processing detection->processing stats Statistical Analysis processing->stats

Caption: Experimental workflow for GC-MS analysis with ECF derivatization.

Metabolic Pathway Example: Branched-Chain Amino Acid (BCAA) Metabolism

bcaa_metabolism Leucine Leucine a_KIC α-Ketoisocaproate Leucine->a_KIC BCAT Isoleucine Isoleucine a_KMV α-Keto-β-methylvalerate Isoleucine->a_KMV BCAT Valine Valine a_KIV α-Ketoisovalerate Valine->a_KIV BCAT AcetylCoA Acetyl-CoA a_KIC->AcetylCoA BCKDH a_KMV->AcetylCoA BCKDH PropionylCoA Propionyl-CoA a_KMV->PropionylCoA BCKDH a_KIV->PropionylCoA BCKDH TCA TCA Cycle AcetylCoA->TCA SuccinylCoA Succinyl-CoA SuccinylCoA->TCA PropionylCoA->SuccinylCoA

Caption: Overview of Branched-Chain Amino Acid (BCAA) catabolism.

Conclusion

The this compound derivatization method for GC-MS analysis is a robust, reliable, and efficient technique for the comprehensive profiling of metabolites in biological samples.[2][7] Its applicability in aqueous media simplifies sample preparation, and the method has been extensively validated, demonstrating excellent linearity, sensitivity, and reproducibility.[2][4][6] This makes it a highly suitable method for metabolomic studies in academic research and drug development, enabling the investigation of metabolic dysregulation in various disease states.[4][6]

References

Application Note: Quantitative Analysis of Serum Metabolites using Ethyl Chloroformate Derivatization Coupled with GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic profiling, or metabolomics, is a critical tool in understanding the complex biochemical processes underlying health and disease. The quantitative analysis of small molecule metabolites in biological matrices such as serum provides valuable insights for biomarker discovery, disease diagnosis, and monitoring therapeutic efficacy. A significant challenge in analyzing many endogenous metabolites, including amino acids, organic acids, and amines, is their low volatility, which makes them unsuitable for direct analysis by gas chromatography-mass spectrometry (GC-MS).[1]

Chemical derivatization is a requisite step to increase the volatility and thermal stability of these analytes. Ethyl chloroformate (ECF) has emerged as an effective derivatization reagent for a broad array of low molecular weight metabolites.[1] The ECF derivatization reaction targets functional groups like carboxyls, amines, and hydroxyls, rendering the molecules amenable to GC-MS analysis.[1][2] This method is advantageous as the reaction can be performed in an aqueous medium, simplifying sample preparation and enhancing reproducibility.[3]

This application note details an optimized protocol for the derivatization of serum samples with ECF for comprehensive metabolite profiling by GC-MS. The described method has been validated for its robustness, providing good linearity, recovery, and stability for a wide range of metabolites.[4][5]

Experimental Protocol

This protocol is based on the optimized two-step ECF derivatization procedure for GC-MS-based serum metabolic profiling.[1]

1. Materials and Reagents

2. Sample Preparation

  • Thaw frozen serum samples at 4°C.

  • Prepare a diluted serum sample by mixing serum and deionized water in a 1:1 (v/v) ratio.[1]

  • Centrifuge the diluted serum at 1,400 x g for 5 minutes at 4°C to prepare the final serum sample for derivatization.[1]

3. Derivatization Procedure

  • To a glass tube with a screw top, add 600 µL of the diluted serum sample.[1]

  • Add 100 µL of the internal standard (L-2-chlorophenylalanine, 0.1 mg/mL).[1]

  • Add 400 µL of anhydrous ethanol and 100 µL of pyridine to the mixture.[1]

  • First Derivatization Step: Add 50 µL of ECF to the mixture.[1]

  • Immediately cap the tube and ultrasonicate the mixture for 60 seconds at 20.0°C and 40 kHz to accelerate the reaction.[1]

  • Extract the derivatives by adding 500 µL of n-hexane, vortexing for 30 seconds, and centrifuging for 5 minutes at 1,400 x g.[1][5]

  • Carefully adjust the pH of the lower aqueous layer to 9-10 by adding 100 µL of 7 mol/L NaOH. This step is crucial for the efficient derivatization of –COOH, –NH2, and –OH groups.[1]

  • Second Derivatization Step: Add another 50 µL of ECF to the pH-adjusted mixture.[1]

  • Vortex for 30 seconds and centrifuge for 5 minutes at 1,400 x g.[1]

  • Transfer 300 µL of the upper organic supernatant to a clean screw-topped glass vial.[1]

  • Perform a second extraction on the remaining aqueous layer by adding another 500 µL of n-hexane, vortexing, and centrifuging as before.[1]

  • Combine the supernatant from the second extraction with the first extract.

  • Dry the pooled derivatives and resuspend them in 200 µL of chloroform for GC-MS analysis.[1]

4. GC-MS Analysis

The following parameters have been shown to provide good separation of ECF derivatives:[1]

  • Column: DB-5MS (30 m × 250 μm i.d., 0.25-μm film thickness) or equivalent.[1]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

  • Injector Temperature: 260°C.[1]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 min.

    • Ramp to 140°C at 10°C/min.

    • Ramp to 240°C at 4°C/min.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 3 min.[1]

  • Ion Source Temperature: 200°C.[1]

Data Presentation

The ECF derivatization method demonstrates excellent quantitative performance for a variety of metabolites in serum. The following table summarizes the validation data for linearity, limit of detection (LOD), repeatability, stability, and recovery for representative metabolites.

MetaboliteCorrelation Coefficient (r²)LOD (pg on-column)Repeatability (RSD%)Stability (RSD% within 48h)Mean Recovery (%)
Valine> 0.9900125 - 300< 10%< 10%70% - 120%
Leucine> 0.9900125 - 300< 10%< 10%70% - 120%
Isoleucine> 0.9900125 - 300< 10%< 10%70% - 120%
Asparagine> 0.9900125 - 300< 10%> 15% after 60h70% - 120%
Myristic Acid> 0.9900125 - 300< 10%< 10%70% - 120%
Linoleic Acid> 0.9900125 - 300< 10%< 10%70% - 120%
9,12-Octadecadienoic acid> 0.9900125 - 300< 10%> 15% after 60h70% - 120%

Data summarized from references[1][4][5][6]. The method showed good repeatability and stability for 18 identified metabolites in serum, with RSDs generally below 10%. Mean recovery was also acceptable, ranging from 70% to 120% with RSDs under 10%.[1][5]

Visualizations

The following diagrams illustrate the key workflows and relationships in the this compound derivatization protocol.

G cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_analysis Sample Analysis serum Serum Sample (Thaw at 4°C) dilute Dilute 1:1 with H₂O serum->dilute centrifuge_prep Centrifuge (1,400g, 5 min, 4°C) dilute->centrifuge_prep reagents1 Add: - Internal Standard - Ethanol - Pyridine centrifuge_prep->reagents1 ecf1 Add ECF (Step 1) reagents1->ecf1 ultrasonicate Ultrasonicate (60s) ecf1->ultrasonicate extract1 Extract with n-Hexane ultrasonicate->extract1 ph_adjust Adjust pH to 9-10 with NaOH extract1->ph_adjust ecf2 Add ECF (Step 2) ph_adjust->ecf2 extract2 Extract with n-Hexane (2nd time) ecf2->extract2 pool Pool Extracts extract2->pool dry Dry Down pool->dry resuspend Resuspend in Chloroform dry->resuspend gcms GC-MS Analysis resuspend->gcms

Caption: Experimental workflow for ECF derivatization of serum.

Caption: Logical relationship of the ECF derivatization reaction.

References

Application Notes and Protocols for N-Protection of Amino Acids Using Ethyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis and drug development. The temporary masking of reactive functional groups, such as the amino group of amino acids, is crucial to prevent undesired side reactions and ensure the regioselective formation of amide bonds. Ethyl chloroformate is a versatile and cost-effective reagent for the N-protection of amino acids, affording the corresponding N-ethoxycarbonyl (Eoc) derivatives. This protecting group offers stability under various conditions and can be readily removed when desired, making it a valuable tool in the synthetic chemist's arsenal.

These application notes provide detailed protocols for the N-protection of amino acids using this compound, methods for the subsequent deprotection of the N-Eoc group, and an overview of its application in peptide synthesis.

Data Presentation

Table 1: Reaction Conditions and Yields for N-Ethoxycarbonylation of Various Amino Acids
Amino AcidBaseSolventReaction Time (h)Temperature (°C)Yield (%)Reference
GlycineSodium BicarbonateWater/Dioxane2-4Room Temp.>90General Procedure
L-AlanineTriethylamine (B128534)Dichloromethane (B109758)1-20 to Room Temp.~95General Procedure
L-LeucineSodium Hydroxide (B78521)Water/THF2-30 to Room-Temp.High[1]
L-PhenylalanineN-MethylmorpholineChloroform1Not Specified97 (crude)[2]
L-ValineTriethylamineDichloromethane1-20 to Room Temp.HighGeneral Procedure

Note: Yields are highly dependent on the specific reaction conditions and the nature of the amino acid side chain.

Experimental Protocols

Protocol 1: General Procedure for N-Protection of Amino Acids with this compound

This protocol describes a general method for the N-ethoxycarbonylation of an amino acid.

Materials:

  • Amino Acid (e.g., Glycine, Alanine) (1.0 eq)

  • This compound (1.1 eq)

  • Base (e.g., Sodium Bicarbonate, Triethylamine) (2.0-2.5 eq)

  • Solvent (e.g., Water/Dioxane, Dichloromethane)

  • Hydrochloric Acid (1 M)

  • Ethyl Acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the amino acid (1.0 eq) in the chosen solvent system in a round-bottom flask. For water-soluble amino acids, a mixture of water and a miscible organic solvent like dioxane or THF is suitable. For less polar amino acids, dichloromethane can be used.

  • Basification: Add the base (2.0-2.5 eq) to the solution. If using an aqueous system, sodium bicarbonate or sodium hydroxide can be used. In an organic solvent, a tertiary amine base like triethylamine or N-methylmorpholine is preferred.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of this compound: Slowly add this compound (1.1 eq) dropwise to the stirred reaction mixture, ensuring the temperature remains at or below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and continue stirring for an additional 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up (Aqueous System):

    • Wash the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted this compound.

    • Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

    • Extract the N-ethoxycarbonyl protected amino acid with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Work-up (Organic System):

    • Wash the reaction mixture with 1 M HCl, followed by water, and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-ethoxycarbonyl protected amino acid. Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 2: Deprotection of N-Ethoxycarbonyl (Eoc) Protected Amino Acids

The N-Eoc group can be removed under acidic or basic conditions. The choice of method depends on the stability of other functional groups in the molecule.

Method A: Acidic Hydrolysis

Materials:

  • N-Eoc protected amino acid or peptide

  • Hydrobromic acid in acetic acid (e.g., 33% HBr in AcOH) or Trifluoroacetic acid (TFA)

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolution: Dissolve the N-Eoc protected compound in a minimal amount of a suitable solvent (e.g., acetic acid or dichloromethane).

  • Acid Treatment: Add an excess of the acidic reagent (e.g., HBr in acetic acid or TFA).

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC.

  • Precipitation: Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the deprotected amino acid or peptide as its hydrobromide or trifluoroacetate (B77799) salt.

  • Isolation: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

Method B: Basic Hydrolysis (Saponification)

Materials:

  • N-Eoc protected amino acid ester

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Solvent mixture (e.g., THF/water or Methanol/water)

  • Hydrochloric Acid (1 M)

  • Ethyl Acetate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolution: Dissolve the N-Eoc protected amino acid ester in a mixture of an organic solvent and water.

  • Hydrolysis: Add an aqueous solution of LiOH or NaOH (1.5-2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture to 0 °C and carefully acidify to pH 2-3 with 1 M HCl.

  • Extraction: Extract the deprotected amino acid with ethyl acetate.

  • Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Visualizations

cluster_protection N-Protection of Amino Acid start Start: Amino Acid dissolve Dissolve in Solvent + Base start->dissolve cool Cool to 0°C dissolve->cool add_ecf Add Ethyl Chloroformate cool->add_ecf react Reaction add_ecf->react workup Aqueous or Organic Work-up react->workup isolate Isolate N-Eoc Amino Acid workup->isolate end End: Protected Amino Acid isolate->end

Figure 1. Experimental workflow for the N-protection of an amino acid using this compound.

cluster_spps General Workflow for Solid-Phase Peptide Synthesis (SPPS) start Start: Resin Support attach 1. Attach C-terminal N-protected amino acid start->attach deprotect 2. N-terminal Deprotection attach->deprotect wash1 Wash deprotect->wash1 couple 3. Couple next N-protected amino acid wash1->couple wash2 Wash couple->wash2 repeat Repeat Steps 2-3 wash2->repeat repeat->deprotect for next cycle cleave 4. Cleave peptide from resin repeat->cleave Final cycle purify 5. Purify Peptide cleave->purify end End: Purified Peptide purify->end

Figure 2. A generalized workflow for solid-phase peptide synthesis (SPPS).

cluster_mTOR Simplified Amino Acid Sensing Pathway to mTORC1 Activation AminoAcids Amino Acids (e.g., Leucine) Ragulator Ragulator Complex AminoAcids->Ragulator sensed by Rag_GTP RagA/B-GTP RagC/D-GDP Ragulator->Rag_GTP activates Rag_GDP RagA/B-GDP RagC/D-GTP Rag_GDP->Rag_GTP GEF activity mTORC1_lyso mTORC1 (Lysosome) Rag_GTP->mTORC1_lyso recruits to lysosome mTORC1_cyto mTORC1 (Cytosol) mTORC1_cyto->mTORC1_lyso Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1_lyso->Downstream phosphorylates Rheb Rheb-GTP Rheb->mTORC1_lyso activates Growth Cell Growth & Proliferation Downstream->Growth

Figure 3. A simplified diagram of the amino acid sensing pathway leading to mTORC1 activation.

Conclusion

The N-protection of amino acids with this compound is a robust and efficient method for preparing key intermediates in peptide synthesis and drug discovery. The resulting N-ethoxycarbonyl group provides adequate protection under various synthetic conditions and can be selectively removed when necessary. The protocols and data presented herein offer a comprehensive guide for researchers to effectively utilize this important synthetic transformation.

References

Application Notes and Protocols for Ethyl Chloroformate Derivatization in Urinary Organic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of organic acids in urine is a cornerstone in the diagnosis and monitoring of inborn errors of metabolism, as well as in broader metabolomic studies for disease biomarker discovery and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for this purpose due to its high resolution and sensitivity. However, the low volatility and high polarity of most organic acids necessitate a derivatization step to convert them into more volatile and thermally stable compounds suitable for GC-MS analysis.

Ethyl chloroformate (ECF) has emerged as a versatile and efficient derivatizing agent for a wide range of metabolites, including organic acids, amino acids, and phenols.[1][2] A key advantage of ECF derivatization is its ability to be performed directly in an aqueous medium, simplifying sample preparation by allowing for simultaneous extraction and derivatization.[3] This one-step or two-step procedure is rapid, typically occurring at room temperature, and offers excellent derivatization efficiency.[3][4] The reaction involves the conversion of carboxylic acid moieties into their corresponding ethyl esters, significantly increasing their volatility for GC-MS analysis.[3]

These application notes provide a detailed protocol for the derivatization of organic acids in urine using this compound, along with performance data and visual guides to the experimental workflow and chemical reactions.

Principle of the Method

This compound (ECF) derivatization of organic acids is a robust method that proceeds efficiently in an aqueous environment. The reaction is typically carried out under alkaline conditions, often with the addition of a catalyst such as pyridine (B92270).[3] Ethanol (B145695) is also present in the reaction mixture to serve as the source of the ethyl group for esterification.[3] The carboxyl groups of the organic acids are converted into ethyl esters, while other functional groups like hydroxyl and amino groups can also be derivatized.[3][4] The resulting derivatives are less polar and more volatile, allowing for their extraction into an organic solvent and subsequent analysis by GC-MS.

The derivatization process is generally very fast.[3] Following derivatization, the ethylated organic acids are extracted from the aqueous urine matrix into an organic solvent like chloroform (B151607) or hexane.[3][4] The organic extract is then concentrated and injected into the GC-MS system for separation and detection.

Chemical Reaction Pathway

The derivatization of a carboxylic acid with this compound in the presence of ethanol and pyridine proceeds through the formation of a mixed anhydride (B1165640) intermediate, which then reacts with ethanol to form the final ethyl ester derivative.

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products OrganicAcid Organic Acid (R-COOH) MixedAnhydride Mixed Carboxylic-Carbonic Anhydride Intermediate OrganicAcid->MixedAnhydride + ECF + Pyridine ECF This compound (ClCOOEt) ECF->MixedAnhydride Ethanol Ethanol (EtOH) EthylEster Ethyl Ester Derivative (R-COOEt) Ethanol->EthylEster Pyridine Pyridine (Catalyst) Pyridine->MixedAnhydride MixedAnhydride->EthylEster + Ethanol CO2 Carbon Dioxide (CO2) MixedAnhydride->CO2 HCl Pyridinium Hydrochloride MixedAnhydride->HCl

Caption: Chemical reaction pathway of this compound derivatization.

Experimental Workflow

The overall workflow for the analysis of urinary organic acids using this compound derivatization followed by GC-MS is a multi-step process that begins with sample collection and preparation and concludes with data analysis.

G SampleCollection 1. Urine Sample Collection and Storage (-20°C) SamplePrep 2. Sample Preparation (Thawing, Centrifugation) SampleCollection->SamplePrep Derivatization 3. This compound Derivatization (pH adjustment, addition of reagents) SamplePrep->Derivatization Extraction 4. Liquid-Liquid Extraction (e.g., with Chloroform or Hexane) Derivatization->Extraction Evaporation 5. Solvent Evaporation (under Nitrogen stream) Extraction->Evaporation Reconstitution 6. Reconstitution (in appropriate solvent) Evaporation->Reconstitution GCMS 7. GC-MS Analysis Reconstitution->GCMS DataAnalysis 8. Data Processing and Quantification GCMS->DataAnalysis

Caption: Experimental workflow for urinary organic acid analysis.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on common practices found in the literature.[1][3][4] Researchers should optimize certain parameters based on their specific instrumentation and target analytes.

5.1. Materials and Reagents

  • Urine samples (stored at -20°C)

  • This compound (ECF)

  • Pyridine

  • Anhydrous Ethanol

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 7 M) for pH adjustment

  • Hydrochloric acid (HCl) for pH adjustment

  • Chloroform (or Hexane) (GC grade)

  • Anhydrous sodium sulfate (B86663)

  • Internal Standard solution (e.g., a stable isotope-labeled organic acid not expected in the samples)

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • GC-MS system with an appropriate capillary column (e.g., DB-5ms)

5.2. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the urine samples (e.g., at 10,000 rpm for 5 minutes) to pellet any particulate matter.

  • Transfer a specific volume of the supernatant (e.g., 500 µL) to a clean reaction vial.

  • Add an appropriate amount of the internal standard solution.

5.3. Derivatization and Extraction Procedure

  • Adjust the pH of the urine sample to approximately 9-10 using the NaOH solution.[4]

  • Add ethanol and pyridine to the sample. A common ratio is a 1:1 mixture of ethanol and pyridine.[3] For a 500 µL sample, 200 µL of this mixture can be used.

  • Add the extraction solvent (e.g., 1 mL of chloroform) and 100 µL of this compound.[3]

  • Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and reaction.

  • Centrifuge the vial (e.g., at 3,000 rpm for 5 minutes) to separate the aqueous and organic layers.

  • Carefully transfer the organic (bottom, if using chloroform) layer to a new clean vial.

  • To maximize recovery, a second extraction can be performed on the remaining aqueous layer with another portion of the extraction solvent and a smaller amount of ECF (e.g., 20 µL).[3]

  • Combine the organic extracts.

  • Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

5.4. Sample Concentration and Reconstitution

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[3]

  • Reconstitute the dried residue in a small, precise volume of a suitable solvent (e.g., 50-100 µL of chloroform or ethyl acetate) for GC-MS analysis.[3]

5.5. GC-MS Analysis

  • Injection Volume: 1 µL

  • Injector Temperature: 250-280°C

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An example program could be: initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes. This should be optimized for the specific analytes of interest.

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-550.

Quantitative Data Summary

The performance of the this compound derivatization method has been validated in several studies. The following tables summarize key quantitative parameters for various organic acids.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)LOD (pg on column)LOQ (ng/mL)Reference
Aromatic Carboxylic Acids & Phenols (group)25 - 3000>0.9912.5 - 50 (ng/mL)25 - 100[3]
Various Metabolites (group)Not specified>0.99125 - 300Not specified[4][5]
Various Metabolites (group)Not specifiedNot specified150 - 300Not specified[1]

Table 2: Recovery and Precision (Repeatability)

Analyte GroupRecovery (%)Relative Standard Deviation (RSD) - Intra-dayRelative Standard Deviation (RSD) - Inter-dayReference
Representative Compounds in Rat Urine70 - 120< 10%< 15% (within 48h)[1]
18 Metabolites in Serum70 - 120< 10%< 10% (within 48h)[4][5]

Troubleshooting

  • Low Recovery:

    • Ensure the pH of the reaction mixture is in the optimal alkaline range (9-10).

    • Perform a second extraction to improve recovery.

    • Ensure complete evaporation of the solvent without excessive heating, which can degrade some derivatives.

  • Poor Peak Shape:

    • Ensure the sample extract is completely dry before reconstitution. Residual water can affect chromatographic performance.

    • Use a suitable reconstitution solvent that is compatible with the GC column.

  • Interfering Peaks:

    • Optimize the GC temperature program to better separate analytes from matrix components.

    • Consider a sample cleanup step (e.g., solid-phase extraction) prior to derivatization for complex matrices, although this adds to the workflow.

Conclusion

This compound derivatization is a rapid, reliable, and effective method for the analysis of organic acids in urine by GC-MS. Its ability to be performed in an aqueous medium simplifies the sample preparation process, making it suitable for high-throughput metabolomic studies. The method demonstrates good linearity, low detection limits, and acceptable recovery and precision for a wide range of organic acids. By following the detailed protocol and considering the troubleshooting tips provided, researchers can successfully implement this technique for robust and accurate quantification of urinary organic acids.

References

Application Notes: The Utility of Ethyl Chloroformate in Carbamate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl chloroformate (Eoc-Cl) is a highly versatile reagent in organic synthesis, primarily utilized for the introduction of the ethoxycarbonyl functional group.[1] Formally an ester of chloroformic acid, its reactivity is comparable to that of acyl chlorides, making it an excellent electrophile.[1] The principal application of this compound is its reaction with primary or secondary amines to form N-substituted carbamates. This reaction is a cornerstone of synthetic chemistry due to the stability and diverse applications of the carbamate (B1207046) linkage. Carbamates are integral structural motifs in pharmaceuticals, agrochemicals (e.g., insecticides and herbicides), and are widely employed as protecting groups for amines in multi-step syntheses.[2][3][4][5]

The formation of carbamates using this compound is a robust and high-yielding transformation, typically proceeding via a nucleophilic acyl substitution mechanism. The reaction is generally conducted in the presence of a base to neutralize the hydrochloric acid byproduct.[2]

G R2NH Primary/Secondary Amine Reaction_Arrow Solvent plus1 + EocCl Ethyl Chloroformate Carbamate N-Substituted Carbamate plus2 + HCl HCl Base Base Base->Reaction_Arrow Scavenges HCl Reaction_Arrow->Carbamate

Figure 1: General reaction for the synthesis of N-substituted carbamates.

Reaction Mechanism

The synthesis of carbamates from this compound and an amine proceeds through a nucleophilic acyl substitution pathway.[1][2] The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This addition forms a transient tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as the leaving group and forming the stable carbamate product. An ancillary base, such as triethylamine (B128534) or pyridine, is typically added to the reaction mixture to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is generated.[2]

G start Amine + Ethyl Chloroformate step1 Nucleophilic Attack on Carbonyl Carbon start->step1 step2 Formation of Tetrahedral Intermediate step1->step2 step3 Elimination of Chloride Ion step2->step3 end Carbamate Product + HCl step3->end

Figure 2: Mechanism of carbamate formation via nucleophilic acyl substitution.

Applications and Experimental Protocols

Synthesis of N-Alkyl Carbamates from Primary Amines

A primary application of this compound is the direct conversion of primary and secondary amines to their corresponding ethyl carbamates. This reaction is widely used in the synthesis of pharmaceutical intermediates and other fine chemicals.

Detailed Protocol: Synthesis of Ethyl (2-hydroxypropyl)carbamate [2]

This protocol describes the synthesis of ethyl (2-hydroxypropyl)carbamate from 1-amino-2-propanol and this compound, a common method for introducing the ethyl carbamate moiety.[2]

Materials:

  • 1-Amino-2-propanol (≥98%)

  • This compound (≥99%)

  • Triethylamine (≥99%)

  • Dichloromethane (B109758) (DCM, anhydrous, ≥99.8%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware (separatory funnel, rotary evaporator)

Procedure:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1-amino-2-propanol (7.51 g, 0.1 mol) and 100 mL of anhydrous dichloromethane. Add triethylamine (11.1 g, 0.11 mol) to the flask. Cool the reaction mixture to 0 °C using an ice bath.[2]

  • Addition of this compound: Dissolve this compound (10.85 g, 0.1 mol) in 20 mL of anhydrous dichloromethane and add it to the dropping funnel. Add the this compound solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature remains between 0-5 °C.[2]

  • Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for an additional 2 hours.[2]

  • Work-up and Isolation: Quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[2]

  • Purification (Optional): If required, the crude product can be purified by column chromatography on silica (B1680970) gel.

G A Combine Amine, Solvent & Base in Flask B Cool to 0°C in Ice Bath A->B D Add Eoc-Cl Solution Dropwise (0-5°C) B->D C Prepare Eoc-Cl Solution C->D E Warm to RT Stir for 2h D->E F Quench with Water E->F G Wash with NaHCO₃ and Brine F->G H Dry Organic Layer (MgSO₄) G->H I Filter and Concentrate H->I J Purify by Chromatography (Optional) I->J

Figure 3: Experimental workflow for the synthesis of N-alkyl carbamates.

Table 1: Quantitative Data for N-Alkyl Carbamate Synthesis

Product NameAmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
Ethyl (2-hydroxypropyl)carbamate1-Amino-2-propanolTriethylamineDichloromethane0 to RT2.5-3~95 (Crude)[2]
Ethyl N-methylcarbamate33% aq. MethylamineSodium HydroxideDiethyl Ether< 5588-90[1][6]
N-Protection of Amino Acids

This compound is an effective reagent for the protection of the amino group in amino acids, forming an N-ethoxycarbonyl (Eoc) derivative. This protection strategy is valuable in peptide synthesis and other transformations where the amine functionality needs to be masked. A convenient one-pot method allows for the simultaneous N-protection and O-esterification of amino acids.[7]

Detailed Protocol: Simultaneous N- and O-Protection of L-Phenylalanine [7]

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend L-phenylalanine (10 mmol) and potassium carbonate (10 mmol) in dry methanol (B129727) (20 mL).

  • Reagent Addition: Add this compound (22 mmol) to the suspension.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Work-up: After the reaction is complete, concentrate the mixture under reduced pressure. Add water to the residue and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Isolation: Dry the organic extracts over an anhydrous drying agent, filter, and concentrate to yield the N-(ethyloxycarbonyl) phenylalaninate methyl ester.

Table 2: Yields for Simultaneous N- and O-Protection of Various Amino Acids [7]

Amino AcidProductYield (%)
L-PhenylalanineN-(Ethyloxycarbonyl) Phenylalanine Methyl Ester91
L-ValineN-(Ethyloxycarbonyl) Valine Methyl Ester91
L-ProlineN-(Ethyloxycarbonyl) Proline Methyl Ester89
L-TryptophanN-(Ethyloxycarbonyl) Tryptophan Methyl Ester85
Reaction Conditions: Amino acid (10 mmol), this compound (22 mmol), K₂CO₃ (10 mmol) in dry methanol (20 mL) for 12h at room temperature.
N-Dealkylation of Tertiary Amines

The reaction of tertiary amines with this compound, a variation of the von Braun reaction, is a method for N-dealkylation.[8] This process involves the cleavage of an N-alkyl group, proceeding through a quaternary ammonium (B1175870) salt intermediate to form a carbamate. Subsequent hydrolysis of the carbamate yields the corresponding secondary amine.[8] The lability of the N-substituents generally follows the order: benzyl (B1604629) > allyl > methyl > ethyl > other alkyl groups.[9]

G TertiaryAmine Tertiary Amine (R₂N-R') Reaction_Arrow1 plus1 + EocCl Ethyl Chloroformate Carbamate Carbamate (R₂N-COOEt) Reaction_Arrow2 Carbamate->Reaction_Arrow2 plus2 + AlkylHalide Alkyl Chloride (R'Cl) Hydrolysis Hydrolysis (H⁺ or OH⁻) Hydrolysis->Reaction_Arrow2 SecondaryAmine Secondary Amine (R₂NH) Reaction_Arrow1->Carbamate Reaction_Arrow2->SecondaryAmine

Figure 4: Reaction scheme for the N-dealkylation of tertiary amines.

Safety and Handling

This compound is a hazardous chemical and must be handled with extreme caution in a well-ventilated chemical fume hood.[10]

  • Hazards: Highly flammable liquid and vapor.[11][12] It is corrosive, toxic upon inhalation, and reacts violently with water.[10][11] Contact causes severe skin and eye burns.[11]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, chemical safety goggles, a face shield, and a lab coat.[10][11] Respiratory protection may be necessary for certain operations.[10]

  • Handling: Keep away from heat, sparks, open flames, and moisture.[13] Use non-sparking tools and ground all equipment to prevent static discharge.[12][13] Handle under an inert atmosphere (e.g., nitrogen or argon).

  • Storage: Store in a cool, dry, well-ventilated area in tightly closed containers away from water and incompatible materials.[11][13]

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[11]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[12]

    • Inhalation: Remove the person to fresh air. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[11][13]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][12]

G cluster_prep Preparation cluster_handling Handling cluster_emergency In Case of Exposure A Work in Fume Hood B Don Full PPE (Gloves, Goggles, Coat) A->B C Ensure Emergency Shower & Eyewash are Accessible B->C D Ground Equipment C->D E Use Non-Sparking Tools D->E F Keep Away from Water & Ignition Sources D->F G Skin/Eye: Flush with Water for 15 min I Seek Immediate Medical Attention G->I H Inhalation: Move to Fresh Air H->I

Figure 5: Safety protocol flowchart for handling this compound.

References

Step-by-step guide to ethyl chloroformate derivatization for GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Step-by-Step Guide to Ethyl Chloroformate Derivatization for GC-MS Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many biologically and pharmaceutically relevant molecules, such as amino acids, organic acids, and phenols, are non-volatile and require a derivatization step to increase their volatility and thermal stability for GC-MS analysis.[1] this compound (ECF) has emerged as a versatile and efficient derivatizing reagent for a wide range of polar compounds.[1][2]

This application note provides a detailed, step-by-step guide to performing ECF derivatization for the analysis of various analytes in different biological matrices using GC-MS. The method is rapid, often occurring at room temperature in an aqueous medium, which simplifies sample preparation and reduces processing times.[3][4]

Principle of the Method

ECF derivatization targets active hydrogens in functional groups like hydroxyl (-OH), carboxyl (-COOH), amino (-NH2), and thiol (-SH) groups. The reaction, typically carried out in an aqueous-organic biphasic system, proceeds in the presence of a base catalyst, such as pyridine (B92270), and an alcohol, like ethanol (B145695).[1][3] The base neutralizes the hydrochloric acid produced during the reaction, while the alcohol facilitates the esterification of carboxylic acids.[1] The resulting derivatives are more volatile and less polar, making them amenable to GC-MS analysis.[1]

Apparatus and Reagents
  • Apparatus:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS)

    • Vortex mixer

    • Centrifuge

    • Micropipettes

    • Glass vials with screw caps

    • Nitrogen evaporator (optional)

    • Ultrasonicator

  • Reagents:

    • This compound (ECF)

    • Pyridine

    • Ethanol (absolute)

    • An appropriate organic extraction solvent (e.g., n-hexane, chloroform)[2][3]

    • Sodium hydroxide (B78521) (NaOH) or other base for pH adjustment

    • Anhydrous sodium sulfate (B86663) (for drying the organic extract)

    • Internal standard (IS) solution (structurally similar to the analyte of interest)

    • Deionized water

    • Sample matrix (e.g., serum, urine, wine)

Experimental Protocols

Protocol 1: General ECF Derivatization in an Aqueous Medium

This protocol is a general procedure that can be adapted for various sample matrices.

  • Sample Preparation:

    • Pipette a defined volume of the aqueous sample (e.g., 100-500 µL) into a glass vial.

    • Add the internal standard solution to the sample.

  • Derivatization Reaction:

    • Add ethanol and pyridine to the sample vial.

    • Add the ECF reagent. The mixture will likely effervesce due to the release of CO2.[3]

    • Immediately cap the vial and vortex vigorously for 30-60 seconds.

  • Extraction:

    • Add the organic extraction solvent (e.g., n-hexane or chloroform).[2][3]

    • Vortex vigorously for 30-60 seconds to ensure thorough mixing and extraction of the derivatives.

    • Centrifuge the mixture to separate the aqueous and organic layers.

  • Sample Analysis:

    • Carefully transfer the organic layer to a clean vial.

    • Dry the organic extract using anhydrous sodium sulfate.

    • The sample is now ready for injection into the GC-MS system.

Protocol 2: Two-Step ECF Derivatization for Comprehensive Metabolite Analysis in Serum[2]

This protocol is optimized for the analysis of a broad range of metabolites in serum.

  • Sample Preparation:

    • To 100 µL of serum in a glass vial, add 500 µL of a protein precipitation agent (e.g., cold ethanol or methanol) and the internal standard.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new vial.

  • First Derivatization (Acidic/Neutral Conditions):

    • Add 500 µL of a solution containing ethanol and pyridine.

    • Add 50 µL of ECF.

    • Vortex for 30 seconds.

    • Add 500 µL of water and 500 µL of chloroform.

    • Vortex and centrifuge. Collect the lower organic layer.

  • Second Derivatization (Basic Conditions):

    • Adjust the pH of the remaining aqueous layer to 9-10 with NaOH.[2]

    • Add another 50 µL of ECF.

    • Vortex for 30 seconds.

    • Add 500 µL of chloroform.

    • Vortex and centrifuge. Collect the lower organic layer.

  • Sample Finalization:

    • Combine the organic extracts from both steps.

    • Dry the combined extract with anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen if concentration is needed.

    • Reconstitute the residue in a suitable solvent (e.g., chloroform) for GC-MS analysis.[2]

Data Presentation

The following tables summarize typical quantitative data obtained from ECF derivatization GC-MS methods.

Table 1: Method Validation Parameters for Various Analytes.

Analyte ClassMatrixLinearity (R²)LOD (pg on-column)LOQ (ng/mL)Recovery (%)Reference
MetabolitesSerum> 0.9900125 - 300-70 - 120[2][5]
MetabolitesUrine> 0.9900150 - 300-70 - 120[6][7]
ResveratrolRed Wine> 0.99-25 (cis), 50 (trans)~100[3][4]
Gallic AcidWine> 0.99-5000-[1]

Table 2: GC-MS Conditions for Analysis of ECF Derivatives.

ParameterConditionReference
Gas Chromatograph
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[1][3]
Injection ModeSplitless[1][3]
Injector Temperature260 - 280 °C[1][2][3]
Carrier GasHelium[1][2][3]
Flow Rate1.0 mL/min[1][2][3]
Oven ProgramInitial 70-80°C, ramp to 280-300°C[1][2][3]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)[1][2]
Ionization Energy70 eV[1][2]
Ion Source Temp.200 - 280 °C[1][2]
Mass Rangem/z 30 - 550[2][7]

Mandatory Visualization

ECF_Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis Sample Aqueous Sample Add_IS Add Internal Standard Sample->Add_IS Add_Reagents Add Ethanol, Pyridine & ECF Add_IS->Add_Reagents Vortex1 Vortex to Mix Add_Reagents->Vortex1 Add_Solvent Add Organic Solvent Vortex1->Add_Solvent Vortex2 Vortex to Extract Add_Solvent->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Dry_Extract Dry with Na2SO4 Collect_Organic->Dry_Extract GCMS_Analysis GC-MS Analysis Dry_Extract->GCMS_Analysis

Caption: Workflow for ECF derivatization and GC-MS analysis.

ECF_Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Analyte Analyte (R-XH) X = O, NH, S, COO Derivative Derivative (R-X-CO-OEt) Analyte->Derivative + ECF ECF This compound (Cl-CO-OEt) ECF->Derivative Catalyst Pyridine (Catalyst) Catalyst->Derivative Byproduct HCl

References

Enantiomeric Analysis of Amino Acids Using Ethyl Chloroformate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate enantiomeric analysis of amino acids is critical in numerous scientific fields, including drug discovery, metabolomics, and food science. The chirality of amino acids plays a pivotal role in the structure and function of proteins and peptides, and the presence of specific D-amino acids can be indicative of physiological or pathological processes. Ethyl chloroformate (ECF) is a highly effective derivatizing agent for amino acids, enabling their analysis by gas chromatography (GC) and high-performance liquid chromatography (HPLC). This rapid and efficient derivatization converts the polar amino acids into more volatile and less polar derivatives, facilitating their separation and quantification.[1][2] This document provides detailed application notes and protocols for the enantiomeric analysis of amino acids using this compound and its derivatives.

Principle of the Method

The derivatization of amino acids with this compound is a robust and swift one-step process performed in an aqueous medium.[1] The reaction targets the amino and carboxylic acid functional groups, as well as other reactive groups like hydroxyl and thiol, to form N-ethoxycarbonyl (N-EOC) and O,S-ethoxycarbonyl derivatives. The primary reaction involves the acylation of the amino group and esterification of the carboxyl group. The presence of a base, such as pyridine (B92270), catalyzes the reaction. The resulting derivatives are more volatile and thermally stable, making them amenable to GC analysis. For HPLC analysis, chiral derivatizing agents like (+)-1-(9-fluorenyl)this compound (FLEC) are used to form diastereomers that can be separated on a standard reversed-phase column.

Application I: Enantiomeric Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the simultaneous separation and quantification of multiple amino acid enantiomers. The use of a chiral capillary column is essential for the resolution of the derivatized enantiomers.

Experimental Protocol

1. Materials and Reagents

  • Amino acid standards (D and L forms)

  • This compound (ECF), analytical grade

  • Pyridine, anhydrous

  • Ethanol, anhydrous

  • Chloroform (B151607), HPLC grade

  • Sodium sulfate (B86663), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Sample containing amino acids (e.g., protein hydrolysate, biological fluid)

2. Sample Preparation (Protein Hydrolysis - Example)

  • To approximately 1 mg of protein sample, add 1 mL of 6 M HCl.

  • Seal the tube and heat at 110°C for 24 hours.

  • After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen.

  • Reconstitute the dried residue in a known volume of deionized water.

3. Derivatization Procedure

  • Pipette 100 µL of the amino acid standard solution or sample into a glass reaction vial.

  • Add 100 µL of a 1:4 (v/v) mixture of pyridine and ethanol.

  • Vortex the mixture for 10 seconds.

  • Add 10 µL of this compound and vortex immediately for 30 seconds. The reaction is rapid.[1]

  • Add 200 µL of chloroform to extract the derivatized amino acids and vortex for 20 seconds.

  • Add 200 µL of deionized water and vortex for 20 seconds to wash the organic phase.

  • Centrifuge at 2000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the lower organic (chloroform) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

4. GC-MS Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: Chiral capillary column (e.g., Chirasil-L-Val, 25 m x 0.25 mm I.D., 0.16 µm film thickness)

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 4°C/min to 180°C

    • Ramp 2: 20°C/min to 220°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-500

Data Presentation

The following table provides representative retention times for selected D/L amino acid enantiomers derivatized with this compound and analyzed by GC-MS on a chiral column. Actual retention times may vary depending on the specific instrument and column conditions.

Amino AcidL-Enantiomer Retention Time (min)D-Enantiomer Retention Time (min)
Alanine12.513.1
Valine14.214.9
Leucine16.817.5
Isoleucine17.117.9
Proline18.519.2
Phenylalanine25.426.1
Aspartic Acid28.929.7
Glutamic Acid31.232.0

Workflow Diagram

GC_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample Amino Acid Sample (e.g., Protein Hydrolysate) Reconstitution Reconstitute in Water Sample->Reconstitution Add_Reagents Add Pyridine/Ethanol and Vortex Reconstitution->Add_Reagents Add_ECF Add this compound and Vortex Add_Reagents->Add_ECF Add_Chloroform Add Chloroform and Vortex Add_ECF->Add_Chloroform Wash Wash with Water Add_Chloroform->Wash Centrifuge Centrifuge Wash->Centrifuge Dry Dry Organic Phase (Na2SO4) Centrifuge->Dry GC_MS GC-MS Analysis (Chiral Column) Dry->GC_MS Data_Analysis Data Analysis (Quantification) GC_MS->Data_Analysis HPLC_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Amino Acid Sample Buffer Mix with Borate Buffer Sample->Buffer Add_FLEC Add (+)-FLEC Solution and Vortex Buffer->Add_FLEC React React for 15 min Add_FLEC->React Quench Quench with Primary Amine React->Quench HPLC HPLC-FLD Analysis (Reversed-Phase C18) Quench->HPLC Data_Analysis Data Analysis (Quantification) HPLC->Data_Analysis

References

Application Notes and Protocols: Ethyl Chloroformate for the Formation of Carboxylic Anhydrides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl chloroformate is a versatile and cost-effective reagent widely used in organic synthesis for the activation of carboxylic acids. Its reaction with a carboxylate salt generates a mixed carboxylic-carbonic anhydride (B1165640). This activated intermediate is highly susceptible to nucleophilic attack, making it a valuable tool in the formation of esters, amides, and other acyl derivatives. A primary application of this methodology is in peptide synthesis, where the formation of a mixed anhydride facilitates the coupling of amino acids.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of both symmetrical and unsymmetrical (mixed) carboxylic anhydrides.

Reaction Mechanism

The formation of a mixed carboxylic-carbonic anhydride using this compound proceeds via a two-step mechanism. The first step involves the deprotonation of the carboxylic acid by a tertiary amine base, such as triethylamine (B128534) or N-methylmorpholine, to form a carboxylate salt. Subsequently, the carboxylate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This results in the displacement of the chloride leaving group and the formation of the mixed anhydride.

Reaction_Mechanism RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) RCOOH->Carboxylate + Base Base Tertiary Amine (e.g., Et3N) HCl_Base Amine Hydrochloride (Et3N·HCl) EtOCOCl This compound (EtO(CO)Cl) MixedAnhydride Mixed Carboxylic-Carbonic Anhydride Carboxylate->MixedAnhydride + EtOCOCl

Caption: Reaction mechanism for mixed anhydride formation.

Experimental Workflow: General Procedure

The general workflow for the synthesis of a carboxylic anhydride using this compound is a one-pot procedure. The carboxylic acid is first dissolved in an anhydrous aprotic solvent and cooled. A tertiary amine base is then added, followed by the slow addition of this compound to form the mixed anhydride. For the synthesis of symmetrical anhydrides, a second equivalent of the carboxylate is then able to react with the initially formed mixed anhydride. For unsymmetrical anhydrides, a different nucleophile (e.g., an amine or alcohol) is added to the reaction mixture.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_reactants Dissolve Carboxylic Acid in Anhydrous Solvent cool Cool to 0 °C to -15 °C prep_reactants->cool add_base Add Tertiary Amine cool->add_base add_etococ Add this compound (dropwise) add_base->add_etococ stir Stir for 15-60 min add_etococ->stir add_nucleophile Add Nucleophile (e.g., Amine for Amide Synthesis) stir->add_nucleophile warm Warm to Room Temperature and Stir add_nucleophile->warm quench Quench Reaction warm->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify (e.g., Chromatography) dry->purify

Caption: General experimental workflow for anhydride synthesis.

Quantitative Data

The yield of carboxylic anhydrides and their subsequent reaction products can be influenced by several factors, including the nature of the carboxylic acid, the choice of base and solvent, and the reaction temperature. Generally, high yields can be achieved under optimized conditions.

Carboxylic AcidBaseSolventTemperature (°C)ProductYield (%)Reference
N-Boc-L-phenylalanineN-methylmorpholineDichloromethane (B109758)Room TempBoc-L-phenylalanyl-L-leucine t-butyl ester99[2]
1-Phenylcyclopentanecarboxylic acidTriethylamineAcetone-5 to 01-Phenylcyclopentyl isocyanate76-81[3]
Octanoic acidTriethylamineDichloromethane0Octanoic anhydride90[4]
Benzoic acidTriethylamineChloroform0Benzoic anhydride97[4]
Boc-Trp(CHO)-OHDiisopropylethylamineTHF-10Dipeptide64[5]
Boc-Trp(CHO)-OHN-methylmorpholineTHF20Dipeptide99[5]

Experimental Protocols

Protocol 1: General Procedure for the Formation of a Mixed Carboxylic-Carbonic Anhydride for Amide Bond Formation

This protocol describes a general method for the activation of a carboxylic acid with this compound and subsequent reaction with an amine to form an amide.

Materials:

  • Carboxylic acid (1.0 eq)

  • Anhydrous aprotic solvent (e.g., THF, Dichloromethane)

  • Tertiary amine (e.g., Triethylamine or N-methylmorpholine) (1.1 eq)

  • This compound (1.05 eq)

  • Amine (1.0 eq)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid and dissolve it in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add the tertiary amine dropwise to the stirred solution.

  • Slowly add the this compound to the reaction mixture, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 30-60 minutes to allow for the formation of the mixed anhydride.

  • In a separate flask, dissolve the amine in the anhydrous solvent.

  • Add the amine solution dropwise to the mixed anhydride solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as required.

Protocol 2: Synthesis of a Symmetrical Carboxylic Anhydride

This protocol outlines a method for the synthesis of a symmetrical carboxylic anhydride.[4]

Materials:

  • Carboxylic acid (2.0 eq)

  • Anhydrous Dichloromethane

  • Triethylamine (2.0 eq)

  • This compound (1.0 eq)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.0 eq) dropwise to the stirred solution.

  • Slowly add this compound (1.0 eq) to the reaction mixture, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 10 minutes.

  • In a separate flask, prepare a solution of the triethylamine salt of the carboxylic acid by dissolving the carboxylic acid (1.0 eq) and triethylamine (1.0 eq) in anhydrous dichloromethane.

  • Add the solution of the carboxylate salt to the mixed anhydride solution.

  • Stir the reaction at 0 °C for 45 minutes.

  • Dilute the reaction mixture with dichloromethane and wash with a saturated aqueous sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or recrystallization.

Troubleshooting and Safety Considerations

  • Low Yields: Ensure all reagents and solvents are anhydrous, as moisture will hydrolyze the chloroformate and the anhydride. The reaction is also sensitive to temperature; maintaining low temperatures during the formation of the mixed anhydride is crucial to minimize side reactions.[5]

  • Side Reactions: A common side reaction, particularly in peptide synthesis, is the formation of a urethane (B1682113) byproduct. The choice of a sterically hindered base like N-methylmorpholine over triethylamine can sometimes minimize this.[6]

  • Safety: this compound is toxic, corrosive, and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses. Reactions should be carried out under an inert atmosphere to prevent reaction with moisture.

Conclusion

The use of this compound for the formation of carboxylic anhydrides is a robust and widely applicable method in organic synthesis. It provides a straightforward and efficient means of activating carboxylic acids for subsequent reactions, most notably for the formation of amide bonds in peptide synthesis. The protocols provided herein offer a general guideline for researchers, and optimization of reaction conditions may be necessary for specific substrates. Careful control of reaction parameters, particularly temperature and the exclusion of moisture, is key to achieving high yields and purity.

References

Application Note: Quantitative Analysis of Phenolic Compounds using Ethyl Chloroformate Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic compounds are a diverse group of secondary metabolites in plants, known for their significant contributions to the sensory properties of foods and beverages, as well as their potential health benefits. Accurate quantification of these compounds is crucial for quality control, nutraceutical research, and pharmaceutical development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high resolution and sensitivity. However, the inherent low volatility and thermal instability of many phenolic compounds necessitate a derivatization step prior to GC-MS analysis.

Ethyl chloroformate (ECF) has emerged as an effective derivatizing agent for polar compounds like phenols. The derivatization with ECF is advantageous as it is a rapid, single-step procedure that combines derivatization and liquid-liquid extraction directly from an aqueous sample matrix.[1] This one-pot approach simplifies sample preparation, minimizes analyte loss, and utilizes reagents that are tolerant of residual water, unlike silylating agents.[1] The reaction converts hydroxyl and carboxyl functional groups into their more volatile and thermally stable ethoxycarbonyl and ethyl ester derivatives, respectively, making them amenable to GC-MS analysis.[2] This application note provides a detailed protocol for the quantitative analysis of phenolic compounds using this compound derivatization followed by GC-MS.

Principle of the Method

The derivatization of phenolic compounds with this compound is a well-established method that proceeds efficiently in an aqueous medium.[3][4] The reaction is typically carried out at room temperature and is catalyzed by pyridine (B92270) in an alkaline environment.[2][5] this compound reacts with the hydroxyl groups of phenols to form ethoxycarbonyl derivatives and with the carboxyl groups of phenolic acids to form ethyl esters. This process significantly reduces the polarity and increases the volatility of the analytes, which is essential for successful separation and detection by gas chromatography. The derivatized compounds are then extracted into an organic solvent, such as n-hexane, and analyzed by GC-MS.

Experimental Protocols

Optimized Protocol for Gallic Acid in Wine Samples

This protocol is based on a study that utilized a Box-Behnken Design to optimize the derivatization conditions for the analysis of gallic acid in wine.[1]

Materials and Reagents:

  • Gallic acid standard

  • 3,4-dimethoxybenzoic acid (Internal Standard, IS)

  • L-ascorbic acid (antioxidant)

  • Absolute Ethanol (EtOH)

  • This compound (ECF)

  • Pyridine

  • n-Hexane

  • Sodium bicarbonate (NaHCO3)

  • Wine sample or a wine-like matrix (for calibration standards)

  • Vortex mixer

  • Centrifuge

  • GC-MS system

Procedure:

  • Sample Preparation: To 150 µL of the wine sample or a gallic acid standard solution, add 25 µg of 3,4-dimethoxybenzoic acid (IS) and 250 µg/mL of L-ascorbic acid.[1]

  • Addition of Reagents: To the mixture, add 161 µL of absolute ethanol.[1] Subsequently, add 137 µL of this compound and 2 mL of n-hexane.[1]

  • Derivatization and Extraction: Vigorously shake the mixture on a vortex mixer for 30 seconds at room temperature.[1]

  • Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.

  • Sample for Analysis: Carefully collect the upper n-hexane layer, which contains the derivatized analytes, for GC-MS analysis.

General Protocol for Phenolic Acids and Phenols in Fruit Juices

This protocol is adapted from a method developed for the simultaneous determination of 19 different aromatic carboxylic acids and phenols in commercial fruit juices.[2][6]

Materials and Reagents:

  • Phenolic compound standards

  • Methyl heptadecanoate (Internal Standard, IS)

  • Sodium bicarbonate (NaHCO3) solution (1 M)

  • Ethanol:Pyridine solution (1:1 v/v)

  • This compound (ECF)

  • n-Hexane

  • Fruit juice sample

  • Vortex mixer

  • Centrifuge

  • GC-MS system

Procedure:

  • Sample Preparation: Start with 0.25 mL of the aqueous standard mixture or fruit juice sample.[2]

  • Alkalinization: Add 50 µL of 1 M NaHCO3 to make the solution alkaline.[2]

  • Addition of Catalyst and Derivatizing Agent: Add 50 µL of the ethanol:pyridine (1:1) solution, followed by 50 µL of ECF in 2 mL of n-hexane.[2] Add 50 µL of the internal standard, methyl heptadecanoate (4 ng/µL).[2]

  • Derivatization and Extraction: Vortex the mixture vigorously.

  • Phase Separation: Centrifuge to separate the layers.

  • Sample for Analysis: Transfer the n-hexane layer to a vial for GC-MS analysis.

GC-MS Analysis Conditions

The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific analytes and instrument.

  • Gas Chromatograph: Agilent 7890B or similar.[2]

  • Mass Spectrometer: Agilent 5977B quadrupole MS detector or similar.[2]

  • Column: Agilent HP-5ms fused-silica capillary column (30 m × 0.25 mm i.d. × 0.25 µm).[2]

  • Injection: Splitless mode, 1 µL injection volume, injector temperature of 260 °C.[2]

  • Oven Temperature Program: Start at 70 °C (hold for 1 min), then ramp to 300 °C at a rate of 15 °C/min, and hold for 5 min.[2]

  • Solvent Delay: 7 min.[2]

Data Presentation

The following tables summarize the quantitative data from validated methods using this compound derivatization for the analysis of various phenolic compounds.

Table 1: Method Validation Parameters for Gallic Acid in a Wine-Like Matrix [1]

ParameterValue
Linearity Range5 - 600 µg/mL
Correlation Coefficient (R²)> 0.99
Limit of Detection (LOD)Not explicitly stated
Limit of Quantification (LOQ)Not explicitly stated
Precision (RSD%)Not explicitly stated
Accuracy (Recovery %)Not explicitly stated

Table 2: Method Validation Parameters for Various Phenolic Compounds in Fruit Juices [2][6][7]

ParameterValue
Linearity Range25 - 3000 ng/mL
Correlation Coefficient (R²)> 0.99
Limit of Detection (LOD)12.5 - 50 ng/mL
Limit of Quantification (LOQ)25 - 100 ng/mL
Precision (RSD%)< 15%
Accuracy (Recovery %)85 - 115%

Table 3: Method Validation Parameters for Resveratrol Isomers in a Wine-Like Matrix [5]

Parametercis-Resveratroltrans-Resveratrol
Linearity Range25 - 1000 ng/mL50 - 2000 ng/mL
Correlation Coefficient (R²)> 0.99> 0.99
Limit of Detection (LOD)10 ng/mL20 ng/mL
Limit of Quantification (LOQ)25 ng/mL50 ng/mL
Precision (RSD%)< 5%< 5%
Accuracy (Recovery %)~100%~100%

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization & Extraction cluster_analysis Analysis sample Aqueous Sample (e.g., Wine, Fruit Juice) add_is Add Internal Standard (IS) sample->add_is add_antioxidant Add Antioxidant (optional) add_is->add_antioxidant add_etoh Add Ethanol add_antioxidant->add_etoh add_reagents Add Pyridine, This compound, & n-Hexane add_etoh->add_reagents vortex Vortex Vigorously (30 seconds) add_reagents->vortex centrifuge Centrifuge vortex->centrifuge collect_organic Collect Organic Layer (n-Hexane) centrifuge->collect_organic gcms GC-MS Analysis collect_organic->gcms data_processing Data Processing & Quantification gcms->data_processing

Caption: Experimental workflow for this compound derivatization.

reaction_mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products phenolic_compound Phenolic Compound (Ar-OH, Ar-COOH) reaction_node Derivatization phenolic_compound->reaction_node ecf This compound (ClCOOEt) ecf->reaction_node reagents Pyridine (Catalyst) Ethanol (Solvent) reagents->reaction_node derivatized_phenol Ethoxycarbonyl Derivative (Ar-O-COOEt) reaction_node->derivatized_phenol derivatized_acid Ethyl Ester Derivative (Ar-COOEt) reaction_node->derivatized_acid

Caption: Derivatization reaction of phenolic compounds.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) with Ethyl Chloroformate (ECF) Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Solid-Phase Microextraction (SPME) combined with ethyl chloroformate (ECF) derivatization for the analysis of a variety of compounds. This technique is a powerful tool for sample preparation and analysis, offering rapidity, efficiency, and sensitivity.

Introduction to SPME-ECF Derivatization

Solid-phase microextraction (SPME) is a solvent-free extraction technique that uses a coated fiber to isolate analytes from a sample matrix. This compound (ECF) is a highly reactive derivatizing agent that converts polar functional groups, such as hydroxyl, carboxyl, and amino groups, into their more volatile and less polar ethoxycarbonyl derivatives. The coupling of SPME with ECF derivatization offers a synergistic approach for the analysis of polar, non-volatile compounds by gas chromatography-mass spectrometry (GC-MS). The derivatization step can be performed directly in the sample matrix (in-matrix derivatization), simplifying the workflow and minimizing sample handling.[1][2]

The general workflow for SPME-ECF derivatization involves the following steps:

SPME-ECF Workflow Sample Sample Preparation Derivatization In-Matrix ECF Derivatization Sample->Derivatization Add ECF, Pyridine (B92270), etc. SPME SPME Extraction Derivatization->SPME Expose SPME fiber GCMS GC-MS Analysis SPME->GCMS Thermal Desorption Data Data Analysis GCMS->Data Chromatogram/ Mass Spectrum

Caption: General experimental workflow for SPME with in-matrix ECF derivatization followed by GC-MS analysis.

Application Note 1: Analysis of Bisphenol A (BPA) in Water and Milk

1.1. Application

This method is suitable for the quantitative determination of Bisphenol A (BPA), an endocrine-disrupting compound, in water and milk samples. The in-matrix ECF derivatization converts BPA into a non-polar derivative, which is then extracted using a polydimethylsiloxane (B3030410) (PDMS) SPME fiber and analyzed by GC-MS.[1][2] This rapid and reliable method is ideal for routine analysis in food safety and environmental monitoring laboratories.[1][3]

1.2. Quantitative Data

AnalyteMatrixLOD (µg/L)LOQ (µg/L)Recovery (%)Reference
Bisphenol AWater0.010.05286-96[1][4][5]
Bisphenol AMilk0.10.3886-96[1][4][5]

1.3. Experimental Protocol

1.3.1. Sample Preparation

  • Water Samples: No significant preparation required.

  • Milk Samples: Deproteinization may be required. One suggested method is the addition of trichloroacetic acid followed by centrifugation to separate the aqueous phase.

1.3.2. In-Matrix Derivatization

  • Place a defined volume of the water or prepared milk sample into a 4 mL SPME vial.[4]

  • Add pyridine (as a catalyst) and this compound (ECF) to the sample. Optimal volumes should be determined, but a starting point is 80 µL of pyridine and 60 µL of ECF.[3][4]

  • Vortex the mixture for approximately 20 seconds at room temperature to facilitate the derivatization reaction.[1][2]

1.3.3. SPME Procedure

  • Place the vial in a heating block and equilibrate at 70°C for 10 minutes.[4]

  • Expose a 100 µm polydimethylsiloxane (PDMS) SPME fiber to the headspace above the sample for a defined extraction time (e.g., 30 minutes).[1][2]

  • Retract the fiber into the needle.

1.3.4. GC-MS Analysis

  • Insert the SPME fiber into the GC injection port for thermal desorption at 250°C for 5 minutes.[4]

  • GC Column: A suitable column is a 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Program: An example program starts at 80°C, ramps to 300°C at 20°C/min, and holds for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector: Operate in electron ionization (EI) mode. The mass spectrum of the BPA-ECF derivative will show a molecular ion peak at m/z 372.[3][4]

BPA_Analysis cluster_prep Sample Preparation & Derivatization cluster_spme SPME cluster_analysis Analysis Sample Water or Milk Sample AddReagents Add Pyridine & ECF Sample->AddReagents Vortex Vortex (20s) AddReagents->Vortex Equilibrate Equilibrate at 70°C (10 min) Vortex->Equilibrate ExposeFiber Expose PDMS Fiber Equilibrate->ExposeFiber Desorb Thermal Desorption (250°C) ExposeFiber->Desorb GCMS GC-MS Analysis Desorb->GCMS

Caption: Workflow for the analysis of Bisphenol A using SPME-ECF derivatization.

Application Note 2: Analysis of Gallic Acid in Wine

2.1. Application

This method details the quantification of gallic acid, a significant phenolic compound in wine that influences its sensory properties and potential health benefits.[6][7] The protocol utilizes ECF derivatization followed by GC-MS analysis. This approach enhances the volatility and thermal stability of gallic acid, enabling its separation and detection.[6]

2.2. Quantitative Data

AnalyteMatrixLOD (µg/mL)LLOQ (µg/mL)Linearity (R²)Reference
Gallic AcidWine0.550.9991[6][8][9]

2.3. Experimental Protocol

2.3.1. Sample Preparation and Derivatization

  • To 150 µL of a wine sample or standard solution, add an internal standard (e.g., 25 µg of 3,4-dimethoxybenzoic acid) and an antioxidant (e.g., 250 µg/mL L-ascorbic acid).[6]

  • Add 161 µL of absolute ethanol.[6][9]

  • Add 137 µL of ECF and 51 µL of pyridine.[6][9]

  • Add 2 mL of n-hexane.[6]

  • Vigorously shake the mixture on a vortex mixer for 30 seconds at room temperature.[6]

  • The upper organic layer containing the derivatized gallic acid is collected for GC-MS analysis.

2.3.2. GC-MS Analysis

  • Injection: Inject the organic extract into the GC-MS system.

  • GC Column: HP-5ms column (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Oven Program: Start at 80°C, ramp to 300°C at 20°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at 1 mL/min.

  • MS Detector: Operate in EI mode at 70 eV.

Gallic_Acid_Analysis cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis WineSample 150 µL Wine Sample + Internal Standard + Antioxidant AddEtOH Add 161 µL Ethanol WineSample->AddEtOH AddDerivReagents Add 137 µL ECF & 51 µL Pyridine AddEtOH->AddDerivReagents AddHexane Add 2 mL n-Hexane AddDerivReagents->AddHexane Vortex Vortex (30s) AddHexane->Vortex CollectOrganic Collect Organic Layer Vortex->CollectOrganic GCMS GC-MS Analysis CollectOrganic->GCMS

Caption: Workflow for the analysis of gallic acid in wine using ECF derivatization.

Application Note 3: Simultaneous Determination of Amino Acids in Biological and Food Samples

3.1. Application

This method allows for the rapid and simultaneous determination of twenty amino acids in complex matrices such as urine, hair, and soybean.[10] The protocol involves microwave-assisted acid hydrolysis of proteins, followed by ECF derivatization and direct immersion SPME for the extraction of the resulting amino acid derivatives.[10]

3.2. Quantitative Data

AnalyteMatrixLOD (µg/L)Recovery (%)Reference
20 Amino AcidsUrine0.20-7.5289.17-100.98[10]
20 Amino AcidsHair0.21-8.4089.17-100.98[10]
20 Amino AcidsSoybean0.18-5.6289.17-100.98[10]

3.3. Experimental Protocol

3.3.1. Sample Hydrolysis

  • For protein-containing samples (hair, soybean), perform acid hydrolysis using 6M HCl under microwave radiation for 120 minutes.[10]

  • Neutralize the hydrolysate.

3.3.2. Derivatization and SPME

  • Take an aliquot of the neutralized hydrolysate or urine sample.

  • Adjust the pH to 1.7.[10]

  • Add ECF to derivatize the amino acids.

  • Perform direct immersion SPME using a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber for 30 minutes.[10]

  • Ionic strength can be adjusted with the addition of a salt (e.g., 733 mg).[10]

3.3.3. GC-MS Analysis

  • Desorb the extracted analytes from the SPME fiber in the GC inlet at 260°C.[10]

  • Use a suitable GC-MS method for the separation and detection of the derivatized amino acids.

Amino_Acid_Analysis cluster_prep Sample Preparation cluster_deriv_spme Derivatization & SPME cluster_analysis Analysis Sample Biological/Food Sample Hydrolysis Microwave Acid Hydrolysis (if needed) Sample->Hydrolysis AdjustpH Adjust pH to 1.7 Hydrolysis->AdjustpH AddECF Add ECF AdjustpH->AddECF SPME Direct Immersion SPME (30 min) AddECF->SPME Desorb Thermal Desorption (260°C) SPME->Desorb GCMS GC-MS Analysis Desorb->GCMS

Caption: Workflow for the analysis of amino acids using SPME-ECF derivatization.

Application Note 4: Multi-Residue Analysis of Pharmaceutical Drugs in Wastewater

4.1. Application

This approach is designed for the analysis of multiple pharmaceutical drug residues in wastewater samples.[11] The use of SPME with in-situ ECF derivatization allows for the extraction and concentration of various drug compounds, which can then be analyzed by GC-MS.[11] This method is valuable for environmental monitoring and assessing the efficacy of wastewater treatment processes.

4.2. Quantitative Data

AnalyteMatrixLinear Range (µg/L)Precision (RSD)Reference
9 Pharmaceutical DrugsWastewater0.5-10< 16%[11]

4.3. Experimental Protocol Outline

A detailed protocol should be optimized based on the specific target pharmaceuticals. However, a general procedure is as follows:

  • Sample Collection: Collect influent or effluent wastewater samples.

  • In-situ Derivatization and SPME:

    • Place a sample aliquot in a vial.

    • Add ECF and other reagents as optimized by experimental design.

    • Expose a polydimethylsiloxane-divinylbenzene (PDMS-DVB) SPME fiber to the sample under optimized conditions (e.g., temperature, extraction time).[11]

  • GC-MS Analysis:

    • Thermally desorb the analytes in the GC inlet.

    • Separate and identify the derivatized pharmaceuticals using an appropriate GC-MS method.

Application Note 5: Analysis of Resveratrol (B1683913) in Wine

5.1. Application

While a direct SPME-ECF method for resveratrol was not found, ECF derivatization has been successfully used for the analysis of resveratrol isomers in red wine by GC-MS.[12] SPME is a well-established technique for resveratrol extraction from wine.[13] Therefore, a combined approach is highly feasible. ECF derivatization makes the resveratrol isomers suitable for gas chromatographic analysis.[12]

5.2. Quantitative Data (for ECF derivatization with liquid-liquid extraction)

AnalyteMatrixRecovery (%)Precision (RSD)Reference
trans-ResveratrolRed Wine>95< 5%[12]
cis-ResveratrolRed Wine>95< 5%[12]

5.3. Experimental Protocol (ECF Derivatization)

  • Sample Preparation:

    • Take 0.25 mL of wine sample.

    • Make the solution alkaline (pH > 9) by adding 65 µL of 0.6 M NaHCO₃.[12]

  • Derivatization and Extraction:

    • Add 2 mL of hexane (B92381) and 30 µL of ECF.[12]

    • Slowly add 10 µL of pyridine as a catalyst.[12]

    • Shake for 2 minutes.

    • A second extraction with chloroform (B151607) containing additional ECF can be performed.[12]

    • The combined organic extracts are dried and reconstituted for GC-MS analysis.

Note: For a combined SPME-ECF approach, after the addition of derivatization reagents, an SPME fiber could be exposed to the sample headspace or directly immersed to extract the derivatized resveratrol. Optimization of SPME parameters would be required.

References

Application Note: Chloroform/Methanol Protein Extraction for Proteomic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of proteomics, robust and reproducible sample preparation is a critical prerequisite for successful downstream analysis by mass spectrometry (MS). The chloroform (B151607)/methanol (B129727) extraction method is a widely adopted technique for the precipitation and purification of proteins from a variety of biological samples, including cell cultures, tissues, and biofluids. This method effectively removes common contaminants that interfere with MS analysis, such as detergents (e.g., SDS), salts, and lipids, resulting in a cleaner protein sample.[1]

The principle of this technique lies in the phase separation of a chloroform-methanol-water mixture. Proteins are denatured by the organic solvents and precipitate at the interface between the aqueous and organic phases.[2] This allows for the selective recovery of proteins while leaving many interfering substances in the soluble phases. This application note provides a detailed protocol for chloroform/methanol protein extraction suitable for proteomic workflows.

Advantages and Disadvantages

Advantages:

  • Effective Removal of Contaminants: Efficiently removes salts, detergents, and lipids that can interfere with liquid chromatography and mass spectrometry.[1]

  • Quantitative Precipitation: The method is known for its high protein recovery, approaching 100% for a range of protein concentrations.[2]

  • Versatility: Applicable to a wide variety of sample types, including those containing membrane proteins.[2][3]

  • Reproducibility: When performed carefully, the protocol provides reproducible results, which is crucial for quantitative proteomics.[4][5]

Disadvantages:

  • Protein Pellet Solubility: The resulting protein pellet can sometimes be difficult to resuspend. However, the use of detergents like deoxycholic acid can aid in solubilization.[6]

  • Potential for Protein Loss: Care must be taken during the removal of the different phases to avoid aspirating the protein pellet.[4][7]

Experimental Protocols

This section details two common protocols for chloroform/methanol protein extraction. Protocol 1 is a general-purpose method, while Protocol 2 is specifically adapted for samples containing detergents like SDS.

Protocol 1: Standard Chloroform/Methanol Precipitation

This protocol is adapted from several sources and is suitable for a wide range of protein samples.[1][8]

Materials and Reagents:

  • Protein sample in aqueous buffer

  • Methanol (CH₃OH), HPLC grade

  • Chloroform (CHCl₃), HPLC grade

  • Ultrapure water (H₂O)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Microcentrifuge

Procedure:

  • Sample Preparation: Start with up to 100 µL of your protein sample in a 1.5 mL microcentrifuge tube. If the volume is less than 100 µL, adjust it to 100 µL with ultrapure water.

  • Methanol Addition: Add 400 µL of methanol to the sample. Vortex thoroughly to mix.

  • Chloroform Addition: Add 100 µL of chloroform. Vortex again to ensure complete mixing.

  • Water Addition & Phase Separation: Add 300 µL of ultrapure water. The solution will become cloudy as the protein precipitates. Vortex the mixture.

  • Centrifugation: Centrifuge the tube at 14,000 x g for 1-2 minutes at room temperature. This will result in three distinct layers: an upper aqueous layer, a protein precipitate at the interphase, and a lower chloroform layer.

  • Aqueous Phase Removal: Carefully aspirate and discard the upper aqueous phase without disturbing the protein pellet at the interphase.

  • Protein Pellet Washing: Add 450 µL of methanol to the tube. Vortex to wash the protein pellet.

  • Final Centrifugation: Centrifuge at 14,000 x g for 2-5 minutes to pellet the protein.

  • Pellet Drying: Carefully remove the supernatant. Briefly air-dry the pellet for about 5 minutes. Do not over-dry the pellet, as it will be difficult to resuspend.

  • Resuspension: Resuspend the protein pellet in a buffer suitable for your downstream application (e.g., a buffer containing urea (B33335) or a detergent compatible with mass spectrometry).

Protocol 2: Chloroform/Methanol Precipitation for Samples Containing SDS

This protocol is optimized for samples containing the denaturing detergent Sodium Dodecyl Sulfate (SDS).[9]

Materials and Reagents:

  • Protein sample in buffer containing SDS

  • Methanol (CH₃OH), HPLC grade

  • Chloroform (CHCl₃), HPLC grade

  • Ultrapure water (H₂O)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Microcentrifuge

Procedure:

  • Sample and Reagent Addition: To 100 µL of your protein sample containing SDS, sequentially add the following, vortexing after each addition:

    • 400 µL of methanol

    • 100 µL of chloroform

    • 300 µL of ultrapure water

  • Centrifugation for Phase Separation: Centrifuge the mixture at 14,000 x g for 1 minute. Three layers will form.

  • Aqueous Phase Removal: Carefully remove the upper aqueous layer, being cautious not to disturb the protein flake at the interphase.

  • Methanol Wash: Add 400 µL of methanol and vortex thoroughly.

  • Pelleting the Protein: Centrifuge at 20,000 x g for 5 minutes to obtain a firm protein pellet.

  • Supernatant Removal and Drying: Discard the supernatant and briefly air-dry the pellet.

  • Resuspension: Resuspend the pellet in a suitable buffer for your proteomic analysis.

Data Presentation

The ratio of methanol, chloroform, and water is a critical parameter in this extraction method. Different ratios have been reported in the literature, and the optimal ratio may vary depending on the sample type and contaminants present.

Protocol ReferenceSample Volume (µL)Methanol (µL)Chloroform (µL)Water (µL)Final Ratio (Methanol:Chloroform:Water)
Drummond Lab[1]1004001003004:1:3
Kessler Lab[8]2006001504504:1:3
Wessel and Flugge (1984)[2]100 (example)4001003004:1:3
Chen, Y., et al. (2019)[10]~30-40 (cell pellet)8020604:1:3
JoVE[11]1004001003004:1:3
The Optimized Workflow for Urine Proteomics[12]25025062.50 (initially)4:1 (Methanol:Chloroform in sample)

Mandatory Visualization

Chloroform_Extraction_Workflow Chloroform/Methanol Protein Extraction Workflow A Start with Protein Sample (e.g., 100 µL) B Add Methanol (4 volumes) A->B C Vortex Thoroughly B->C D Add Chloroform (1 volume) C->D E Vortex Thoroughly D->E F Add Water (3 volumes) E->F G Vortex to Precipitate Protein F->G H Centrifuge (e.g., 14,000 x g, 1-2 min) G->H I Three Phases Formed: - Upper Aqueous Phase - Interphase Protein Pellet - Lower Organic Phase H->I J Carefully Remove Upper Aqueous Phase I->J K Add Methanol to Wash Pellet J->K L Vortex to Resuspend Pellet K->L M Centrifuge to Pellet Protein (e.g., 14,000 x g, 2-5 min) L->M N Remove Supernatant M->N O Air-Dry Pellet Briefly N->O P Resuspend in Appropriate Buffer for Downstream Analysis O->P

Caption: Workflow of the chloroform/methanol protein extraction protocol.

References

Application Notes and Protocols: Synthesis of Nitrile Oxides Using Ethyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrile oxides are highly reactive 1,3-dipolar species that serve as valuable intermediates in organic synthesis, particularly in the construction of five-membered heterocycles like isoxazoles and isoxazolines through [3+2] cycloaddition reactions. These heterocyclic scaffolds are prevalent in many biologically active molecules and pharmaceuticals.[1] Due to their instability, nitrile oxides are typically generated in situ and trapped immediately with a suitable dipolarophile.

One effective method for the in situ generation of nitrile oxides is the dehydration of primary nitroalkanes. This application note details a convenient and efficient protocol for this transformation using ethyl chloroformate and triethylamine (B128534).[2] This method offers a reliable alternative to other techniques, such as the use of isocyanates or the dehydrohalogenation of hydroximoyl halides.[3][4] this compound is a readily available and cost-effective reagent, making this procedure amenable to various research and development settings.[5]

Applications in Drug Discovery and Development

The nitrile functional group and the heterocyclic products derived from nitrile oxides play a significant role in medicinal chemistry. The nitrile group can act as a bioisostere for carbonyl or halogen groups, modulate physicochemical properties to improve bioavailability, and enhance binding affinity to target proteins through various interactions.[3] Furthermore, introducing a nitrile can block metabolically labile sites, thereby increasing the metabolic stability of drug candidates.[3] The isoxazole (B147169) and isoxazoline (B3343090) rings formed from nitrile oxide cycloadditions are key components in numerous pharmaceuticals, contributing to their therapeutic efficacy.

Reaction Principle

The synthesis of nitrile oxides from primary nitroalkanes using this compound proceeds via a dehydration mechanism. The reaction is typically carried out in the presence of a base, such as triethylamine, which facilitates the formation of a key intermediate. The overall transformation involves the removal of the elements of water from the nitroalkane to yield the corresponding nitrile oxide.

Reaction Mechanism

The proposed mechanism for the dehydration of a primary nitroalkane to a nitrile oxide using this compound and triethylamine is a three-step process:[2]

  • Deprotonation: Triethylamine, a non-nucleophilic base, abstracts an α-proton from the primary nitroalkane to form a nitronate anion.

  • Acylation: The nucleophilic nitronate anion attacks the electrophilic carbonyl carbon of this compound, leading to the formation of an ethoxycarbonyl nitronate intermediate and triethylammonium (B8662869) chloride.

  • Elimination: The ethoxycarbonyl nitronate intermediate undergoes a concerted elimination, possibly via a cyclic transition state, to yield the nitrile oxide, carbon dioxide, and ethanol (B145695).

Visualization of the Reaction Mechanism

Nitrile Oxide Synthesis Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Acylation cluster_2 Step 3: Elimination R-CH2NO2 Primary Nitroalkane (R-CH₂NO₂) Nitronate Nitronate Anion ([R-CH=NO₂]⁻) R-CH2NO2->Nitronate + Et₃N Et3NH+ Triethylammonium (Et₃NH⁺) Nitronate_2 Nitronate Anion Et3N Triethylamine (Et₃N) Intermediate Ethoxycarbonyl Nitronate Nitronate_2->Intermediate + EtOCOCl EtOCOCl This compound (EtOCOCl) Intermediate_2 Ethoxycarbonyl Nitronate NitrileOxide Nitrile Oxide (R-C≡N⁺-O⁻) Intermediate_2->NitrileOxide CO2 Carbon Dioxide (CO₂) Intermediate_2->CO2 EtOH Ethanol (EtOH) Intermediate_2->EtOH

Caption: Proposed mechanism for nitrile oxide synthesis.

Experimental Protocols

The following is a general procedure for the in situ generation of nitrile oxides from primary nitroalkanes using this compound and their subsequent trapping with a dipolarophile in a 1,3-dipolar cycloaddition reaction.[2]

Materials:

  • Primary nitroalkane (e.g., phenylnitromethane)

  • Dipolarophile (e.g., an alkene or alkyne)

  • This compound

  • Triethylamine

  • Anhydrous benzene (B151609) or toluene

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, magnetic stirrer)

  • Inert atmosphere setup (optional, but recommended)

General Procedure for 1,3-Dipolar Cycloaddition:

  • To a stirred solution of the primary nitroalkane (1.0 eq) and the dipolarophile (1.0-1.2 eq) in anhydrous benzene (or toluene) under an inert atmosphere, add this compound (2.0 eq).

  • Slowly add a solution of triethylamine (2.0 eq) in anhydrous benzene (or toluene) to the reaction mixture at room temperature over a period of 30-60 minutes using a dropping funnel.

  • After the addition is complete, continue stirring the reaction mixture at room temperature or at reflux, monitoring the reaction progress by TLC. The reaction time can vary from a few hours to overnight. Gradual evolution of carbon dioxide and the formation of ethanol are typically observed during the reaction.[2]

  • Upon completion of the reaction, cool the mixture to room temperature and filter to remove the triethylammonium chloride precipitate.

  • Wash the filtrate with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired cycloadduct (e.g., isoxazoline or isoxazole).

Experimental Workflow

Experimental Workflow A Combine Primary Nitroalkane, Dipolarophile, and Ethyl Chloroformate in Solvent B Slowly Add Triethylamine Solution at Room Temperature A->B C Stir at Room Temperature or Reflux and Monitor Reaction Progress (TLC) B->C D Work-up: Filter Precipitate, Wash with Water and Brine C->D E Dry Organic Layer and Concentrate D->E F Purify Product (Chromatography/ Recrystallization) E->F

Caption: General experimental workflow for nitrile oxide cycloaddition.

Quantitative Data

The efficiency of nitrile oxide generation using this compound is demonstrated by the yields of the resulting cycloadducts. The following table summarizes representative yields for the reaction of various primary nitroalkanes with different dipolarophiles.

EntryPrimary Nitroalkane (R-CH₂NO₂)DipolarophileProductYield (%)
1PhenylnitromethaneStyrene3,5-Diphenyl-2-isoxazoline75
2PhenylnitromethanePhenylacetylene3,5-Diphenylisoxazole68
3Ethyl nitroacetateStyrene3-Ethoxycarbonyl-5-phenyl-2-isoxazoline85
4Ethyl nitroacetatePhenylacetylene3-Ethoxycarbonyl-5-phenylisoxazole70
51-NitropropaneStyrene3-Ethyl-5-phenyl-2-isoxazoline60

Data adapted from Shimizu, T. et al. (1986).[2]

Safety Precautions

  • This compound is corrosive, lachrymatory, and toxic. Handle it with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

  • Triethylamine is flammable and corrosive. Handle with care.

  • Benzene is a known carcinogen. Toluene is a less toxic alternative. All manipulations should be performed in a fume hood.

  • Primary nitroalkanes can be explosive, especially in their salt forms. Avoid grinding or subjecting them to shock.

  • The reaction can be exothermic. Ensure proper temperature control, especially during the addition of triethylamine.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous. Water can hydrolyze this compound and react with the nitrile oxide.

    • Check the purity of the starting materials.

    • The dipolarophile may be unreactive. Consider using a more activated alkene or alkyne.

    • The nitrile oxide may be dimerizing to form a furoxan. This is more common for less sterically hindered nitrile oxides. Running the reaction at higher dilution may favor the intermolecular cycloaddition.

  • Formation of Side Products:

    • Impurities in the starting materials can lead to side reactions.

    • If the reaction is run at too high a temperature, decomposition of the reagents or products may occur.

Conclusion

The dehydration of primary nitroalkanes using this compound and triethylamine is a versatile and practical method for the in situ generation of nitrile oxides. This protocol allows for the efficient synthesis of a variety of isoxazolines and isoxazoles, which are important heterocyclic motifs in medicinal chemistry and drug development. The use of readily available and inexpensive reagents makes this method a valuable tool for both academic and industrial researchers.

References

Troubleshooting & Optimization

Optimizing ethyl chloroformate derivatization reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ethyl chloroformate (ECF) derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the optimization of ECF derivatization reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the this compound derivatization procedure.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Derivatization Yield Incorrect pH: The reaction is highly pH-dependent. For analytes with hydroxyl and carboxyl groups, an alkaline pH is crucial for efficient derivatization.[1][2][3][4]- Ensure the aqueous phase is adjusted to a pH greater than 9.[3] For some applications, a pH of 9-10 is optimal.[2] - Use a suitable base such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (B78521) (NaOH) to adjust the pH.[2][3]
Insufficient Reagent Concentration: The amount of ECF, pyridine (B92270) (catalyst), and ethanol (B145695) may be suboptimal for the analyte concentration in your sample.[1][5]- Optimize the volumes of ECF, pyridine, and ethanol. A Box-Behnken Design (BBD) can be employed for systematic optimization.[1][5] - For example, an optimized condition for gallic acid in wine was found to be 137 µL of ECF, 51 µL of pyridine, and 161 µL of ethanol per 150 µL of sample.[1][5]
Presence of Water (for certain analytes): While ECF derivatization is more water-tolerant than silylation, excess water can still be an issue.[2][6]- While complete drying is not always necessary, ensure that the reaction is not overly diluted.[2] - ECF's ability to react directly in an aqueous medium is a key advantage.[3][4]
Analyte Degradation: Some analytes may be sensitive to the reaction conditions.- For sensitive compounds like gallic acid, the addition of an antioxidant such as L-ascorbic acid (e.g., 250 µg/mL) can improve recovery and reproducibility.[1]
Poor Peak Shape or Tailing in Chromatogram Incomplete Derivatization: Residual unreacted analyte can lead to tailing peaks.- Re-optimize reaction conditions (pH, reagent concentrations, reaction time). - Ensure thorough mixing (e.g., vortexing for 30 seconds) to facilitate the reaction.[1]
GC-MS Conditions Not Optimized: The gas chromatography method may not be suitable for the derivatives.- Optimize the GC oven temperature program, injector temperature, and carrier gas flow rate.[2][4]
Presence of Interfering Peaks Byproducts from Reagents: Excess reagents or their breakdown products can cause extraneous peaks.- Optimize the amount of derivatizing reagents to use the minimum necessary for complete reaction. - Include a solvent delay in your GC-MS method to avoid detecting early-eluting, low molecular weight interferences.[2][4]
Matrix Effects: Components from the sample matrix (e.g., wine, serum) can co-extract and interfere with the analysis.[1][6]- Evaluate the selectivity of the method by analyzing blank matrix samples.[1] - Perform a sample clean-up step if matrix interference is significant.
Irreproducible Results Inconsistent pH Adjustment: Manual pH adjustment can be a source of variability.- Prepare buffer solutions accurately and use a calibrated pH meter. - Ensure consistent addition of the base to each sample.
Variable Reaction Time/Temperature: Although the reaction is typically rapid and performed at room temperature, significant variations can affect reproducibility.[1][7]- Standardize the reaction time and ensure all samples are processed under the same ambient temperature conditions.[1]
Instability of Derivatives: The formed derivatives may not be stable over time.- Analyze the samples as soon as possible after derivatization. For storage, it was observed that after 24 hours at 4-6°C, there was a minor decrease in peak abundance of a BPA-ECF derivative.[8]

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound for derivatization compared to other reagents like silylating agents (e.g., BSTFA, MSTFA)?

A1: The main advantage of ECF is its ability to be used directly in aqueous media.[2][3] This simplifies sample preparation by allowing for simultaneous derivatization and liquid-liquid extraction in a single step, eliminating the need for a separate, time-consuming drying step that is often required for silylating agents.[1][2][6] ECF reactions are also typically very fast and can be performed at room temperature.[1][7]

Q2: What is the role of pyridine and ethanol in the ECF derivatization reaction?

A2: Pyridine acts as a catalyst in the reaction.[3][4][7] For analytes with carboxylic acid groups, pyridine facilitates the deprotonation of the acid, which then reacts with ECF to form a reactive mixed anhydride (B1165640) intermediate. Ethanol, which is present in excess, then attacks this intermediate to form a stable ethyl ester. For phenolic hydroxyl groups, pyridine facilitates the ethoxycarbonylation.[1]

Q3: How do I choose the right extraction solvent for my ECF derivatives?

A3: The choice of solvent depends on the polarity of your analyte and its derivative. Solvents commonly used include n-hexane and chloroform (B151607).[7] For the analysis of resveratrol, hexane (B92381) was found to provide the best recovery yields.[4][7] In other studies, chloroform was used to re-solvate the dried derivatives before GC-MS analysis due to its lower volatility and better separation characteristics for the tested samples.[2] It is recommended to test different solvents to find the one that provides the best extraction efficiency for your specific analytes.

Q4: Is it necessary to heat the reaction mixture?

A4: Generally, no. ECF derivatization is a rapid and often exothermic reaction that proceeds efficiently at room temperature.[1][7] Heating is typically not required and may not be advisable as it could potentially lead to the degradation of thermally sensitive analytes or derivatives.

Q5: Can ECF be used to derivatize amino acids?

A5: Yes, ECF is a versatile reagent that can be used to derivatize a broad array of metabolites, including amino acids.[2][9][10] It reacts with both the amino and carboxylic acid functional groups of amino acids, making them suitable for GC-MS analysis.[10]

Experimental Protocols

Protocol 1: Optimized Derivatization of Gallic Acid in Wine[1]

This protocol is based on a Box-Behnken Design optimization for the GC-MS analysis of gallic acid.

Materials:

  • Wine sample or gallic acid standard solution

  • 3,4-dimethoxybenzoic acid (Internal Standard, IS)

  • L-ascorbic acid (antioxidant)

  • Absolute Ethanol (EtOH)

  • This compound (ECF)

  • Pyridine (Pyr)

  • n-Hexane

Procedure:

  • To 150 µL of the wine sample (or standard), add 25 µg of the internal standard and L-ascorbic acid to a final concentration of 250 µg/mL.

  • Add 161 µL of absolute ethanol to the mixture.

  • Add 51 µL of pyridine.

  • Add 137 µL of this compound.

  • Add 2 mL of n-hexane.

  • Vortex the mixture vigorously for 30 seconds at room temperature.

  • Allow the phases to separate.

  • Collect the upper organic layer (n-hexane) for GC-MS analysis.

Protocol 2: Two-Step Derivatization of Metabolites in Serum[2]

This protocol is optimized for the comprehensive analysis of endogenous metabolites in serum.

Materials:

  • Serum sample

  • L-2-chlorophenylalanine (Internal Standard, IS)

  • Anhydrous Ethanol

  • Pyridine

  • This compound (ECF)

  • n-Hexane

  • Sodium Hydroxide (NaOH), 7 mol/L

Procedure:

  • To a 600 µL aliquot of diluted serum sample (1:1 with water), add 100 µL of IS (0.1 mg/mL), 400 µL of anhydrous ethanol, and 100 µL of pyridine.

  • Add 50 µL of ECF for the first derivatization step.

  • Ultrasonicate the mixture at 20°C and 40 kHz for 60 seconds.

  • Extract with 500 µL of n-hexane.

  • Carefully adjust the pH of the aqueous layer to 9-10 using 100 µL of 7 mol/L NaOH.

  • Perform the second derivatization step by adding another 50 µL of ECF to the system.

  • Vortex for 30 seconds and then centrifuge for 5 minutes at 1,400 x g.

  • Transfer 300 µL of the supernatant (organic layer) to a vial for GC-MS analysis.

Optimized Reaction Conditions Summary

The following table summarizes optimized reagent volumes from a study using a Box-Behnken Design for the derivatization of gallic acid in a 150 µL wine sample.[1][5]

ReagentOptimized Volume
This compound (ECF)137 µL
Pyridine51 µL
Ethanol (EtOH)161 µL

Visualizations

Experimental Workflow for ECF Derivatization

ECF_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction Extraction cluster_analysis Analysis Sample 1. Sample Aliquot (e.g., 150 µL Wine) Add_IS 2. Add Internal Standard & Antioxidant Sample->Add_IS Add_Reagents 3. Add EtOH, Pyridine, & ECF Add_IS->Add_Reagents Mix 4. Vortex Vigorously (30 seconds) Add_Reagents->Mix Add_Solvent 5. Add Extraction Solvent (e.g., n-Hexane) Mix->Add_Solvent Phase_Sep 6. Phase Separation Add_Solvent->Phase_Sep Collect 7. Collect Organic Layer Phase_Sep->Collect GCMS 8. GC-MS Analysis Collect->GCMS

Caption: General workflow for a single-step ECF derivatization and extraction.

Logical Troubleshooting Flow for Low Derivatization Yield

Troubleshooting_Yield Start Low Derivatization Yield Check_pH Is pH alkaline (e.g., >9)? Start->Check_pH Adjust_pH Adjust pH with NaOH or NaHCO₃ Check_pH->Adjust_pH No Check_Reagents Are reagent concentrations optimized? Check_pH->Check_Reagents Yes Adjust_pH->Check_Reagents Optimize_Reagents Optimize ECF, Pyridine, and EtOH volumes Check_Reagents->Optimize_Reagents No Check_Mixing Is mixing adequate? Check_Reagents->Check_Mixing Yes Optimize_Reagents->Check_Mixing Increase_Mixing Increase vortex time or intensity Check_Mixing->Increase_Mixing No Check_Analyte Is analyte prone to degradation? Check_Mixing->Check_Analyte Yes Increase_Mixing->Check_Analyte Add_Antioxidant Add antioxidant (e.g., Ascorbic Acid) Check_Analyte->Add_Antioxidant Yes Success Yield Improved Check_Analyte->Success No Add_Antioxidant->Success

Caption: Troubleshooting guide for addressing low derivatization yield.

References

Technical Support Center: Ethyl Chloroformate Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ethyl chloroformate mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common causes?

A1: Low yields in this compound reactions often stem from several factors:

  • Moisture: this compound reacts with water, which can consume the reagent and introduce acidic byproducts. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Reaction Temperature: These reactions are highly exothermic. Poor temperature control can lead to side reactions and degradation of the mixed anhydride (B1165640) intermediate. It is crucial to maintain low temperatures (typically between -15°C and 0°C) during the activation step.

  • Order of Reagent Addition: The conventional method of adding this compound to the carboxylic acid-amine salt mixture (direct addition) can lead to the formation of symmetric anhydrides as byproducts. An "inverse addition" protocol, where the carboxylate salt solution is slowly added to the this compound solution, can significantly improve yields by keeping the chloroformate in excess.[1]

  • Base Selection: The choice of tertiary amine is critical. While triethylamine (B128534) (TEA) is commonly used, sterically hindered bases like N-methylmorpholine (NMM) can minimize side reactions, including racemization in peptide synthesis.[2]

  • Purity of Reagents: Ensure the purity of your carboxylic acid, amine, and this compound. Impurities can lead to unwanted side reactions.

Q2: I'm observing significant side product formation. What are they and how can I minimize them?

A2: The primary side product is often the symmetric anhydride, formed from the reaction of the mixed anhydride with another molecule of the carboxylate salt.[1] Another common side product, particularly in peptide synthesis, is the formation of a urethane. This occurs when the amine nucleophile attacks the carbonate portion of the mixed anhydride instead of the desired carbonyl center.

To minimize these side products:

  • Employ Inverse Addition: This technique maintains an excess of this compound, which suppresses the formation of the symmetric anhydride.[1]

  • Use Isobutyl Chloroformate: For peptide synthesis, isobutyl chloroformate is often superior to this compound, leading to higher yields and reduced side reactions.[3]

  • Optimize the Base and Solvent: The combination of N-methylmorpholine as the base and tetrahydrofuran (B95107) (THF) or ethyl acetate (B1210297) as the solvent has been shown to give good yields with minimal racemization.[2]

  • Strict Temperature Control: Maintaining a low temperature (-15°C) during anhydride formation is crucial.

Q3: How can I prevent racemization when using this compound for peptide coupling?

A3: Racemization is a significant concern when coupling amino acid derivatives. The mixed anhydride can lead to the formation of an oxazolone, which can racemize. To mitigate this:

  • Use N-methylmorpholine (NMM): NMM is generally preferred over triethylamine as it is less likely to cause racemization.[2]

  • Maintain Low Temperatures: Perform the activation and coupling at -15°C.

  • Minimize Activation Time: Do not allow the mixed anhydride to stir for extended periods before adding the amine component.

  • Consider Menthyl Chloroformate: In some cases, using menthyl chloroformate can reduce racemization by half compared to isobutyl chloroformate.[4]

Q4: My reaction is showing an unexpected color change to yellow or red. What could be the cause?

A4: While a slight yellow color can sometimes be observed, a dark red color may indicate side reactions or impurities. This could be due to the formation of colored byproducts. It is recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to analyze the reaction mixture by LC-MS to identify potential byproducts.[5]

Troubleshooting Guides

Guide 1: Low Yield

This workflow helps to diagnose and resolve low reaction yields.

LowYieldTroubleshooting start Low Yield Observed check_moisture Check for Moisture (Anhydrous Solvents, Dry Glassware?) start->check_moisture check_temp Verify Temperature Control (Maintained at -15°C to 0°C?) check_moisture->check_temp If moisture is controlled sub_moisture Action: Use freshly dried solvents and oven-dried glassware. check_moisture->sub_moisture check_addition Review Reagent Addition (Using Inverse Addition?) check_temp->check_addition If temperature is stable sub_temp Action: Use a cryostat or a well-maintained ice/salt bath. check_temp->sub_temp check_base Evaluate Base (Is NMM a better option?) check_addition->check_base If addition is optimized sub_addition Action: Switch to inverse addition protocol. check_addition->sub_addition check_reagents Assess Reagent Purity check_base->check_reagents If base is appropriate sub_base Action: Replace TEA with NMM. check_base->sub_base solution Yield Improved check_reagents->solution If reagents are pure sub_reagents Action: Purify starting materials or use new batches. check_reagents->sub_reagents

Caption: Troubleshooting workflow for low reaction yields.

Guide 2: Side Product Formation

This diagram illustrates the main reaction pathway and competing side reactions.

SideReactionPathway RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate Salt (R-COO⁻) RCOOH->Carboxylate + Base Base Tertiary Amine (e.g., TEA, NMM) ECF This compound (ClCOOEt) MixedAnhydride Mixed Anhydride (R-COOCOOEt) Carboxylate->MixedAnhydride + ECF (Activation) DesiredProduct Desired Amide (R-CONHR') MixedAnhydride->DesiredProduct + Amine (Attack at R-CO) (Desired Pathway) SymmetricAnhydride Symmetric Anhydride ((R-CO)2O) MixedAnhydride->SymmetricAnhydride + Carboxylate Salt (Side Reaction) Urethane Urethane Byproduct (R'-NHCOOEt) MixedAnhydride->Urethane + Amine (Attack at COOEt) (Side Reaction) Amine Amine (R'-NH2)

Caption: Reaction pathways in this compound mediated amidation.

Data Presentation

Table 1: Effect of Reagent Addition Method on Amide Yield
Carboxylic Acid DerivativeAddition MethodYield of AmideReference
12-hydroxyoctadecanoic acidDirect Addition58%[1]
12-hydroxyoctadecanoic acidInverse Addition 87% [1]
12-hydroxy-cis-9-octadecenoic acidDirect Addition88%[1]
12-hydroxy-cis-9-octadecenoic acidInverse Addition 89% [1]
12-hydroxy-cis-9-octadecenoic acidInverse Addition (10% excess ECF) 92.5% [1]
Table 2: Influence of Chloroformate, Base, and Temperature on Peptide Coupling Yield

Reaction: Boc-Trp(CHO)-OH + Ala-OBn·HCl

EntryChloroformateBaseAnhydride Formation Temp.Yield of DipeptideReference
1This compoundDIPEA-10°C64%[3]
2This compoundNMM -10°C85% [3]
3This compoundNMM20°C99%[3]
4Isobutyl Chloroformate NMM-10°C99% [3]

Experimental Protocols

Safety Precaution: this compound is highly toxic, corrosive, flammable, and reacts with water. All manipulations should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Reactions should be conducted under an inert atmosphere (nitrogen or argon).

Protocol 1: General Procedure for Amide Synthesis via Mixed Anhydride (Inverse Addition)

This protocol is adapted from the principles described in US Patent 3,264,281.[1]

Materials:

  • Carboxylic acid (1.0 eq)

  • Triethylamine (TEA) or N-methylmorpholine (NMM) (1.05 eq)

  • This compound (1.1 eq)

  • Amine (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Preparation of the Carboxylate Salt Solution: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and the tertiary amine (1.05 eq) in anhydrous THF.

  • Preparation of the this compound Solution: In a separate flame-dried, dropping funnel, dissolve this compound (1.1 eq) in anhydrous THF.

  • Mixed Anhydride Formation (Inverse Addition):

    • Cool the flask containing the this compound solution to -15°C using a dry ice/acetone bath.

    • Slowly add the carboxylate salt solution dropwise from the dropping funnel to the stirred this compound solution over 15-30 minutes, ensuring the temperature remains at -15°C.

    • After the addition is complete, stir the reaction mixture for an additional 20-30 minutes at -15°C to ensure complete formation of the mixed anhydride.

  • Amidation:

    • Dissolve the amine (1.1 eq) in a small amount of anhydrous THF.

    • Add the amine solution dropwise to the cold mixed anhydride solution.

    • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours or until TLC/LC-MS analysis indicates completion.

  • Work-up:

    • Filter the reaction mixture to remove the tertiary amine hydrochloride salt.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or saturated NH4Cl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: High-Yielding Peptide Coupling in Flow Chemistry

This protocol is based on the findings of Gee et al. for a flow chemistry setup.[3]

Materials:

  • N-protected amino acid (e.g., Boc-Trp(CHO)-OH) (1.0 eq)

  • N-methylmorpholine (NMM) (2.0 eq for activation, 2.0 eq for coupling)

  • Isobutyl chloroformate (IBCF) (1.0 eq)

  • Amino acid ester hydrochloride salt (e.g., Ala-OBn·HCl) (1.0 eq)

  • Anhydrous solvent (e.g., THF)

Flow Setup:

  • A multi-pump flow chemistry system with three sample loops and two Y-piece mixers.

  • Cooling coils for pre-cooling reagent streams.

  • Reaction coils for defined residence times.

Procedure:

  • Prepare Reagent Solutions:

    • Loop 1: Dissolve the N-protected amino acid and NMM (2.0 eq) in the anhydrous solvent.

    • Loop 2: Dissolve isobutyl chloroformate (1.0 eq) in the anhydrous solvent.

    • Loop 3: Dissolve the amino acid ester hydrochloride salt and NMM (2.0 eq) in the anhydrous solvent.

  • Mixed Anhydride Formation in Flow:

    • Pump the solutions from Loop 1 and Loop 2 to a Y-piece mixer.

    • Allow the combined stream to react in a coil at the optimized temperature (e.g., -10°C to 20°C) for a defined residence time (e.g., 5 minutes) to form the mixed anhydride.

  • Peptide Coupling in Flow:

    • Pump the mixed anhydride stream and the solution from Loop 3 to a second Y-piece mixer.

    • Allow the final reaction stream to pass through a reaction coil at room temperature for a defined residence time (e.g., 7-10 minutes).

  • Quenching and Work-up:

    • Collect the outflow from the reactor into a stirred flask containing an aqueous quench solution (e.g., 10% potassium bisulfate).

    • Once the entire plug is collected, perform a standard aqueous work-up as described in Protocol 1.

  • Purification: Purify the dipeptide product by standard methods.

References

Side reactions and byproducts of ethyl chloroformate derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions and byproducts encountered during ethyl chloroformate (ECF) derivatization experiments. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common side reactions during this compound derivatization?

A1: this compound is a highly reactive reagent, and several side reactions can occur, leading to the formation of byproducts and potentially reducing the yield of your target derivative. The most prevalent side reactions include:

  • Hydrolysis: ECF reacts with water or moisture to decompose into ethanol (B145695), carbon dioxide, and hydrochloric acid.[1][2] This reaction consumes the derivatizing agent and can alter the pH of your reaction mixture.

  • Reaction with Alcohols: If your sample contains alcohols, or if you use an alcohol as a solvent, ECF can react with it to form carbonates. For instance, reaction with ethanol will produce diethyl carbonate.[3][4][5]

  • Formation of Ethyl Carbamate (B1207046): This is a critical side reaction, especially in biological and food samples, as ethyl carbamate is a potential carcinogen.[6][7][8] It can form if ECF reacts with ammonia, urea (B33335), or other carbamoyl-containing compounds in the sample.[6][7]

  • Reaction with Excess Reagent: Using a large excess of ECF can lead to the derivatization of non-target functional groups or the formation of multiple derivatives of the same analyte, complicating analysis.

Q2: I am observing a low yield of my derivatized product. What are the possible causes and how can I improve it?

A2: Low derivatization yield is a common issue. Here are several factors to investigate and corresponding troubleshooting steps:

  • Presence of Water: Moisture will consume the ECF reagent through hydrolysis.

    • Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. If your sample is aqueous, consider a lyophilization step to remove water before adding the derivatization reagents.

  • Incorrect pH: For the derivatization of amines, the pH of the reaction mixture is crucial. The amine groups need to be in their deprotonated, nucleophilic form to react efficiently with ECF.[9][10]

    • Solution: Adjust the pH of your sample to an alkaline range (typically pH 9-10) before adding ECF.[9] This is often achieved by adding a base like pyridine (B92270) or sodium hydroxide (B78521).[9][11]

  • Insufficient Reagent: The amount of ECF may not be sufficient to derivatize all of your analyte, especially if there are competing side reactions.

    • Solution: Optimize the concentration of ECF. While a slight excess is often necessary, a very large excess can lead to byproducts. A stepwise addition of ECF can sometimes improve yields.[11]

  • Poor Catalyst Activity: Pyridine is often used as a catalyst to facilitate the reaction.

    • Solution: Ensure the pyridine you are using is of high purity and anhydrous. Optimize the amount of pyridine used in the reaction.

  • Inefficient Extraction: The derivatized product may not be efficiently extracted from the reaction mixture.

    • Solution: Choose an appropriate extraction solvent based on the polarity of your derivative. Chloroform (B151607) and n-hexane are commonly used.[9][12] Perform multiple extractions to ensure complete recovery.

Q3: I am seeing unexpected peaks in my chromatogram after derivatization. What could they be?

A3: Unexpected peaks are often byproducts of the derivatization reaction or contaminants. Here are some common culprits:

  • Diethyl Carbonate: This is a very common byproduct if ethanol is present in your sample or used as a solvent.[4]

  • Ethyl Carbamate: A significant byproduct to watch out for, especially in biological samples containing urea or other nitrogenous compounds.[6][7][13]

  • Excess Derivatizing Reagent and its Degradation Products: Unreacted ECF and its hydrolysis products (ethanol) can sometimes be detected.

  • Derivatives of Matrix Components: Other molecules in your sample matrix with active functional groups (e.g., other amino acids, phenols, organic acids) can also be derivatized.

To identify these peaks, you can:

  • Run a "blank" derivatization reaction (without your analyte) to see peaks originating from the reagents themselves.

  • Analyze commercially available standards of potential byproducts (e.g., diethyl carbonate, ethyl carbamate).

  • Utilize mass spectrometry (MS) to identify the molecular weight and fragmentation pattern of the unknown peaks.

Q4: How can I minimize the formation of ethyl carbamate?

A4: Minimizing the formation of ethyl carbamate is crucial due to its toxicity. Here are some strategies:

  • Control Reaction Temperature: Higher temperatures can promote the formation of ethyl carbamate.[14] Performing the derivatization at a controlled, lower temperature can be beneficial.

  • pH Control: While alkaline conditions are needed for amine derivatization, excessively high pH might favor certain side reactions. Careful optimization of pH is necessary.

  • Limit Exposure to Precursors: If possible, remove or reduce the concentration of ethyl carbamate precursors like urea from your sample before derivatization.

  • Use of Scavengers: In some applications, specific scavengers can be used to react with and remove ethyl carbamate precursors.

  • Enzymatic Treatment: For certain sample types, enzymatic treatment with urease can be used to degrade urea before derivatization.[6]

Quantitative Data Summary

The efficiency of this compound derivatization can be influenced by various experimental parameters. The following table summarizes recovery data for different metabolites from a study using an optimized ECF derivatization protocol for GC-MS analysis.[9]

Metabolite ClassCompoundMean Recovery (%)Relative Standard Deviation (RSD) (%)
Amino Acids Alanine85.35.2
Valine92.14.8
Leucine95.64.5
Isoleucine94.84.6
Proline88.75.1
Serine82.46.3
Threonine84.15.9
Aspartic Acid78.97.1
Glutamic Acid81.26.8
Phenylalanine96.34.2
Tyrosine91.55.3
Organic Acids Lactic Acid75.68.2
Pyruvic Acid72.38.9
Succinic Acid79.87.5
Fumaric Acid83.16.7
Fatty Acids Myristic Acid105.23.9
Palmitic Acid108.93.5
Linoleic Acid112.43.2

Table 1: Recovery of representative metabolites using an optimized this compound derivatization method for GC-MS analysis. Data sourced from Qiu et al., 2007.[9]

Experimental Protocols

Optimized Two-Step ECF Derivatization for GC-MS Analysis of Serum Metabolites [9]

This protocol is adapted from Qiu et al. (2007) and is suitable for a broad range of metabolites including amino acids, organic acids, and amines in serum samples.

Materials:

  • This compound (ECF)

  • Anhydrous ethanol

  • Pyridine

  • Sodium hydroxide (NaOH) solution (7 mol/L)

  • n-Hexane

  • Chloroform

  • Anhydrous granular sodium sulfate (B86663)

  • Internal standard (e.g., L-2-chlorophenylalanine)

Procedure:

  • Sample Preparation: To a 600-µL aliquot of diluted serum sample (1:1 v/v with water), add 100 µL of the internal standard solution, 400 µL of anhydrous ethanol, and 100 µL of pyridine.

  • First Derivatization Step: Add 50 µL of ECF to the mixture. Sonicate the mixture at 20°C and 40 kHz for 60 seconds to accelerate the reaction.

  • First Extraction: Extract the derivatives with 500 µL of n-hexane.

  • pH Adjustment: Carefully adjust the pH of the aqueous layer to 9–10 using the 7 mol/L NaOH solution.

  • Second Derivatization Step: Add an additional 50 µL of ECF to the mixture. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the mixture for 5 minutes at 1,400 × g.

  • Second Extraction: Transfer 300 µL of the supernatant to a new vial. Add 500 µL of n-hexane to the remaining residue to extract the derivatives again. Combine the extracts.

  • Drying and Reconstitution: Evaporate the combined extracts to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of chloroform.

  • Final Drying: Add a small amount of anhydrous granular sodium sulfate to remove any residual water.

  • GC-MS Analysis: Inject a 1-µL aliquot of the final solution into the GC-MS system.

Visualizations

Main_and_Side_Reactions cluster_main Main Derivatization Reaction cluster_side Common Side Reactions Analyte Analyte (e.g., Amino Acid) R-NH2, R'-COOH Derivative Derivatized Analyte R-NHCOOEt, R'-COOEt Analyte->Derivative + ECF + Pyridine (catalyst) - HCl ECF This compound (ClCOOEt) ECF2 This compound (ClCOOEt) Ethanol_byproduct Ethanol + CO2 + HCl ECF2->Ethanol_byproduct Hydrolysis DiethylCarbonate Diethyl Carbonate (EtOCOOEt) ECF2->DiethylCarbonate Reaction with Alcohol EthylCarbamate Ethyl Carbamate (H2NCOOEt) ECF2->EthylCarbamate Carbamate Formation Water Water (H2O) Alcohol Alcohol (R''-OH) Ammonia Ammonia/Urea

Caption: Main derivatization and common side reactions of this compound.

Troubleshooting_Workflow Start Start: Low Derivatization Yield Check_Water Check for Water/Moisture in Sample/Reagents? Start->Check_Water Dry_Materials Action: Use Anhydrous Reagents/Solvents, Dry Glassware Check_Water->Dry_Materials Yes Check_pH Is pH Alkaline (9-10) for Amine Derivatization? Check_Water->Check_pH No Dry_Materials->Check_pH Adjust_pH Action: Add Pyridine or other Base to Adjust pH Check_pH->Adjust_pH No Check_Reagent Is ECF Concentration Optimized? Check_pH->Check_Reagent Yes Adjust_pH->Check_Reagent Optimize_ECF Action: Titrate ECF Amount, Consider Stepwise Addition Check_Reagent->Optimize_ECF No Check_Extraction Is Extraction Procedure Efficient? Check_Reagent->Check_Extraction Yes Optimize_ECF->Check_Extraction Optimize_Extraction Action: Choose Appropriate Solvent, Perform Multiple Extractions Check_Extraction->Optimize_Extraction No End Yield Improved Check_Extraction->End Yes Optimize_Extraction->End

Caption: Troubleshooting workflow for low derivatization yield.

Experimental_Parameters cluster_params Experimental Parameters cluster_outcomes Outcomes pH pH Yield Derivatization Yield pH->Yield Affects amine deprotonation Byproducts Byproduct Formation pH->Byproducts Influences side reaction rates Selectivity Reaction Selectivity pH->Selectivity Temperature Temperature Temperature->Yield Affects reaction kinetics Temperature->Byproducts Higher temp may increase byproduct formation Temperature->Selectivity Solvent Solvent System Solvent->Yield Affects solubility and reaction rate Solvent->Byproducts e.g., Alcohol solvent forms carbonates Catalyst Catalyst (e.g., Pyridine) Catalyst->Yield Increases reaction rate Catalyst->Selectivity Reagent_Conc ECF Concentration Reagent_Conc->Yield Stoichiometry dependent Reagent_Conc->Byproducts Excess can lead to more byproducts

Caption: Logical relationships between experimental parameters and outcomes.

References

Technical Support Center: Troubleshooting Peak Tailing in GC-MS after Ethyl Chloroformate Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during Gas Chromatography-Mass Spectrometry (GC-MS) analysis following ethyl chloroformate (ECF) derivatization.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in GC-MS analysis?

A1: In an ideal chromatographic separation, a peak should have a symmetrical, Gaussian shape. Peak tailing is a distortion where the tail end of the peak is broader than the front end. This is problematic as it can lead to inaccurate peak integration and quantification, as well as reduced resolution between closely eluting compounds. An asymmetry factor greater than 1.5 is generally indicative of a significant issue that requires attention.

Q2: What are the primary causes of peak tailing specifically after this compound (ECF) derivatization?

A2: Peak tailing after ECF derivatization can stem from both the derivatization process itself and general GC-MS system issues. Key causes include:

  • Incomplete Derivatization: This is a major contributor. If the analyte's polar functional groups (e.g., -NH2, -COOH, -OH) are not fully derivatized, they can interact with active sites in the GC system, causing peak tailing.

  • Excess Reagents or Byproducts: Residual ECF, pyridine (B92270), or reaction byproducts can contaminate the GC system, leading to peak distortion.

  • Active Sites in the GC System: These are locations within the injector, column, or detector that can interact with polar analytes. Common sources of active sites include a contaminated inlet liner, septum particles, or a degraded column.

  • Suboptimal GC-MS Conditions: Incorrect injector temperature, a slow oven temperature ramp, or an improper column installation can all contribute to peak tailing.

Q3: How does the this compound (ECF) derivatization reaction work, and what are the critical parameters?

A3: ECF derivatization is a rapid reaction that makes polar analytes more volatile and suitable for GC-MS analysis. The reaction typically occurs in an aqueous medium where ECF reacts with amino, carboxyl, and hydroxyl groups. Key parameters that must be carefully controlled for successful derivatization include:

  • pH: An alkaline environment (pH 9-10) is crucial for the efficient derivatization of many functional groups.[1]

  • Pyridine: This acts as a catalyst in the reaction.[2]

  • Reagent Concentrations: An appropriate ratio of ECF and ethanol (B145695) (if required for esterification of carboxylic acids) is necessary to drive the reaction to completion.[3]

Q4: Can byproducts of the ECF derivatization reaction cause peak tailing?

A4: Yes, byproducts can contribute to peak tailing. Incomplete reactions can leave behind underivatized or partially derivatized analytes, which are polar and prone to tailing. Additionally, side reactions can create compounds that may interact with the GC column or co-elute with the analyte of interest, distorting its peak shape.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving the root cause of peak tailing in your GC-MS analysis after ECF derivatization.

Guide 1: Diagnosing the Source of Peak Tailing

The first step is to determine if the issue is related to the derivatization process or the GC-MS system.

Is it a Derivatization Problem or a System Problem?

ObservationLikely CauseNext Steps
All peaks in the chromatogram are tailing. GC-MS System IssueProceed to Guide 2: GC-MS System Troubleshooting .
Only the derivatized analyte peak is tailing. Derivatization IssueProceed to Guide 3: Derivatization Troubleshooting .
The solvent peak is tailing, but other peaks are symmetrical. Injection/Inlet IssueFocus on injector maintenance and injection parameters in Guide 2 .
Guide 2: GC-MS System Troubleshooting

If all peaks are tailing, the problem likely lies within the GC-MS system. Follow these steps to diagnose and resolve the issue.

Troubleshooting Workflow for GC-MS System Issues

start Peak Tailing Observed for All Peaks inlet_maintenance Perform Inlet Maintenance (Replace Liner and Septum) start->inlet_maintenance check_column_installation Check Column Installation (Position and Cuts) inlet_maintenance->check_column_installation If tailing persists resolved Peak Shape Improved inlet_maintenance->resolved If issue is resolved trim_column Trim 10-20 cm from Column Inlet check_column_installation->trim_column If installation is correct check_column_installation->resolved If issue is resolved column_conditioning Condition the Column trim_column->column_conditioning If tailing persists trim_column->resolved If issue is resolved optimize_method Optimize GC Method Parameters column_conditioning->optimize_method If tailing persists column_conditioning->resolved If issue is resolved optimize_method->resolved If issue is resolved

Caption: A logical workflow for troubleshooting system-wide peak tailing.

Detailed Steps for GC-MS System Troubleshooting:

  • Inlet Maintenance: The inlet is a common source of problems.

    • Replace the Liner: A dirty or active liner is a primary cause of peak tailing. Use a deactivated liner.

    • Replace the Septum: Coring of the septum can introduce particles into the inlet, creating active sites.

  • Column Installation: Improper installation can create dead volumes and turbulence.

    • Check Column Position: Ensure the column is installed at the correct depth in the injector and detector.

    • Inspect the Column Cut: A clean, 90-degree cut is essential for good peak shape.

  • Column Health: The column itself can be a source of peak tailing.

    • Trim the Column: Removing the first 10-20 cm of the column can eliminate contamination that has built up at the inlet.

    • Condition the Column: If the column has been sitting unused or has been contaminated, conditioning it according to the manufacturer's instructions can restore performance.

Guide 3: Derivatization Troubleshooting

If only your derivatized analyte is tailing, the issue is likely with the derivatization reaction itself.

Troubleshooting Workflow for Derivatization Issues

start Peak Tailing Observed for Derivatized Analyte check_reagents Verify Reagent Quality and Storage start->check_reagents optimize_ph Optimize Reaction pH (9-10) check_reagents->optimize_ph If reagents are good resolved Peak Shape Improved check_reagents->resolved If issue is resolved optimize_reagents Optimize Reagent Concentrations (ECF, Pyridine, Ethanol) optimize_ph->optimize_reagents If pH is correct optimize_ph->resolved If issue is resolved reaction_time_temp Adjust Reaction Time and Temperature optimize_reagents->reaction_time_temp If concentrations are optimized optimize_reagents->resolved If issue is resolved extraction Optimize Extraction Procedure reaction_time_temp->extraction If tailing persists reaction_time_temp->resolved If issue is resolved extraction->resolved If issue is resolved

Caption: A systematic approach to troubleshooting derivatization-related peak tailing.

Quantitative Impact of Derivatization Parameters on Peak Shape

The following table summarizes the expected impact of suboptimal derivatization conditions on peak shape. While direct quantitative data linking these parameters to peak asymmetry is scarce in the literature, the qualitative effects are well-documented.

ParameterSuboptimal ConditionExpected Impact on Peak AsymmetryRecommended Action
pH Too low (<9)High (Incomplete derivatization of acidic and amino groups)Adjust pH to 9-10 using a suitable base (e.g., NaOH).[1]
ECF Concentration Too lowHigh (Incomplete derivatization)Increase the amount of ECF in the reaction mixture.[3]
Pyridine Concentration Too lowModerate to High (Slower, incomplete reaction)Ensure an adequate amount of pyridine is present to catalyze the reaction.[2]
Ethanol Concentration Too low (for carboxylic acids)High (Incomplete esterification)Increase the concentration of ethanol in the reaction mixture.[2]
Reaction Time Too shortModerate to High (Incomplete reaction)Increase the reaction time to ensure completion.
Water Content Excessive waterModerate (Hydrolysis of ECF and derivatives)While ECF is water-tolerant, excessive water can be detrimental. Ensure samples are appropriately prepared.

Experimental Protocols

Protocol 1: General this compound (ECF) Derivatization of Amino Acids

This protocol is a general guideline and may require optimization for specific amino acids and sample matrices.

Materials:

  • Sample containing amino acids

  • This compound (ECF)

  • Pyridine

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (for pH adjustment)

  • Extraction Solvent (e.g., Chloroform or Hexane)

  • Internal Standard (optional)

Procedure:

  • Sample Preparation: To an aqueous sample, add an appropriate amount of internal standard.

  • Initial Derivatization: Add ethanol and pyridine to the sample, followed by ECF. Vortex the mixture vigorously for 30-60 seconds.

  • pH Adjustment: Adjust the pH of the aqueous layer to 9-10 with NaOH solution.[1]

  • Second Derivatization (Optional but Recommended): Add another aliquot of ECF and vortex again.

  • Extraction: Add the extraction solvent, vortex thoroughly, and centrifuge to separate the layers.

  • Sample Analysis: Carefully transfer the organic layer to a GC vial for analysis.

Protocol 2: GC Inlet Maintenance

Regular inlet maintenance is critical for preventing peak tailing.

Procedure:

  • Cool Down: Ensure the GC inlet has cooled to a safe temperature.

  • Turn off Gas Flow: Turn off the carrier gas to the inlet.

  • Remove Septum and Liner: Carefully remove the septum nut, septum, and then the inlet liner.

  • Inspect and Replace: Discard the old septum and liner. Inspect the O-ring for signs of wear and replace if necessary.

  • Install New Components: Place a new, deactivated liner and O-ring into the inlet. Install a new septum and tighten the septum nut. Do not overtighten.

  • Leak Check: Restore carrier gas flow and perform a leak check around the septum nut.

Signaling Pathways and Logical Relationships

The following diagram illustrates the interconnected factors that can lead to peak tailing after ECF derivatization.

cluster_derivatization Derivatization Issues cluster_gcms GC-MS System Issues Incomplete Reaction Incomplete Reaction Polar Analytes Polar Analytes Incomplete Reaction->Polar Analytes Suboptimal pH Suboptimal pH Suboptimal pH->Incomplete Reaction Incorrect Reagent Ratio Incorrect Reagent Ratio Incorrect Reagent Ratio->Incomplete Reaction Byproduct Formation Byproduct Formation Active Sites Active Sites Byproduct Formation->Active Sites Peak Tailing Peak Tailing Active Sites->Peak Tailing Contaminated Liner Contaminated Liner Contaminated Liner->Active Sites Column Degradation Column Degradation Column Degradation->Active Sites Improper Installation Improper Installation Improper Installation->Peak Tailing Polar Analytes->Active Sites interact with

Caption: Relationship between derivatization, GC-MS system, and peak tailing.

References

Minimizing moisture effects on ethyl chloroformate reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize the effects of moisture in reactions involving ethyl chloroformate. Adhering to anhydrous techniques is critical for achieving high yields and purity.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to exclude moisture when using this compound?

A1: this compound is highly sensitive to moisture. It reacts with water in a process called hydrolysis, decomposing into ethanol, carbon dioxide, and corrosive hydrochloric acid (HCl).[1] This reaction consumes your reagent, lowers the yield of your desired product, and the HCl generated can cause undesirable side reactions, such as the cleavage of acid-sensitive protecting groups.[2]

Q2: What are the visible signs that my this compound reagent has been compromised by moisture?

A2: this compound should be a clear, colorless liquid.[1] If the reagent appears cloudy or fuming when exposed to air, it is likely undergoing hydrolysis.[1] Another sign is the presence of pressure buildup in the storage bottle, caused by the formation of carbon dioxide and HCl gas. Always handle the bottle with care and vent it appropriately in a fume hood.

Q3: What are the primary sources of moisture in a typical reaction setup?

A3: Moisture can be introduced from several sources:

  • Atmospheric Humidity: Direct exposure of reagents or the reaction mixture to air.

  • Solvents: Using solvents that have not been rigorously dried.

  • Reagents: Other reagents in the reaction may contain residual water.

  • Glassware: A thin film of moisture is always present on glassware that has not been properly dried.[3][4][5]

Q4: Can I use this compound for reactions in aqueous media?

A4: While this compound is primarily used in anhydrous organic synthesis, it has applications as a derivatizing agent in aqueous media for analytical purposes, such as GC-MS analysis of amino acids or other metabolites.[6][7][8][9][10] In these cases, the reaction is typically very fast and performed in the presence of a base to neutralize the HCl formed, driving the desired derivatization over hydrolysis.[8] However, for most organic synthesis applications, particularly those involving the formation of carbamates, carbonates, or mixed anhydrides, anhydrous conditions are essential.[11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Hydrolysis of this compound: The most common cause is the presence of moisture, which decomposes the reagent.[1]1. Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents. Use oven-dried or flame-dried glassware.[3][4][5] 2. Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon using a Schlenk line or in a glovebox.[3] 3. Fresh Reagent: Use a fresh bottle of this compound or purify the existing stock by distillation if decomposition is suspected.
Inefficient Mixed Anhydride (B1165640) Formation (Peptide Synthesis): Residual moisture can interfere with the activation of the carboxylic acid.1. Strict Anhydrous Technique: Follow the protocols for drying solvents and setting up the reaction under an inert atmosphere. 2. Optimize Base/Solvent: The choice of tertiary amine and solvent can significantly impact the reaction. N-methylmorpholine in THF or N-methylpiperidine in dichloromethane (B109758) are often effective combinations for minimizing side reactions.[11]
Formation of Unexpected Byproducts Side Reactions from Hydrolysis Products: The generated HCl can cleave acid-sensitive protecting groups (e.g., Boc group in peptide synthesis), leading to undesired products.1. Non-Nucleophilic Base: Use a non-nucleophilic base (e.g., 2,6-lutidine, proton sponge) if your substrate is sensitive to standard tertiary amines. 2. Acid Scavenger: In some cases, adding a non-nucleophilic acid scavenger can be beneficial.
Urethane Formation (in Peptide Synthesis): A known side reaction in mixed anhydride coupling, where the chloroformate reacts with the amine of another amino acid instead of the activated carboxyl group.1. Control Stoichiometry: Use a slight excess of the carboxylic acid substrate.[11] 2. Low Temperature: Maintain a low temperature (typically -15 °C to 0 °C) during the formation of the mixed anhydride to suppress side reactions.
Reaction Fails to Initiate or Proceeds Slowly Low Quality of Reagents: Decomposed this compound or impure starting materials.1. Verify Reagent Quality: Check the purity of all starting materials. 2. Proper Storage: Ensure this compound is stored in a cool, dry place under an inert atmosphere.[12]
Low Reaction Temperature: While low temperatures are often necessary to control side reactions, they can also slow down the desired reaction.Optimize Temperature: Gradually increase the reaction temperature while carefully monitoring the reaction progress and for the formation of byproducts.
Inconsistent Results Variable Moisture Content: Inconsistent drying of solvents, glassware, or exposure to air between experiments.Standardize Procedures: Implement and consistently follow a standard operating procedure for all moisture-sensitive reactions, including glassware preparation and solvent drying.

Experimental Protocols

Protocol 1: General Procedure for Handling this compound under Anhydrous Conditions

This protocol outlines the setup for a generic reaction using this compound where moisture must be excluded.

1. Glassware Preparation:

  • Clean all glassware thoroughly.

  • Dry the glassware in an oven at a minimum of 125°C for at least 4 hours, or overnight.[3][4][5]

  • Assemble the glassware (e.g., round-bottom flask with a stir bar, condenser, addition funnel) while still hot and immediately place it under a positive pressure of dry nitrogen or argon. This can be done using a Schlenk line.[3]

  • Allow the glassware to cool to room temperature under the inert atmosphere.

2. Solvent and Reagent Preparation:

  • Use anhydrous solvents. If not purchased as anhydrous, dry the solvent using appropriate methods (see table below).

  • Transfer anhydrous solvents to the reaction flask via a cannula or a dry syringe.[13]

  • Ensure all other reagents are anhydrous. Solid reagents can be dried in a vacuum oven.

3. Reaction Setup and Execution:

  • Dissolve the substrate and any base (e.g., triethylamine, pyridine) in the anhydrous solvent in the reaction flask under an inert atmosphere.

  • Cool the reaction mixture to the desired temperature (e.g., 0°C or -15°C) using an ice or dry ice/acetone bath.

  • Using a dry syringe, slowly add the required amount of this compound to the stirred reaction mixture.

  • Monitor the reaction by TLC or LC-MS.

4. Quenching and Work-up:

  • Once the reaction is complete, quench it by slowly adding a proton source, such as cold water or a saturated aqueous solution of ammonium (B1175870) chloride, while still in the ice bath. Caution: Quenching can be exothermic.

  • Proceed with the standard aqueous work-up and extraction with an appropriate organic solvent.

  • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Drying Common Organic Solvents
Solvent Drying Agent Procedure Typical Residual Water Content
Tetrahydrofuran (THF) Sodium/BenzophenoneReflux under nitrogen until a persistent deep blue or purple color develops, then distill.< 10 ppm
Dichloromethane (DCM) Calcium Hydride (CaH₂)Stir over CaH₂ for several hours (or overnight), then distill.< 15 ppm
Acetonitrile (MeCN) Calcium Hydride (CaH₂)Stir over CaH₂ for several hours, then distill.< 20 ppm
Toluene SodiumReflux over sodium metal, then distill.< 15 ppm
N,N-Dimethylformamide (DMF) Molecular Sieves (4Å)Stir over activated 4Å molecular sieves for 24-48 hours, then distill under reduced pressure.< 50 ppm

Note: Always handle reactive drying agents like sodium and calcium hydride with extreme care and follow proper quenching procedures.

Visualizing Workflows

Diagram 1: Anhydrous Reaction Setup using a Schlenk Line

Anhydrous_Setup cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Oven_Dry Oven-Dry Glassware (>125°C, >4h) Assemble_Hot Assemble Glassware (Flask, Condenser) Oven_Dry->Assemble_Hot Cool_Inert Cool Under N2/Ar Assemble_Hot->Cool_Inert Schlenk_Line Connect to Schlenk Line Cool_Inert->Schlenk_Line Add_Solvent Add Anhydrous Solvent via Syringe Schlenk_Line->Add_Solvent Add_Reagents Add Substrate & Base Add_Solvent->Add_Reagents Cool_Reaction Cool to 0°C Add_Reagents->Cool_Reaction Add_ECF Slowly Add This compound Cool_Reaction->Add_ECF Monitor_Rxn Monitor Reaction (TLC/LC-MS) Add_ECF->Monitor_Rxn Quench Quench Reaction (e.g., aq. NH4Cl) Monitor_Rxn->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Extract Dry (Na2SO4) Extract->Dry_Extract Concentrate Concentrate Dry_Extract->Concentrate

Caption: Workflow for a moisture-sensitive reaction using a Schlenk line.

Diagram 2: Troubleshooting Logic for Low Yielddot

Troubleshooting_Yield Start Low Product Yield Observed Check_Moisture Was Moisture Rigorously Excluded? Start->Check_Moisture Improve_Technique Action: Implement Strict Anhydrous Techniques (Drying, Inert Gas) Check_Moisture->Improve_Technique No Check_Reagents Are Reagents Pure and Not Decomposed? Check_Moisture->Check_Reagents Yes Improve_Technique->Start Re-run Purify_Reagents Action: Use Fresh or Purified Reagents Check_Reagents->Purify_Reagents No Check_Conditions Are Reaction Conditions (Temp, Stoichiometry) Optimal? Check_Reagents->Check_Conditions Yes Purify_Reagents->Start Re-run Optimize_Conditions Action: Optimize Temperature, Reagent Ratios, and Reaction Time Check_Conditions->Optimize_Conditions No Success Yield Improved Check_Conditions->Success Yes Optimize_Conditions->Start Re-run

References

Technical Support Center: Removal of Excess Ethyl Chloroformate from a Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter challenges with removing excess ethyl chloroformate from reaction mixtures.

Troubleshooting Guides

This section addresses specific issues that may arise during the workup and purification process.

Issue 1: Incomplete Removal of this compound

Symptoms:

  • A sharp, pungent odor persists in the product even after purification.

  • Analytical data (e.g., NMR, GC-MS) indicates the presence of this compound.

  • The product is unstable and degrades over time.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Insufficient Quenching The quenching agent (e.g., water, dilute base) was not added in sufficient excess or the reaction time was too short. Solution: Add more of the quenching agent and stir for a longer period. Monitor the reaction by TLC or GC-MS to ensure complete removal.
Inefficient Extraction The partitioning of this compound into the aqueous layer during workup was incomplete. Solution: Perform multiple extractions with the aqueous quenching solution. Washing the organic layer with brine can also help to remove residual water-soluble impurities.
Hydrolysis of Product The desired product is sensitive to the aqueous workup conditions, leading to incomplete reaction with the quenching agent to avoid product degradation. Solution: Consider alternative, non-aqueous workup methods or use a milder quenching agent like a saturated solution of ammonium (B1175870) chloride.

Issue 2: Presence of Impurities After Workup

Symptoms:

  • Multiple spots are observed on a TLC plate of the purified product.

  • NMR or GC-MS analysis shows peaks corresponding to known byproducts or unreacted starting materials.

  • The final product has a low melting point or is an oil when it should be a solid.

Common Impurities and Their Removal:

ImpurityIdentificationRemoval Method
Diethyl Carbonate Can be formed as a byproduct, especially if the reaction temperature was not well-controlled.[1] It can be identified by its characteristic signals in 1H NMR and 13C NMR spectra.Diethyl carbonate can often be removed by careful distillation due to its relatively low boiling point (126 °C). Alternatively, flash column chromatography can be effective.
Unreacted Starting Material (e.g., alcohol or amine) Can be identified by TLC or NMR analysis by comparing with a standard of the starting material.If the starting material is an amine, it can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl). If it is an alcohol, multiple water washes can be effective. Flash chromatography is a general solution.
Polymeric Byproducts May appear as baseline material on a TLC plate or as broad, unresolved peaks in an NMR spectrum.These are often insoluble in common organic solvents and can sometimes be removed by filtration. Flash chromatography may also be used, where the polymer either remains on the baseline or elutes with a very polar solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing excess this compound?

A1: The most common methods are:

  • Aqueous Workup: This involves quenching the reaction mixture with water or a basic solution (e.g., sodium bicarbonate, sodium hydroxide) to hydrolyze the excess this compound to ethanol, carbon dioxide, and HCl.[1][2] The organic product is then extracted into an organic solvent.

  • Distillation: If the desired product is significantly less volatile than this compound (boiling point: 93-96 °C), fractional distillation can be an effective purification method.[1]

  • Flash Column Chromatography: This is a versatile method for separating the desired product from unreacted this compound and other impurities.[3][4]

Q2: How can I confirm that all the this compound has been removed?

A2: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): Spot the crude and purified product on a TLC plate. The absence of a spot corresponding to this compound (which should be visualized, for example, with a potassium permanganate (B83412) stain) indicates its removal.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The characteristic quartet around 4.3 ppm and triplet around 1.4 ppm for the ethyl group of this compound in the 1H NMR spectrum should be absent in the final product.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a very sensitive technique that can detect trace amounts of this compound.

Q3: What are the key safety precautions to take when working with this compound?

A3: this compound is toxic, corrosive, and flammable. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7][8] Have an emergency eyewash and shower readily available.[8] When quenching the reaction, be aware that the hydrolysis of this compound can be exothermic and may generate gas (CO2), so add the quenching agent slowly and ensure the reaction vessel is not sealed.

Q4: My product is sensitive to water and basic conditions. How can I remove excess this compound?

A4: For water-sensitive compounds, you can try the following:

  • Anhydrous Workup: After the reaction, you can add a high-boiling point alcohol (e.g., benzyl (B1604629) alcohol) to react with the excess this compound. The resulting carbonate ester can then be removed by distillation or chromatography.

  • Distillation under Reduced Pressure: If your product is stable to heat, you can remove the volatile this compound by distillation under reduced pressure.

  • Flash Chromatography: This is often the best option for sensitive compounds as it avoids harsh reaction conditions.

Experimental Protocols

Protocol 1: Standard Aqueous Workup

  • Cool the reaction mixture in an ice bath.

  • Slowly add a saturated aqueous solution of sodium bicarbonate while stirring. Continue addition until gas evolution ceases.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product further if necessary (e.g., by recrystallization or column chromatography).

Protocol 2: Distillation

  • Assemble a fractional distillation apparatus.

  • Ensure the reaction mixture is free of water before heating.

  • Heat the mixture gradually.

  • Collect the fraction corresponding to the boiling point of this compound (93-96 °C at atmospheric pressure). The boiling point will be lower under reduced pressure.

  • Once the this compound has been removed, the temperature will rise to the boiling point of the next component. Collect the desired product fraction.

Protocol 3: Flash Column Chromatography

  • Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexanes).

  • Pack a column with the silica gel slurry.

  • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).

  • Collect fractions and analyze them by TLC to identify the fractions containing the desired product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Summary

The efficiency of each removal method can vary depending on the specific reaction and product. The following table provides a general comparison.

MethodEfficiencyAdvantagesDisadvantages
Aqueous Workup Generally high for small to moderate scales.Simple, inexpensive, and effective for removing water-soluble byproducts.Not suitable for water-sensitive products. Can be time-consuming due to multiple extractions.
Distillation High, especially for large-scale reactions.Can be very efficient for separating compounds with significantly different boiling points.Requires the product to be thermally stable. May not be effective for separating compounds with close boiling points.
Flash Column Chromatography Very high, can achieve >99% purity.Highly versatile, can separate complex mixtures. Suitable for sensitive compounds.Can be time-consuming and requires larger volumes of solvent. May result in some product loss on the column.

Visualizations

experimental_workflow start Reaction Mixture (with excess this compound) aqueous_workup Aqueous Workup (Quenching) start->aqueous_workup distillation Distillation start->distillation chromatography Flash Column Chromatography start->chromatography end Purified Product aqueous_workup->end distillation->end chromatography->end

Caption: General experimental workflows for the removal of excess this compound.

troubleshooting_flowchart decision decision issue issue start Workup Complete check_purity Check Purity (TLC, NMR, GC-MS) start->check_purity is_pure Is the product pure? check_purity->is_pure impure Product is Impure is_pure->impure No end Pure Product is_pure->end Yes identify_impurity Identify Impurity impure->identify_impurity residual_ecf Residual Ethyl Chloroformate? identify_impurity->residual_ecf other_impurity Other Impurity? identify_impurity->other_impurity re_quench Re-quench or Re-extract residual_ecf->re_quench re_purify Re-purify (Distillation or Chromatography) other_impurity->re_purify re_quench->check_purity re_purify->check_purity

Caption: Troubleshooting decision tree for purifying products after reaction with this compound.

References

Impact of pH on ethyl chloroformate derivatization efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of pH on ethyl chloroformate (ECF) derivatization efficiency. It is intended for researchers, scientists, and drug development professionals utilizing this technique for the analysis of various compounds.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound derivatization?

The optimal pH for ECF derivatization is crucial for achieving high derivatization efficiency and is dependent on the analyte. Generally, an alkaline environment is required to facilitate the reaction. For many applications, a pH range of 9-10 is recommended for the derivatization of compounds containing carboxyl, hydroxyl, and amino groups.[1][2] However, for specific compounds like gallic acid, a milder basic condition of around pH 8 is effective to prevent degradation that can occur at higher pH values.[3] For biogenic amines, the ideal pH can be as high as 11.5, although pH values above this can decrease the recovery of certain amines like tyramine.[4]

Q2: Why is an alkaline pH necessary for the derivatization reaction?

An alkaline environment is necessary to deprotonate the functional groups of the analyte, such as carboxylic acids, phenols, and amines. This deprotonation increases the nucleophilicity of these groups, making them more reactive towards the electrophilic carbonyl carbon of this compound. Pyridine (B92270) is often used as a catalyst in this reaction.[5][6]

Q3: What are the consequences of a suboptimal pH during derivatization?

A suboptimal pH can lead to several issues:

  • Low Derivatization Yield: If the pH is too low, the functional groups of the analyte will not be sufficiently deprotonated, leading to an incomplete reaction and low yield.

  • Analyte Degradation: Conversely, a pH that is too high can cause the degradation of sensitive analytes. For instance, gallic acid degradation is observed at pH levels above 8.[3]

  • Increased Side Reactions: High pH can also promote side reactions, such as the hydrolysis of this compound, which competes with the derivatization reaction.[7]

Q4: How does the hydrolysis of this compound affect the derivatization?

This compound can hydrolyze in the presence of water to form ethanol (B145695), carbon dioxide, and hydrochloric acid.[8] This hydrolysis reaction is accelerated at higher pH. The hydrolysis of ECF reduces its availability to react with the analyte, potentially lowering the derivatization yield. The half-life of this compound in water at 25°C is approximately 31.5 minutes, and this decreases as the temperature rises.[9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no derivatization yield Incorrect pH of the reaction mixture.Verify and adjust the pH of the aqueous layer to the optimal range for your analyte (e.g., pH 9-10 for general metabolites) before adding this compound.[1][2]
Insufficient amount of this compound or pyridine.Optimize the volumes of this compound and pyridine. A Box-Behnken design can be employed for systematic optimization.[3]
Hydrolysis of this compound.Perform the reaction promptly after adding the reagents. Ensure thorough mixing to facilitate the reaction between the analyte and ECF.
Poor reproducibility Inconsistent pH adjustment between samples.Use a calibrated pH meter for accurate pH measurement and adjustment. Ensure homogeneity of the sample mixture before pH measurement.
Incomplete reaction.Increase the reaction time or consider ultrasonication to accelerate the reaction.[1][10]
Analyte degradation pH is too high for the stability of the analyte.For pH-sensitive compounds, consider using a lower pH (e.g., around 8) and carefully optimizing the reaction time and reagent concentrations.[3]
Extraneous peaks in chromatogram Side reactions due to high pH.Lower the pH to a mildly basic condition that still allows for efficient derivatization but minimizes side reactions.
Contamination from reagents or glassware.Use high-purity reagents and thoroughly clean all glassware. Run a blank sample to identify any background contamination.

Quantitative Data Summary

Table 1: Effect of pH on Derivatization of Norephedrine, Ephedrine, and Pseudoephedrine

pHPeak Height (Arbitrary Units)
1-7No significant reaction
8Noticeable reaction
9Quantitative and reproducible response
10-12Similar to pH 9

Data synthesized from the description in the source material. A quantitative reaction with reproducible response was observed at pH 9.[11]

Experimental Protocols

General Protocol for this compound Derivatization of Metabolites in Serum

This protocol is adapted from a method for the comprehensive analysis of endogenous metabolites in serum.[1][2]

  • Sample Preparation: To a 600 µL aliquot of diluted serum sample (1:1 serum to water), add 100 µL of an internal standard solution (e.g., L-2-chlorophenylalanine at 0.1 mg/mL).

  • First Derivatization Step: Add 400 µL of anhydrous ethanol and 100 µL of pyridine to the sample mixture. Then, add 50 µL of this compound.

  • Reaction Acceleration: Sonicate the mixture at 40 kHz for 60 seconds at 20°C.

  • Extraction: Extract the derivatives with 500 µL of n-hexane.

  • pH Adjustment: Carefully adjust the pH of the aqueous layer to 9-10 using a 7 mol/L NaOH solution.

  • Second Derivatization Step: Add another 50 µL of this compound to the mixture.

  • Vortexing and Centrifugation: Vortex the mixture for 30 seconds and then centrifuge at 1,400 x g for 5 minutes.

  • Final Extraction and Analysis: Transfer the supernatant to a new vial. The dried derivatives can be redissolved in a suitable solvent (e.g., chloroform) for GC-MS analysis.[1]

Optimized Protocol for Gallic Acid Derivatization in Wine

This protocol is based on an optimized method for quantifying gallic acid in wine.[3]

  • Sample and Reagent Preparation: In a suitable vial, combine 150 µL of the wine sample (or standard), 137 µL of this compound, 51 µL of pyridine, and 161 µL of ethanol.

  • Reaction: The derivatization reaction is rapid and exothermic and proceeds at room temperature. Pyridine is added immediately after ECF to raise the pH to approximately 8.[3]

  • Extraction: The derivatized gallic acid is simultaneously extracted into an organic phase, which can then be directly analyzed by GC-MS.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction Extraction & Analysis Sample Aqueous Sample (e.g., Serum, Wine) Reagents Add Ethanol, Pyridine, and Internal Standard Sample->Reagents Add_ECF Add Ethyl Chloroformate Reagents->Add_ECF Adjust_pH Adjust to Alkaline pH (e.g., 8-10) Reaction Derivatization (Room Temp or Ultrasonication) Adjust_pH->Reaction Add_Solvent Add Organic Solvent (e.g., Hexane) Reaction->Add_Solvent Separate Separate Organic Layer Add_Solvent->Separate Analyze GC-MS Analysis Separate->Analyze

Caption: General workflow for this compound derivatization.

pH_Impact_Logic cluster_pH pH Condition cluster_outcome Derivatization Outcome Low_pH Low pH (Acidic/Neutral) Low_Yield Low Yield/ Incomplete Reaction Low_pH->Low_Yield Optimal_pH Optimal pH (Alkaline) High_Yield High Yield/ Efficient Reaction Optimal_pH->High_Yield High_pH High pH (Strongly Alkaline) High_pH->High_Yield Initially high yield... Degradation Analyte Degradation/ Side Reactions High_pH->Degradation

Caption: Logical relationship between pH and derivatization outcome.

References

Technical Support Center: Ethyl Chloroformate & Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of ethyl chloroformate and its derivatives during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: this compound is susceptible to degradation through several pathways:

  • Hydrolysis: This is the most common degradation pathway. This compound reacts with water or moisture to decompose into ethanol, carbon dioxide, and corrosive hydrochloric acid (HCl).[1][2][3][4] This reaction can be accelerated by heat.

  • Thermal Decomposition: At elevated temperatures (above 250°C), this compound can decompose to produce toxic and irritating fumes, including hydrogen chloride and phosgene.[5][6][7]

  • Reaction with Nucleophiles: It readily reacts with nucleophiles such as alcohols, amines, and bases, leading to the formation of carbonates and carbamates.[4][8][9] While often a desired reaction, uncontrolled reactions with trace nucleophiles can be a source of degradation.

  • Metal-Catalyzed Decomposition: The presence of certain metals, particularly iron, can catalyze the decomposition of this compound, especially at elevated temperatures during distillation.[4][10]

Q2: How should I properly store this compound to ensure its stability?

A2: Proper storage is critical to maintaining the integrity of this compound. Follow these guidelines:

  • Environment: Store in a cool, dry, well-ventilated, and fireproof area.[1][2][5] Refrigeration is often recommended.[2]

  • Container: Keep the compound in a tightly closed, original container.[1][11] Do not use metal containers that can corrode.[11][12] Polyethylene-lined metal drums are a common packaging solution.[4]

  • Inert Atmosphere: To prevent hydrolysis from atmospheric moisture, store under an inert gas like nitrogen or argon.[8][11]

  • Incompatible Materials: Store separately from incompatible materials such as strong oxidizing agents, acids, bases, alcohols, and amines.[2][6][8][13]

Q3: My reaction with this compound is giving low yields. What could be the problem?

A3: Low yields in reactions involving this compound can stem from several factors related to its degradation:

  • Reagent Quality: The this compound may have degraded due to improper storage (exposure to moisture or heat). It is advisable to use a fresh bottle or re-analyze the purity of an older reagent before use.[4]

  • Reaction Conditions: The presence of water in your solvents or on your glassware will consume the this compound through hydrolysis. Ensure all solvents are anhydrous and glassware is thoroughly dried.

  • Side Reactions: If your substrate has multiple nucleophilic sites, side reactions can occur. Careful control of reaction temperature and stoichiometry is crucial.

  • pH Control: The reaction of this compound with amines generates HCl, which can protonate the amine starting material, rendering it unreactive. The use of a base is necessary to neutralize the acid.

Q4: What are the visible signs of this compound degradation?

A4: While a quantitative analysis is the most reliable method to assess purity, some physical signs may indicate degradation:

  • Fuming in Air: Degraded this compound may fume more noticeably in moist air due to the presence of HCl.[3]

  • Pressure Buildup: Decomposition can generate gases (CO2 and HCl), leading to pressure buildup in the container.[13]

  • Discoloration: Although pure this compound is colorless, significant degradation may lead to a change in appearance.

Troubleshooting Guides

Issue 1: Inconsistent Results in Derivatization Reactions
Symptom Possible Cause Troubleshooting Steps
Variable derivatization efficiency between samples.Presence of moisture in samples or reagents.1. Use anhydrous solvents. 2. Dry glassware in an oven before use. 3. Handle this compound under an inert atmosphere (e.g., in a glove box).
Low yield of the desired derivative.Degradation of this compound stock solution.1. Use a fresh, unopened bottle of this compound. 2. If using an older bottle, verify its purity via techniques like GC-MS before use.
Formation of unexpected byproducts.Reaction with residual alcohols or other nucleophiles.1. Ensure solvents are free from alcohol impurities (unless it's a reactant). 2. Purify starting materials to remove nucleophilic impurities.
Issue 2: Pressure Buildup in this compound Container
Symptom Possible Cause Troubleshooting Steps
Hissing sound upon opening the container.Decomposition due to exposure to moisture or elevated temperatures.1. Carefully vent the container in a well-ventilated fume hood. 2. Wear appropriate personal protective equipment (gloves, goggles, face shield). 3. After opening, blanket the remaining reagent with an inert gas before resealing. 4. Store the container in a refrigerator.[2]
Visible corrosion on the container cap or neck.Reaction of HCl (a decomposition product) with the container material.1. Inspect the container for any signs of damage before use. 2. If corrosion is significant, consider safely disposing of the reagent.

Data Summary

Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃H₅ClO₂[6]
Molar Mass108.52 g/mol [8]
Boiling Point93 - 95 °C[8][14]
Melting Point-81 °C[15]
Flash Point16 °C[5]
Density1.135 g/mL at 25 °C[8]
Solubility in WaterDecomposes[2][15]

Hydrolysis Half-life of this compound at Different Temperatures

Temperature (°C)Half-life (minutes)
5.1265
14.890
25.031.5
35.311.6
Data sourced from reference[2].

Experimental Protocols

Protocol: General Procedure for N-Protection of an Amine with this compound

This protocol outlines a general method for the protection of a primary or secondary amine as an ethyl carbamate, incorporating best practices to minimize this compound degradation.

Materials:

  • Amine substrate

  • This compound (fresh bottle or verified purity)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • Anhydrous base (e.g., triethylamine, pyridine, or aqueous sodium bicarbonate)

  • Nitrogen or Argon gas supply

  • Oven-dried glassware

Procedure:

  • Setup: Assemble oven-dried glassware (e.g., a round-bottom flask with a magnetic stir bar and a dropping funnel) under a positive pressure of nitrogen or argon.

  • Dissolution: Dissolve the amine substrate and the base (e.g., 1.2 equivalents of triethylamine) in anhydrous DCM in the reaction flask.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. This helps to control the exothermicity of the reaction and minimize side reactions.

  • Addition of this compound: Slowly add this compound (typically 1.1 equivalents) dropwise to the stirred solution via the dropping funnel over 15-30 minutes. Maintain the temperature at 0°C during the addition.

  • Reaction: Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Workup:

    • Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter and concentrate the solvent in vacuo to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

DegradationPathways ECF This compound (ClCOOC2H5) DegradationProducts1 Ethanol + CO2 + HCl ECF->DegradationProducts1 Hydrolysis DegradationProducts2 Phosgene + HCl ECF->DegradationProducts2 Thermal Decomposition ReactionProducts Carbonates / Carbamates ECF->ReactionProducts Nucleophilic Acyl Substitution DecompositionProducts Alkyl Chlorides / Olefins ECF->DecompositionProducts Catalytic Decomposition H2O Water/Moisture H2O->DegradationProducts1 Heat Heat (>250°C) Heat->DegradationProducts2 Nucleophiles Nucleophiles (Alcohols, Amines) Nucleophiles->ReactionProducts Metals Metals (e.g., Fe) Metals->DecompositionProducts

Caption: Primary degradation and reaction pathways of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification DryGlassware Oven-Dry Glassware InertAtmosphere Inert Atmosphere (N2/Ar) DryGlassware->InertAtmosphere AnhydrousSolvents Use Anhydrous Solvents AnhydrousSolvents->InertAtmosphere Cooling Cool to 0°C InertAtmosphere->Cooling SlowAddition Slow Reagent Addition Cooling->SlowAddition Monitor Monitor Reaction (TLC/LC-MS) SlowAddition->Monitor Quench Aqueous Quench Monitor->Quench Extract Extraction & Washing Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify Product Dry->Purify

Caption: Workflow for minimizing degradation in this compound reactions.

References

Enhancing the stability of ethyl chloroformate-derivatized analytes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ethyl chloroformate (ECF) derivatization. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the stability and reproducibility of their analytical results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing low or no signal for my target analyte after ECF derivatization?

A1: Low or non-existent analyte signals are common issues that can stem from several factors:

  • Analyte Degradation: Analytes with multiple hydroxyl or amine groups, such as gallic acid or catecholamines, are highly susceptible to oxidative degradation, especially under the alkaline conditions required for ECF derivatization.[1] The absence of signal in aqueous standards, while present in complex matrices like wine, suggests that components in the matrix may be acting as stabilizers.[1]

  • Suboptimal Reagent Ratios: The volumes and ratios of this compound, pyridine, and ethanol (B145695) are critical for achieving maximum derivatization yield.[1][2] Using conventional univariate optimization methods can be difficult due to the complex interactions between these reagents.[1]

  • Inadequate pH Control: The derivatization of hydroxyl and primary/secondary amine groups requires an alkaline pH (typically 9-10) to facilitate the reaction.[3][4] Conversely, acidic carboxyl groups react readily with ECF. If the pH is not properly adjusted, derivatization efficiency will be poor for certain functional groups.

  • Moisture Contamination (for silylating agents): While ECF is more tolerant to water compared to silylating agents like BSTFA or MSTFA, excessive water can still hydrolyze the reagent and reduce efficiency.[1][3] One of the key advantages of ECF is that derivatization can proceed in aqueous media, simplifying sample preparation.[3][5][6]

Q2: What is the specific role of each reagent in the derivatization process?

A2: The primary reagents in ECF derivatization have distinct functions:

  • This compound (ECF): The primary derivatizing agent. It reacts with active hydrogens on functional groups like amines (-NH2), phenols (-OH), and carboxylic acids (-COOH) to form more volatile and thermally stable N-ethoxycarbonyl, O-ethoxycarbonyl, and ethyl ester derivatives, respectively.[1][4][7]

  • Pyridine: Acts as a catalyst. It deprotonates the analyte's functional groups, making them more nucleophilic and reactive towards ECF.[1] It also neutralizes the HCl byproduct generated during the reaction.[7][8]

  • Ethanol: Serves as a reactant for the esterification of carboxylic acid groups. The carboxyl group is first converted by ECF into a reactive mixed anhydride, which is then attacked by ethanol to form the stable ethyl ester.[1][9] The type of ester formed depends on the alcohol present in the reaction medium.[9]

  • Extraction Solvent (e.g., n-Hexane, Chloroform): Used to perform a liquid-liquid extraction of the newly formed, more hydrophobic derivatives from the aqueous sample matrix.[3][10] Hexane has been shown to provide the best recovery yields for resveratrol (B1683913) derivatives.[10]

Q3: How can I prevent the degradation of my analyte during sample preparation?

A3: To enhance the stability of sensitive analytes, consider the following strategies:

  • Addition of Antioxidants: For analytes prone to oxidation, adding an antioxidant to the sample matrix before derivatization can significantly improve recovery and reproducibility.[1] For example, adding L-ascorbic acid was shown to be critical for the successful derivatization of gallic acid in aqueous solutions.[1]

  • Minimize Sample Processing Time: ECF derivatization is advantageous because it is rapid and often exothermic, proceeding almost immediately at room temperature.[1][10] This reduces the time-sensitive analytes are exposed to potentially degrading conditions.

  • Optimize pH: While alkaline conditions are necessary, excessively high pH can accelerate degradation for some compounds.[1] It is crucial to optimize the pH to a range (e.g., 9-10) that promotes efficient derivatization without causing significant analyte loss.[3]

Q4: How long are my derivatized samples stable, and what are the optimal storage conditions?

A4: The stability of ECF-derivatized analytes can vary. Studies on metabolites in serum and urine have shown that many derivatives are acceptably stable for up to 48 hours when stored appropriately.[3][11] For 18 different metabolites identified in serum, the relative standard deviation (RSD) was less than 10% within a 48-hour period.[3][5] However, some compounds, like asparagine, may show increased degradation (RSD > 15%) after 60 hours.[3] It is recommended to analyze samples as soon as possible after derivatization. If storage is necessary, keep the dried extracts at low temperatures (e.g., -20°C or -80°C) and reconstitute them just before analysis.

Quantitative Data Summary

Quantitative data from validation studies are crucial for assessing method performance. The tables below summarize stability and key validation parameters for ECF-derivatized analytes.

Table 1: Stability of ECF-Derivatized Metabolites in Serum Over Time

Time Point Repeatability (RSD) Within-48-h Stability (RSD)
0 h - 48 h < 10% < 10%
> 60 h Not specified > 15% for certain compounds (e.g., asparagine)

(Data sourced from studies on 18 metabolites identified in serum)[3]

Table 2: Summary of Method Validation Parameters for ECF-Derivatized Analytes

Parameter Serum Metabolites[3][5] Urine Metabolites[11] Aromatic Acids & Phenols[4]
Linearity (Correlation Coefficient) > 0.9900 Not specified Excellent (unspecified r²)
Concentration Range Not specified Not specified 25–3000 ng/mL
Limit of Detection (LOD) 125–300 pg (on-column) Not specified 12.5–50 ng/mL
Limit of Quantification (LOQ) Not specified 150–300 pg (on-column) 25–100 ng/mL
Mean Recovery 70% – 120% 70% – 120% Not specified

| Precision (RSD) | < 10% | < 10% (intra-batch) | Good (unspecified) |

Experimental Protocols

Protocol 1: General Two-Step ECF Derivatization for Aqueous Samples (e.g., Serum, Urine)

This protocol is adapted from validated methods for comprehensive metabolite analysis.[3][6]

  • Sample Preparation: To a 600 µL aliquot of the aqueous sample (e.g., serum diluted 1:1 with water), add 100 µL of an internal standard solution.

  • First Derivatization Step: Add 400 µL of anhydrous ethanol and 100 µL of pyridine. Add 50 µL of ECF.

  • Reaction & Extraction: Sonicate the mixture for 60 seconds at room temperature. Extract the derivatives by adding 500 µL of n-hexane and vortexing.

  • pH Adjustment: Centrifuge the mixture to separate the layers. Carefully transfer the upper organic layer to a new tube. Adjust the pH of the remaining aqueous layer to 9–10 using 7 M NaOH.

  • Second Derivatization Step: Add another 50 µL of ECF to the pH-adjusted aqueous layer. Vortex for 30 seconds.

  • Final Extraction: Perform a second extraction with 500 µL of n-hexane. Combine this organic extract with the first one.

  • Drying and Reconstitution: Evaporate the combined organic extracts to dryness under a stream of nitrogen. Reconstitute the dried residue in a suitable solvent (e.g., chloroform (B151607) or ethyl acetate) for GC-MS analysis.[3]

Protocol 2: Optimized Single-Step Derivatization for Gallic Acid in Wine

This protocol includes an antioxidant to prevent degradation of the target analyte.[1]

  • Sample Preparation: To 150 µL of wine sample, add 25 µg of internal standard (e.g., 3,4-dimethoxybenzoic acid) and L-ascorbic acid to a final concentration of 250 µg/mL.

  • Reagent Addition: Add 161 µL of absolute ethanol, followed by 137 µL of ECF and 51 µL of pyridine.

  • Extraction & Derivatization: Immediately add 2 mL of n-hexane. Vigorously shake the mixture on a vortex mixer for 30 seconds at room temperature.

  • Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.

  • Sample Analysis: Carefully transfer the upper organic (n-hexane) layer to a GC vial for analysis.

Visualized Workflows and Diagrams

The following diagrams illustrate key processes and troubleshooting logic for ECF derivatization.

ECF_Workflow cluster_prep Aqueous Sample Preparation cluster_reaction Derivatization & Extraction cluster_analysis Analysis Preparation Sample Aqueous Sample Add_IS Add Internal Standard Sample->Add_IS Add_Antioxidant Add Antioxidant (if needed) Add_IS->Add_Antioxidant Add_Reagents Add EtOH, Pyridine, ECF & Solvent Add_Antioxidant->Add_Reagents React Vortex / Sonicate (Room Temp) Add_Reagents->React Collect_Organic Collect Organic Layer React->Collect_Organic Dry_Down Evaporate to Dryness Collect_Organic->Dry_Down Reconstitute Reconstitute in Solvent Dry_Down->Reconstitute GCMS GC-MS Analysis Reconstitute->GCMS

Caption: General experimental workflow for ECF derivatization of aqueous samples.

Troubleshooting_Tree Start Problem: Low or No Analyte Signal Degradation Is analyte prone to oxidation? Start->Degradation Reagents Are reagent ratios optimized? Start->Reagents pH Was pH correctly adjusted (if required)? Start->pH Extraction Is extraction solvent optimal? Start->Extraction Degradation_Sol Solution: Add antioxidant (e.g., ascorbic acid). Minimize processing time. Degradation->Degradation_Sol Yes Reagents_Sol Solution: Perform a design of experiments (DoE) to optimize ECF, pyridine, EtOH volumes. Reagents->Reagents_Sol No pH_Sol Solution: Verify pH of aqueous layer is 9-10 before second derivatization step. pH->pH_Sol No Extraction_Sol Solution: Test different solvents (e.g., hexane, chloroform, ethyl acetate) for best recovery. Extraction->Extraction_Sol No

Caption: Troubleshooting decision tree for low analyte signal after ECF derivatization.

Reaction_Pathway cluster_reagents Reagents Analyte Analyte R-COOH R'-OH Intermediate {Mixed Anhydride (for -COOH group)} Analyte:port->Intermediate + ECF + Pyridine Product Derivatized Analyte R-COOEt (Ethyl Ester) R'-OCOOEt (Ethoxycarbonyl) Analyte:port->Product + ECF (for -OH) ECF ECF (ClCOOEt) EtOH Ethanol Pyr Pyridine Intermediate->Product + Ethanol

Caption: ECF derivatization pathway for an analyte with carboxyl and hydroxyl groups.

References

Technical Support Center: Ethyl Chloroformate Derivatization & Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of extraction solvents for ethyl chloroformate (ECF) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful derivatization and extraction experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the derivatization and extraction of analytes using this compound.

Q1: Why is my derivatization and extraction yield consistently low?

A1: Low yield is a common issue that can stem from several factors related to reaction conditions and solvent choice.

  • Suboptimal pH: The derivatization reaction with ECF requires an alkaline environment (pH > 9) to proceed efficiently, as this allows for the ethoxycarbonylation of phenolic hydroxyl groups and esterification of carboxylic acids.[1][2][3] Ensure the pH of your aqueous sample is properly adjusted using a suitable base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (B78521) (NaOH) before adding ECF.[1][2]

  • Incorrect Reagent Volumes: The relative volumes of ECF, pyridine (B92270) (catalyst), and ethanol (B145695) are critical for maximizing yield.[4][5] An excess or deficit of any component can hinder the reaction. Consider optimizing these volumes, potentially using a systematic approach like a Box-Behnken Design (BBD), which has been shown to successfully identify optimal conditions.[4]

  • Inefficient Extraction Solvent: The choice of organic solvent for the liquid-liquid extraction is crucial. While several solvents can be used, their efficiency varies depending on the analyte. For example, in the analysis of resveratrol (B1683913) derivatives, hexane (B92381) was found to provide the best recovery yields compared to chloroform (B151607) and ethyl acetate.[1] It is recommended to test a few solvents to determine the best one for your specific compound.

  • Presence of Water: While a key advantage of ECF is its ability to react in an aqueous medium, excessive water can potentially lead to hydrolysis of the reagent and derivatives.[3][4][6] Ensure your reagents (like pyridine and ethanol) are anhydrous if possible.

dot

Caption: Troubleshooting workflow for diagnosing low derivative yield.

Q2: I'm observing poor peak shape and tailing in my GC-MS analysis. What could be the cause?

A2: Poor chromatography is often linked to incomplete derivatization, analyte adsorption, or issues with the final sample solvent.

  • Incomplete Derivatization: If polar functional groups (e.g., -OH, -NH₂, -COOH) are not fully derivatized, the resulting compounds will have poor volatility and interact strongly with the GC column, causing tailing.[6] Re-evaluate your reaction conditions (pH, reagent concentration, reaction time).

  • Active Sites in GC System: Analytes can be adsorbed by active sites in the GC inlet or on the column itself.[6] Consider deactivating the glassware (silanization) and using a high-quality, inert GC column.

  • Final Solvent Mismatch: The solvent used to resuspend the dried extract for injection can impact peak shape. Chloroform is often used as it has lower volatility than hexane and may provide better separation for certain samples.[2] Ensure your analytes are fully soluble in the final solvent.

Q3: My results have poor reproducibility between sample batches. How can I improve this?

A3: Poor reproducibility in ECF derivatization often points to inconsistencies in sample handling and reaction setup.

  • Inconsistent pH Adjustment: Small variations in pH between samples can lead to significant differences in derivatization efficiency. Use a calibrated pH meter and add the base carefully to each sample.

  • Variable Reaction Time: The ECF reaction is very rapid, often completing in under a minute.[1][7] Standardize the time between adding the ECF and proceeding with the extraction for all samples to ensure consistency.

  • Water Content: ECF's ability to react in aqueous media is an advantage, but it also means the reaction environment is consistent across samples. This simplifies sample preparation and can greatly improve batch reproducibility compared to methods that require complete water removal.[2][8]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound (ECF) for derivatization?

A1: ECF offers several key advantages for GC-MS analysis:

  • Aqueous Phase Reaction: Unlike many silylating agents that are sensitive to moisture, ECF reacts directly in an aqueous medium.[3][4] This eliminates the need for a separate sample drying step, simplifying and speeding up the workflow.[1][2]

  • Rapid Reaction: The derivatization is typically very fast and occurs at room temperature.[1][3]

  • Versatility: ECF is a versatile reagent that can derivatize a broad range of metabolites containing hydroxyl, carboxyl, and amino functional groups.[2][8]

  • Cost-Effective: The reagents required for the derivatization are generally low-cost.[3]

Q2: Which extraction solvent should I choose for my ECF derivatives?

A2: The optimal solvent depends on the polarity of your derivatized analyte. The most commonly tested solvents are n-hexane, chloroform, and ethyl acetate.[1] For non-polar derivatives, such as those from resveratrol, n-hexane has demonstrated superior extraction efficiency.[1] For a broader range of metabolites, chloroform is also a very common and effective choice for extracting the hydrophobic derivatives.[2][9] It is always best practice to perform a small-scale pilot experiment to compare the recovery of your specific analyte with different solvents.

Q3: Are there alternative chloroformate reagents I can use?

A3: Yes, other alkyl chloroformates can be used, and in some cases, may offer advantages. For the analysis of seleno amino acids, mthis compound (MCF) was found to provide better derivatization yield and reproducibility compared to ECF.[10] Isobutyl and menthyl chloroformates have also been investigated.[7][10][11] The choice of reagent can influence the chromatographic separation and sensitivity of the analysis.[11]

Data Summary Tables

Table 1: Relative Extraction Efficiency of Solvents for trans-Resveratrol ECF Derivatives

Extraction SolventRelative Extraction Efficiency (%)
Hexane100
Chloroform~60
Ethyl Acetate~40

Data adapted from a study on resveratrol derivatization, where the highest peak area ratio was set to 100%.[1]

Table 2: Comparison of Overall Derivatization & Extraction Efficiency for Seleno Amino Acids

Chloroformate ReagentOverall Efficiency Range (%)
Mthis compound (MCF)40 - 100
This compound (ECF)30 - 75
Menthyl Chloroformate (MenCF)15 - 70

Data represents the range of efficiencies observed for selenomethionine (B1662878) and selenoethionine from aqueous extracts over multiple experiments.[10]

Experimental Protocols

Protocol 1: General Procedure for ECF Derivatization and Liquid-Liquid Extraction

This protocol provides a general workflow for the derivatization of analytes (e.g., amino acids, phenols, organic acids) in an aqueous sample for GC-MS analysis.

Reagents:

  • Aqueous Sample or Standard Solution

  • Ethanol (Anhydrous)

  • Pyridine (Anhydrous)

  • This compound (ECF)

  • Extraction Solvent (e.g., n-Hexane or Chloroform)

  • Base for pH adjustment (e.g., 1M NaHCO₃ or 7M NaOH)

Procedure:

  • Sample Preparation: To a 10 mL glass tube, add 250-600 µL of the aqueous sample or standard solution.[1][2]

  • Add Alcohol and Catalyst: Add ethanol and pyridine. A common starting point is a mixture of 400 µL ethanol and 100 µL pyridine per 600 µL of sample.[2]

  • pH Adjustment: Adjust the solution to an alkaline pH (>9) by adding the base (e.g., 65 µL of 0.6 M NaHCO₃).[1] Vortex briefly.

  • First Derivatization/Extraction: Add the extraction solvent (e.g., 2 mL of n-Hexane) containing ECF. A typical starting concentration is 20-50 µL of ECF.[1][2]

  • Reaction: Vigorously shake or vortex the mixture for 30-60 seconds at room temperature to facilitate the reaction and extraction.[2][4] Be aware that CO₂ may be released.[1]

  • Phase Separation: Allow the layers to separate. If necessary, centrifuge for 5 minutes (e.g., at 1,400 x g) to achieve a clear separation.[2]

  • Collect Organic Layer: Carefully transfer the upper organic layer (if using hexane) or lower organic layer (if using chloroform) to a clean vial.[1]

  • Optional Second Extraction: To maximize recovery, a second extraction can be performed on the remaining aqueous layer with fresh extraction solvent and a smaller amount of ECF.[1] Combine the organic extracts.

  • Drying: Dry the combined organic extracts using a stream of nitrogen.[1]

  • Reconstitution: Resuspend the dried residue in a small, precise volume (e.g., 75-200 µL) of a suitable solvent (e.g., chloroform or ethyl acetate) for GC-MS injection.[1][2]

dot

Experimental_Workflow cluster_Prep Sample Preparation cluster_Reaction Derivatization & Extraction cluster_Post Sample Finalization Sample 1. Add Aqueous Sample to reaction vial Reagents 2. Add Ethanol & Pyridine Sample->Reagents pH_Adjust 3. Adjust to pH > 9 with Base Reagents->pH_Adjust Deriv 4. Add ECF in Extraction Solvent (e.g., Hexane) pH_Adjust->Deriv Vortex 5. Vortex for 30-60s Deriv->Vortex Separate 6. Separate Organic Layer (Centrifuge if needed) Vortex->Separate Dry 7. Dry Organic Extract (Nitrogen Stream) Separate->Dry Reconstitute 8. Reconstitute in Injection Solvent Dry->Reconstitute GCMS 9. Analyze by GC-MS Reconstitute->GCMS

References

Reducing artifact formation with ethyl chloroformate in chloroform

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering artifact formation when using ethyl chloroformate (ECF) in chloroform (B151607).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of artifact formation when using chloroform as a solvent with this compound (ECF) or for extracting samples intended for ECF derivatization?

A1: The primary cause is the presence of reactive impurities in the chloroform itself. Chloroform can degrade upon exposure to air and light, forming phosgene (B1210022) (COCl₂). To prevent this, commercial chloroform is often stabilized with a small percentage of ethanol (B145695) (0.5-2%).[1][2] Phosgene can then react with this ethanol stabilizer to form this compound (ECF) in situ.[1] This unintended ECF can then react with amine-containing analytes in your sample, leading to the formation of ethyl carbamate (B1207046) artifacts.[3][4]

Q2: What types of analytes are most susceptible to artifact formation with contaminated chloroform?

A2: Analytes containing primary and secondary amine functional groups are particularly susceptible to reacting with ECF to form stable carbamate derivatives.[3][5] This is a common issue in the analysis of drugs and their metabolites.[3]

Q3: I am not intentionally using ECF, but I am seeing ECF-derivatized artifacts in my results after chloroform extraction. Why is this happening?

A3: This is a classic sign of using ethanol-stabilized chloroform that has started to degrade. The phosgene formed from chloroform degradation reacts with the ethanol stabilizer to generate ECF within the solvent.[1] When you use this chloroform for extraction, the in-situ formed ECF derivatizes your amine-containing analytes.

Q4: How can I test my chloroform for the presence of phosgene?

A4: A qualitative test for phosgene involves using filter paper strips wetted with a solution of 5% diphenylamine (B1679370) and 5% dimethylaminobenzaldehyde in ethanol, which are then dried. These strips will turn yellow in the presence of phosgene vapor.[6] Alternatively, a pH paper strip can indicate the presence of acidic degradation products like HCl, which is formed alongside phosgene.[6] For quantitative analysis, UV-vis colorimetric methods or GC/MS can be employed.[6]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Unexpected peaks corresponding to ethyl carbamate derivatives of my analyte are observed. 1. Use of ethanol-stabilized chloroform containing phosgene and in-situ formed ECF. 2. The chloroform bottle has been open for a long time or exposed to light and air.1. Use freshly opened, high-purity, ethanol-stabilized chloroform for the least amount of artifact formation.[3] 2. If possible, use chloroform stabilized with a non-polar hydrocarbon, but be aware this may still lead to artifact formation.[3] 3. For critical applications, purify the chloroform before use to remove reactive impurities (see Experimental Protocols section).
Poor reproducibility of results between different batches of experiments. 1. Inconsistent levels of contaminants in different bottles or lots of chloroform. 2. Degradation of the chloroform over the course of a series of experiments.1. Standardize the source and handling of your chloroform. 2. Purify a larger batch of chloroform and store it properly for use across multiple experiments. 3. Always include a control sample (blank extraction) to monitor for artifact formation.
Loss of analyte, especially those with primary or secondary amine groups. The analyte is being consumed by the reaction with in-situ generated ECF, leading to the formation of the artifact.[4]1. Purify the chloroform to remove ECF and its precursors. 2. Minimize the time the analyte is in contact with the chloroform and avoid heating the chloroform extract.[4]

Quantitative Data Summary

The following table summarizes key quantitative aspects related to chloroform quality and its impact on artifact formation.

ParameterValue/RangeSignificanceSource(s)
Ethanol concentration in stabilized chloroform 0.5 - 2%Acts as a stabilizer by reacting with phosgene, but is also a precursor to in-situ ECF formation.[1]
Purity of commercial chloroformates ~98%Commercial ECF contains small amounts of impurities like phosgene and HCl.[4]
Quantification limits for ECF-derivatized metabolites by GC-MS 150-300 pg on-columnDemonstrates the high sensitivity of detection for ECF derivatives, making even minor artifact formation detectable.[7]
Recovery of ECF-derivatized compounds 70 - 120%Good recovery is achievable with optimized ECF derivatization protocols.[7]

Experimental Protocols

Protocol 1: Purification of Chloroform by Washing and Distillation

This protocol is for removing acidic impurities, phosgene, and ECF from chloroform.

Materials:

  • Chloroform (technical grade)

  • Concentrated sulfuric acid

  • Sodium hydroxide (B78521) solution (5% w/v)

  • Distilled water

  • Anhydrous calcium chloride or magnesium sulfate (B86663)

  • Distillation apparatus

  • Dark glass storage bottles

Procedure:

  • Acid Wash: In a separatory funnel, shake the chloroform with about 1/10th of its volume of concentrated sulfuric acid. This will remove ethanol. Discard the acid layer. Repeat until the acid layer remains colorless.

  • Alkaline Wash: Wash the chloroform with a 5% sodium hydroxide solution to neutralize any remaining acid. Discard the aqueous layer.

  • Water Wash: Wash the chloroform several times with distilled water to remove any remaining base and salts.

  • Drying: Dry the chloroform over anhydrous calcium chloride or magnesium sulfate for at least 24 hours.

  • Distillation: Decant the dried chloroform into a distillation flask. Distill the chloroform, collecting the fraction that boils at 61-62°C.

  • Storage: Store the purified chloroform in a tightly sealed, dark glass bottle, filled to the top to minimize headspace. For stabilization, add about 0.5-1% absolute ethanol.

Protocol 2: Purification of Chloroform using Activated Alumina (B75360)

This is a simpler method for removing phosgene and ECF.

Materials:

  • Chloroform

  • Activated alumina (neutral, Brockmann I)

  • Chromatography column or Büchner funnel

  • Receiving flask

Procedure:

  • Set up a chromatography column or a Büchner funnel with a fritted disc.

  • Fill the column or funnel with a generous amount of activated alumina.

  • Slowly pass the chloroform through the alumina bed under gravity or with gentle suction.

  • Collect the purified chloroform in a clean, dry receiving flask.

  • Store the purified chloroform as described in Protocol 1.

Visualizations

Artifact_Formation_Pathway cluster_chloroform In Chloroform Bottle cluster_sample During Extraction Chloroform Chloroform (CHCl3) Phosgene Phosgene (COCl2) Chloroform->Phosgene Oxidation Air_Light Air (O2) + Light Air_Light->Phosgene ECF This compound (ECF) Phosgene->ECF Ethanol Ethanol (Stabilizer) Ethanol->ECF Reaction Artifact Ethyl Carbamate Artifact ECF->Artifact Analyte Analyte with Amine Group (R-NH2) Analyte->Artifact Reaction

Caption: Formation of ethyl carbamate artifacts from chloroform degradation.

Troubleshooting_Workflow Start Unexpected Peaks in Chromatogram Check_Analyte Does analyte have primary/secondary amine? Start->Check_Analyte Check_Solvent Is Chloroform used as a solvent? Check_Analyte->Check_Solvent Yes End Problem Resolved Check_Analyte->End No Artifact_Suspected Artifact Formation Highly Likely Check_Solvent->Artifact_Suspected Yes Check_Solvent->End No Solvent_Purity Check Chloroform Purity Artifact_Suspected->Solvent_Purity Purify_Solvent Purify Chloroform (See Protocols) Solvent_Purity->Purify_Solvent Reanalyze Re-run Experiment with Purified Chloroform Purify_Solvent->Reanalyze Reanalyze->End

Caption: Troubleshooting workflow for identifying and resolving artifact formation.

References

Technical Support Center: Box-Behnken Design for Ethyl Chloroformate Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the optimization of ethyl chloroformate (ECF) derivatization using a Box-Behnken Design (BBD).

Frequently Asked Questions (FAQs)

Q1: What is this compound (ECF) derivatization and why is it used for GC-MS analysis?

A1: this compound (ECF) derivatization is a chemical process used to modify polar analytes to make them suitable for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1] Many compounds, especially those containing polar functional groups like hydroxyl (-OH), carboxyl (-COOH), and amino (-NH2), are not volatile enough for GC analysis.[1][2][3] ECF reacts with these groups, replacing active hydrogens and making the molecules more volatile, less polar, and more thermally stable.[1][2] This process enhances analyte volatility, improves chromatographic resolution, and increases detection sensitivity.[2][4] A key advantage of ECF is that the derivatization can often occur directly in an aqueous sample matrix, simplifying sample preparation compared to methods like silylation which require anhydrous conditions.[3][5]

Q2: What is a Box-Behnken Design (BBD) and why is it effective for optimizing derivatization reactions?

A2: A Box-Behnken Design (BBD) is a statistical tool used in response surface methodology (RSM) to explore the relationships between several explanatory variables and one or more response variables.[6][7][8] It is an efficient experimental design that requires fewer runs than a full factorial design, making it ideal for optimizing processes where time and resources are limited.[9] BBD is particularly well-suited for fitting a quadratic model, which helps in identifying optimal conditions, understanding complex interactions between factors, and assessing quadratic effects.[2][6][10] For ECF derivatization, BBD can systematically investigate the effects of critical parameters (e.g., reagent volumes, pH) to find the combination that maximizes derivatization yield.[2][11][12]

Q3: What are the critical factors that influence the efficiency of ECF derivatization?

A3: The efficiency of ECF derivatization is critically dependent on the interplay of several factors. The most commonly optimized parameters include:

  • Volume of this compound (ECF): The amount of the derivatizing agent itself is crucial.

  • Volume of Pyridine: Pyridine is often used as a catalyst to facilitate the reaction.[2][5]

  • Volume of Ethanol (B145695): Ethanol can promote the formation of ethyl esters from carboxylic acids.[2][13][14]

  • pH of the reaction medium: Alkaline conditions (pH 9-10) are generally favorable for the reaction as they help deprotonate the functional groups, making them more reactive towards ECF.[2][3]

  • Extraction Solvent: The choice of an organic solvent (e.g., n-hexane, chloroform) is important for efficiently extracting the derivatized, non-polar products from the aqueous sample.[2][13]

Troubleshooting Guide

Problem: Low or no derivatization yield.

Possible Cause Troubleshooting Step
Suboptimal Reagent Volumes The ratio of ECF, pyridine, and ethanol is critical. A Box-Behnken Design should be employed to systematically optimize these volumes to find the conditions for maximum yield.[2][12]
Incorrect pH The reaction is pH-dependent. Ensure the aqueous sample is adjusted to an alkaline pH (typically 9-11) before adding ECF to facilitate the deprotonation of target functional groups.[2][3]
Analyte Degradation Some analytes, like gallic acid, are prone to oxidation and polymerization at high pH.[2] Consider adding an antioxidant (e.g., L-ascorbic acid) to the sample matrix before derivatization to prevent degradation.[2]
Inefficient Extraction The derivatized analyte must be efficiently extracted into an organic solvent. Test different solvents like n-hexane, chloroform, or ethyl acetate (B1210297) to find the one that provides the best recovery.[13] A second extraction step may also improve yields.[5]
Presence of Water (for some methods) While ECF is more water-tolerant than silylating agents, excess water can still interfere.[3] However, the primary advantage is its ability to proceed in aqueous media.[3][5]

Problem: Poor reproducibility of results.

Possible Cause Troubleshooting Step
Inconsistent Sample Preparation ECF derivatization is rapid and exothermic.[2] Ensure that vortexing time and intensity are consistent for all samples to guarantee uniform mixing and reaction conditions.
Variable pH Small variations in pH can significantly impact reaction efficiency. Use a calibrated pH meter and ensure the buffer capacity is sufficient to maintain a stable pH across all samples.
Analyte Instability If the analyte is unstable in the prepared matrix, this can lead to variable results. Analyze samples promptly after preparation. For known unstable compounds, investigate the use of stabilizing agents.[2] The stability of derivatized samples should also be assessed over time.[3]
Incomplete Phase Separation Ensure complete separation of the aqueous and organic layers after extraction. Centrifugation can aid in achieving a clean separation.[3]

Problem: Extraneous peaks or interferences in the chromatogram.

Possible Cause Troubleshooting Step
Reagent Impurities Use high-purity reagents and solvents to avoid introducing contaminants that may react with ECF or co-elute with the analyte.
Matrix Effects Complex sample matrices (e.g., wine, serum) can contain components that interfere with the analysis.[2][3] Confirm analyte identity by comparing mass spectra and ion ratios with a pure standard.[2] If necessary, incorporate a sample clean-up step before derivatization.
By-products from Reaction The derivatization reaction can sometimes produce by-products. Optimize reaction conditions (time, temperature, reagent concentration) to minimize their formation.

Experimental Protocols & Data

Case Study: Optimizing Gallic Acid Derivatization in Wine

A Box-Behnken Design was successfully used to optimize the ECF derivatization of gallic acid for GC-MS analysis in wine.[2][11][12] The design systematically investigated the effects of three critical factors: the volumes of ECF, pyridine, and ethanol.[2]

Table 1: Box-Behnken Design Factors and Levels for Gallic Acid Derivatization

Factor Variable Units Low (-1) Center (0) High (+1)
Volume ECFX₁µL50125200
Volume PyridineX₂µL50125200
Volume EthanolX₃µL50125200
Data derived from a study on gallic acid derivatization.[2]

Table 2: Optimized Conditions for Gallic Acid Derivatization

Parameter Optimized Value
Sample Volume150 µL
L-Ascorbic Acid (antioxidant)250 µg/mL
Internal Standard (3,4-dimethoxybenzoic acid)25 µg
Absolute Ethanol161 µL
This compound (ECF)137 µL
Pyridine51 µL
n-Hexane (Extraction Solvent)2 mL
Reaction Time / Mixing30 seconds (Vortex)
Reaction TemperatureRoom Temperature
These conditions were identified by the BBD as providing the maximum derivatization yield.[2][11][12]
Detailed Optimized Protocol for Gallic Acid Derivatization

The following protocol was established using the optimized conditions derived from the Box-Behnken Design.[2]

  • To 150 µL of a wine sample (or standard solution), add 25 µg of 3,4-dimethoxybenzoic acid (internal standard) and L-ascorbic acid to a final concentration of 250 µg/mL (as an antioxidant).

  • Add 161 µL of absolute ethanol to the mixture.

  • Add 51 µL of pyridine.

  • Subsequently, add 137 µL of this compound (ECF) and 2 mL of n-hexane.

  • Vigorously shake the mixture on a vortex mixer for 30 seconds at room temperature.

  • Allow the layers to separate (centrifugation can be used if needed).

  • Transfer the upper organic layer (n-hexane) to a GC vial for analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for optimizing ECF derivatization using a Box-Behnken Design.

G cluster_prep Phase 1: BBD Setup cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Optimization A Identify Key Factors (e.g., ECF, Pyridine, EtOH) B Define Factor Levels (Low, Center, High) A->B C Generate BBD Experimental Runs B->C D Prepare Samples C->D Execute Runs E Perform ECF Derivatization (per BBD run) D->E F Extract Derivatives E->F G Analyze by GC-MS F->G H Measure Peak Area Ratio (Response) G->H Collect Data I Fit Quadratic Model (Response Surface Methodology) H->I J Statistical Analysis (ANOVA) I->J K Determine Optimal Conditions J->K K->E Refine Protocol L Validate Optimized Method K->L

Caption: Workflow for BBD optimization of ECF derivatization.

Logical Relationships

This diagram shows the key factors and their interactions influencing the final derivatization yield.

G Yield Derivatization Yield ECF ECF Volume ECF->Yield Pyr Pyridine Volume ECF->Pyr EtOH Ethanol Volume ECF->EtOH Pyr->Yield Pyr->EtOH EtOH->Yield pH Reaction pH pH->Yield Analyte Analyte Stability Analyte->Yield Degradation Risk Matrix Sample Matrix Matrix->Yield Interference Risk

Caption: Factors influencing ECF derivatization efficiency.

References

Validation & Comparative

A Researcher's Guide to GC-MS Method Validation with Ethyl Chloroformate Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison and detailed validation of Gas Chromatography-Mass Spectrometry (GC-MS) methods utilizing ethyl chloroformate (ECF) derivatization. This technique offers a rapid and efficient approach for the analysis of a wide range of polar metabolites.

This compound has emerged as a versatile derivatizing agent for polar compounds analyzed by GC-MS.[1] Its ability to react quickly with hydroxyl, carboxyl, and amino groups in a single step, often directly in an aqueous sample matrix, significantly simplifies sample preparation and reduces handling time.[1][2] This guide presents a compilation of experimental data and protocols to demonstrate the robustness and performance of ECF derivatization across various applications, including the analysis of metabolites in serum, urine, and wine.[1][2][3][4]

Comparative Performance of ECF Derivatization

GC-MS methods employing this compound derivatization demonstrate excellent performance characteristics, including high sensitivity, broad linearity, and good precision and accuracy. The following tables summarize the quantitative validation parameters from several studies, showcasing the method's reliability for different analytes and matrices.

Table 1: Validation Parameters for Phenolic Compounds in Wine
AnalyteMatrixLinearity RangeLODLOQIntra-day Precision (%RSD)Accuracy/Recovery (%)Reference
trans-ResveratrolWine-like matrix50–3000 ng/mL≥0.999-50 ng/mL<10-[2]
cis-ResveratrolWine-like matrix25–1000 ng/mL≥0.999-25 ng/mL<10-[2]
Gallic AcidWine-like matrix5–600 µg/mL0.99910.5 µg/mL5 µg/mL--[1][5]
Table 2: Validation Parameters for Metabolites in Serum and Urine
Analyte ClassMatrixLinearity (r²)LOD (on-column)Intra-day Precision (%RSD)Stability (within 48h, %RSD)Recovery (%)Reference
22 MetabolitesSerum>0.9900125–300 pg<10<1070–120[3][6]
Various MetabolitesUrine-150–300 pg<10<1570–120[4]

In a direct comparison for the analysis of resveratrol (B1683913) in wine, the ECF derivatization method yielded results comparable to a method using extraction with organic solvents and derivatization with TBDMS (tert-Butyldimethylsilyl), with a variation in total resveratrol content of less than 4%.[2] This highlights the accuracy of the ECF method while offering the advantage of a much faster sample preparation time.[2]

Another study comparing different chloroformate reagents for the analysis of seleno amino acids found that while mthis compound showed slightly better derivatization yield and reproducibility, this compound still provided good overall efficiencies ranging from 30-75%.[7]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound derivatization for GC-MS analysis.

Derivatization of Resveratrol in Red Wine[2]
  • Sample Preparation: 0.25 mL of wine sample is placed in a 10 mL glass tube.

  • Derivatization/Extraction: The derivatization is performed directly in the aqueous phase.

  • Extraction: Two consecutive extraction steps are performed with chloroform (B151607) containing this compound.

  • Drying and Reconstitution: The combined organic layers are dried under a nitrogen stream and the residue is resuspended in 75 µL of chloroform for GC-MS analysis.

Derivatization of Gallic Acid in Wine[1]
  • Optimized Reagent Volumes: For a 150 µL wine sample, 137 µL of this compound, 51 µL of pyridine, and 161 µL of ethanol (B145695) are used for optimal derivatization yield.

  • Reaction: The derivatization is performed at room temperature.

  • Extraction: A liquid-liquid extraction is performed to isolate the derivatized analyte.

Derivatization of Metabolites in Serum[6]
  • Two-Step Derivatization: An optimized two-step ECF derivatization protocol is employed.

  • First Derivatization: The sample is treated with ECF.

  • pH Adjustment: The pH of the aqueous layer is adjusted to 9–10 using NaOH.

  • Second Derivatization: An additional amount of ECF is added.

  • Extraction: The derivatized products are extracted with n-hexane for GC-MS analysis.

GC-MS Conditions

While specific parameters may vary depending on the analyte and instrument, a general GC-MS setup is outlined below.

GC-MS Conditions for Resveratrol Analysis[2]
  • GC System: Agilent 7890B gas chromatograph

  • MS Detector: 5977B quadrupole mass selective detector

  • Column: Agilent HP5ms fused-silica capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness)

  • Injection Mode: Splitless at 260 °C

  • Oven Program: 70 °C (1 min), then to 300 °C at 15 °C/min, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

GC-MS Conditions for Gallic Acid Analysis[1]
  • GC System: Agilent 7890B gas chromatograph

  • MS Detector: 5977B quadrupole MS detector

  • Column: Agilent HP-5ms column (30 m × 0.25 mm i.d., 0.25 µm film thickness)

  • Injection Mode: Splitless at 280 °C

  • Oven Program: 80 °C, then to 300 °C at 20 °C/min, hold for 5 min

  • Carrier Gas: Helium at 1 mL/min

GC-MS Conditions for Serum Metabolite Analysis[6]
  • Oven Program: Initial temperature of 80 °C for 2 min, ramped to 140 °C at 10 °C/min, then to 240 °C at 4 °C/min, and finally to 280 °C at 10 °C/min, held for 3 min.

  • Carrier Gas: Helium at a constant flow rate of 1 ml/min.

  • Injector Temperature: 260 °C

  • Ion Source Temperature: 200 °C

Visualizing the Workflow and Chemistry

To better understand the process, the following diagrams illustrate the experimental workflow and the chemical reaction of this compound derivatization.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample Aqueous Sample (e.g., Wine, Serum, Urine) InternalStandard Add Internal Standard Sample->InternalStandard Reagents Add Pyridine, Ethanol, and ECF InternalStandard->Reagents Vortex Vortex/Mix Reagents->Vortex ExtractionSolvent Add Extraction Solvent (e.g., Chloroform, Hexane) Vortex->ExtractionSolvent Centrifuge Vortex & Centrifuge ExtractionSolvent->Centrifuge CollectOrganic Collect Organic Layer Centrifuge->CollectOrganic DryAndReconstitute Dry & Reconstitute CollectOrganic->DryAndReconstitute GCMS GC-MS Analysis DryAndReconstitute->GCMS

Figure 1. General experimental workflow for GC-MS analysis using this compound derivatization.

derivatization_reaction cluster_reactants Reactants cluster_products Products Analyte Analyte with Active Hydrogen (e.g., R-OH, R-COOH, R-NH2) DerivatizedAnalyte Derivatized Analyte (e.g., R-O-CO-OEt) Analyte->DerivatizedAnalyte + ECF (in Pyridine/Ethanol) ECF This compound (Cl-CO-OEt) Byproducts HCl + CO2

References

A Comparative Guide to Ethyl Chloroformate and Other Derivatization Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the derivatization of analytes is a critical step to enhance their analytical detectability. Ethyl chloroformate (ECF) has emerged as a versatile and efficient derivatizing agent, particularly for gas chromatography-mass spectrometry (GC-MS). This guide provides an objective comparison of ECF with other commonly used derivatization agents, supported by experimental data and detailed protocols to assist in selecting the optimal reagent for your analytical needs.

Overview of this compound Derivatization

This compound is a highly reactive reagent that derivatizes a wide range of functional groups, including amines, phenols, carboxylic acids, and thiols. The reaction is typically fast and can be performed in an aqueous matrix, which is a significant advantage over many other derivatization agents that require anhydrous conditions.[1][2] This one-pot approach simplifies sample preparation, reduces handling, and minimizes potential analyte loss.[3]

The derivatization with ECF involves the formation of ethoxycarbonyl derivatives, which are more volatile and thermally stable, making them amenable to GC-MS analysis. The reaction mechanism for the derivatization of a compound with both a hydroxyl and a carboxyl group, such as gallic acid, is illustrated below. The carboxyl group is converted to an ethyl ester, and the hydroxyl groups undergo ethoxycarbonylation.[3]

Performance Comparison of Derivatization Agents

The choice of a derivatization agent significantly impacts the sensitivity, reproducibility, and overall performance of an analytical method. This section compares ECF with several common alternatives.

For GC-MS Analysis: ECF vs. Silylating Agents (MSTFA/BSTFA)

Silylating agents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are widely used for GC-MS analysis. They react with active hydrogens in functional groups like hydroxyls, carboxyls, and amines to form less polar and more volatile trimethylsilyl (B98337) (TMS) derivatives.

A key advantage of ECF over silylating agents is its compatibility with aqueous environments.[1][2] Silylation reactions are highly sensitive to moisture and require strictly anhydrous conditions, which can be challenging and time-consuming to achieve, especially with biological samples. ECF's ability to react in water simplifies the workflow and can improve reproducibility.[2]

ParameterThis compound (ECF)Silylating Agents (MSTFA/BSTFA)
Reaction Matrix AqueousAnhydrous
Reaction Speed Rapid, often at room temperatureTypically requires heating (e.g., 30-90 min at 30-70°C)
Byproducts CO2 and ethanolNon-volatile byproducts that can interfere with analysis
Derivative Stability Generally stableCan be sensitive to moisture, leading to degradation

Quantitative Data Summary

Derivatization AgentAnalyte ClassLOD/LOQRecovery (%)Reproducibility (RSD %)Reference
This compoundMetabolites (various)LOD: 125-300 pg on-column70-120<10[4]
This compoundSeleno amino acids-30-75-[5]
Mthis compoundSeleno amino acids-40-1007-13[5]
MSTFA/BSTFAVarious metabolites--<15 is considered good[6][7]
For LC-MS and Fluorescence Detection: ECF Analogs and Other Reagents

For liquid chromatography (LC) applications, especially those involving fluorescence detection, other derivatization agents are more common. These include Dansyl Chloride, 9-fluorenylmthis compound (FMOC-Cl), and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC).

ParameterDansyl ChlorideAQC (AccQ•Tag™)
Detection Method Fluorescence, MSFluorescence, UV
Target Analytes Primary and secondary amines, phenolsPrimary and secondary amino acids
Derivative Stability GoodExcellent, highly stable
Reaction Conditions Alkaline pH (9.5-10.5), often requires heatingBasic pH (8-10), heating to 55°C

Quantitative Data Summary

Derivatization AgentAnalyte ClassLOQLinearity (r²)Reference
Dansyl ChlorideGlyphosate, AMPA, Glufosinate (B12851)10-25 µg/kg>0.99[8]
AQC (AccQ•Tag™)Amino Acidspmol on column>0.995[9][10]

Experimental Protocols

Detailed methodologies for derivatization are crucial for reproducible results. Below are representative protocols for ECF and some of its alternatives.

This compound (ECF) Derivatization for GC-MS

This protocol is a general procedure for the derivatization of metabolites in an aqueous sample.

Reagents:

  • Ethanol

  • Pyridine (B92270)

  • This compound (ECF)

  • Sodium Hydroxide (7 M)

  • n-Hexane or Chloroform

  • Anhydrous Sodium Sulfate

Procedure:

  • To 100 µL of aqueous sample/standard in a glass tube, add 500 µL of a mixture of ethanol/pyridine/water (5:2:2 v/v/v).

  • Vortex for 30 seconds.

  • Add 50 µL of ECF and vortex for another 30 seconds.

  • Incubate the mixture at 20°C with ultrasonication for 60 seconds to accelerate the reaction.

  • Extract the derivatives with 500 µL of n-hexane.

  • Carefully adjust the pH of the aqueous layer to 9-10 with 100 µL of 7 M NaOH.

  • Perform a second derivatization by adding another 50 µL of ECF.

  • Vortex for 30 seconds and centrifuge for 5 minutes at 1,400 x g.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • The sample is ready for GC-MS analysis.[1]

MSTFA Derivatization for GC-MS

This is a common two-step protocol for silylation, often used for metabolomics.

Reagents:

  • Methoxyamine hydrochloride (MeOx) in pyridine (40 mg/mL)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

Procedure:

  • Dry the sample extract completely under a stream of nitrogen or in a vacuum concentrator.

  • Add 20 µL of MeOx solution to the dried extract.

  • Incubate for 90 minutes at 30°C with shaking.

  • Add 80 µL of MSTFA (containing an alkane mix for retention index calculation).

  • Incubate for 60 minutes at 30°C with shaking.

  • The sample is ready for GC-MS analysis.[6]

Dansyl Chloride Derivatization for LC-MS

This protocol is suitable for the derivatization of amino acids and other primary and secondary amines.

Reagents:

  • 100 mM Sodium Carbonate/Bicarbonate buffer (pH 9.8)

  • 50 mM Dansyl Chloride in acetonitrile

  • Acetonitrile/Methanol (3:1 v/v) extraction solution

Procedure:

  • Extract metabolites from the sample using the ACN/MeOH solution.

  • In a microplate well, mix 50 µL of a 1:1 solution of the carbonate/bicarbonate buffer and Dansyl Chloride solution.

  • Add 25 µL of the sample extract to the well and mix by pipetting.

  • Seal the plate and incubate at 25°C for 60 minutes with shaking.

  • The sample is ready for LC-MS analysis.[11]

AQC (AccQ•Tag™) Derivatization for Amino Acid Analysis

This protocol is based on the Waters AccQ•Tag™ chemistry for amino acid analysis.

Reagents:

  • AccQ•Tag™ Ultra Borate Buffer

  • AccQ•Tag™ Ultra Reagent (AQC) reconstituted in diluent

Procedure:

  • To 10 µL of the sample or standard, add 70 µL of AccQ•Tag™ Ultra Borate Buffer.

  • Add 20 µL of the reconstituted AccQ•Tag™ Reagent.

  • Vortex immediately.

  • Let the mixture stand at room temperature for one minute, then heat at 55°C for 10 minutes.

  • The sample is now ready for LC analysis.[9]

Visualizing Workflows and Mechanisms

Diagrams can clarify complex experimental processes and chemical reactions.

ECF_Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis A Aqueous Sample B Add Ethanol, Pyridine, Water A->B Step 1 C Add ECF B->C Step 2 D Vortex & Incubate C->D Step 3 E Add Organic Solvent D->E Step 4 F Separate Phases E->F Step 5 G GC-MS Analysis F->G Step 6

Caption: Workflow for ECF Derivatization.

Derivatization_Agent_Comparison cluster_gcms GC-MS Applications cluster_lcms LC-MS/Fluorescence Applications ECF This compound Silylating Silylating Agents (MSTFA, BSTFA) Dansyl Dansyl Chloride AQC AQC Analyte Polar Analytes (e.g., Amino Acids, Organic Acids) Analyte->ECF Aqueous Matrix Analyte->Silylating Anhydrous Conditions Analyte->Dansyl Fluorescence/MS Detection Analyte->AQC Stable Derivatives

Caption: Application areas for different derivatization agents.

Conclusion

This compound is a powerful and versatile derivatization agent with the distinct advantage of being applicable in aqueous media, which simplifies sample preparation for GC-MS analysis. When compared to silylating agents, ECF offers a faster and more robust workflow for many applications. For LC-based methods, particularly those requiring high sensitivity through fluorescence detection, reagents like Dansyl Chloride and AQC remain the standards of choice due to the properties of their derivatives. The selection of the most appropriate derivatization agent will ultimately depend on the specific analytes of interest, the sample matrix, the available instrumentation, and the analytical goals.

References

Ethyl Chloroformate vs. Methyl Chloroformate: A Comparative Guide for Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in amino acid analysis, the choice of derivatization reagent is a critical step that influences the accuracy, sensitivity, and efficiency of the results. Alkyl chloroformates, particularly ethyl chloroformate (ECF) and mthis compound (MCF), are widely used for this purpose, converting polar amino acids into volatile derivatives suitable for gas chromatography-mass spectrometry (GC-MS) analysis.[1] This guide provides an objective comparison of ECF and MCF, supported by experimental data, to aid in the selection of the most appropriate reagent for your analytical needs.

Principle of Derivatization

Both ethyl and mthis compound react with the amino, carboxyl, and other functional groups of amino acids in a one-step process in an aqueous medium.[2] This reaction forms stable, volatile N-alkoxycarbonyl amino acid alkyl esters.[3][4] The general reaction involves the acylation of the amino group and esterification of the carboxyl group, rendering the amino acid amenable to GC analysis.

Performance Comparison: this compound vs. Mthis compound

While both reagents are effective for amino acid derivatization, subtle differences in their performance can be significant depending on the specific application. A key study comparing different chloroformates for the derivatization of seleno amino acids found that mthis compound generally performed best in terms of derivatization yield and reproducibility.[5] It also exhibited less significant conditioning effects in the chromatographic system compared to this compound.[5]

Quantitative Data Summary

The following tables summarize quantitative data from various studies to provide a comparative overview of the two reagents.

Table 1: Performance Characteristics of this compound Derivatization

ParameterValueReference
Recovery 70% to 120% for 18 metabolites[6]
Linearity (Correlation Coefficient) > 0.9900 for 22 standards[6]
Limit of Detection (LOD) 125 to 300 pg on-column[6]
Repeatability (RSD) < 10% for standards and identified metabolites[6]
Quantifiable Limits Low nanomolar range[7]

Table 2: Performance Characteristics of Mthis compound Derivatization

ParameterValueReference
Recovery > 95% for most amino acids (except arginine) after SPE optimization[8]
Linearity (R²) > 0.98 over 1–100 µg/mL[8]
Limit of Quantitation (LOQ) 0.02–0.20 µg/mL[8]
Accuracy and Precision (Variation) < 12.5% (except for Cys, His, Trp)[8]
Quantitation Limits Low picomole range injected on column[3][4]
Overall Efficiency (Seleno Amino Acids) 40% to 100%[5][9]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative experimental protocols for amino acid derivatization using ECF and MCF.

This compound (ECF) Derivatization Protocol

This protocol is adapted from a method for the comprehensive analysis of metabolites in serum.[10]

  • To 600 µL of the sample (e.g., serum diluted 1:1 with water), add 100 µL of an internal standard (e.g., L-2-chlorophenylalanine at 0.1 mg/mL).

  • Add 400 µL of anhydrous ethanol (B145695) and 100 µL of pyridine.

  • Add 50 µL of ECF for the first step of the derivatization.

  • Vortex the mixture and sonicate for 60 seconds at 20°C and 40 kHz.

  • Extract the derivatives with 500 µL of n-hexane.

  • The resulting mixture is ready for GC-MS analysis.

Mthis compound (MCF) Derivatization Protocol

This protocol is based on a method optimized for the quantification of amino acids in plant tissue.[8]

  • To the amino acid extract, add a suitable internal standard.

  • Add a mixture of methanol, pyridine, and MCF.

  • Vortex the mixture to facilitate the derivatization reaction.

  • Extract the amino acid derivatives with 400 µL of chloroform (B151607).

  • Add 400 µL of 50 mM sodium bicarbonate to the mixture.

  • The chloroform phase containing the derivatives is collected for GC-MS analysis.

Visualization of Workflows and Comparisons

To further clarify the processes and key differences, the following diagrams are provided.

G Figure 1: Amino Acid Derivatization Workflow cluster_sample Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample Amino Acid Sample InternalStandard Add Internal Standard Sample->InternalStandard AddReagents Add Alcohol, Pyridine, and Chloroformate (ECF or MCF) InternalStandard->AddReagents Reaction Vortex/Sonicate AddReagents->Reaction AddSolvent Add Extraction Solvent (e.g., Chloroform/Hexane) Reaction->AddSolvent PhaseSeparation Phase Separation AddSolvent->PhaseSeparation CollectOrganic Collect Organic Phase PhaseSeparation->CollectOrganic GCMS GC-MS Analysis CollectOrganic->GCMS

Caption: General workflow for amino acid derivatization.

G Figure 2: ECF vs. MCF Performance Comparison cluster_ecf This compound (ECF) cluster_mcf Mthis compound (MCF) ECF_Yield Good Yield MCF_Yield Generally Higher Yield [4] ECF_Reproducibility Good Reproducibility MCF_Reproducibility Higher Reproducibility [4] ECF_Conditioning Some Conditioning Effects Noted [4] MCF_Conditioning Less Significant Conditioning Effects [4]

Caption: Key performance differences between ECF and MCF.

Conclusion

Both this compound and mthis compound are robust derivatization reagents for the analysis of amino acids by GC-MS. The choice between them may depend on the specific requirements of the analysis. Experimental evidence suggests that mthis compound may offer advantages in terms of derivatization yield and reproducibility, particularly for challenging analytes like seleno amino acids .[5] However, this compound has also been successfully applied in numerous studies with excellent quantitative performance.[6][7]

Researchers should consider the specific amino acids of interest, the required sensitivity, and the desired level of reproducibility when selecting a reagent. The provided protocols and comparative data serve as a valuable resource for making an informed decision and optimizing amino acid analysis workflows.

References

A Comparative Guide to the Accuracy and Precision of Ethyl Chloroformate Derivatization Methods

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl chloroformate (ECF) has emerged as a versatile and efficient derivatizing agent for a wide range of analytes, enhancing their volatility and thermal stability for analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This guide provides a comprehensive comparison of the accuracy and precision of ECF derivatization methods across various applications, supported by experimental data from peer-reviewed studies. It is intended for researchers, scientists, and drug development professionals seeking to evaluate and implement this derivatization technique.

The this compound Derivatization Reaction

ECF reacts with functional groups containing active hydrogens, such as hydroxyls (-OH), amines (-NH2), thiols (-SH), and carboxylic acids (-COOH). The reaction, typically carried out in an aqueous-organic biphasic system, is rapid and often proceeds at room temperature. Pyridine (B92270) is commonly used as a catalyst to facilitate the reaction. The resulting derivatives are more volatile and less polar, making them amenable to chromatographic analysis.

cluster_reactants Reactants Analyte Analyte with active hydrogen (-OH, -NH2, -COOH) Derivative Derivatized Analyte Analyte->Derivative Reaction ECF This compound (ClCOOEt) ECF->Derivative Pyridine Pyridine (catalyst) Pyridine->Derivative HCl HCl Derivative->HCl Byproduct

Caption: Chemical reaction of an analyte with this compound.

General Experimental Workflow

The ECF derivatization workflow is a straightforward and rapid process, which is one of its key advantages. The general steps involved are sample preparation, the derivatization reaction itself, extraction of the derivatives, and subsequent analysis.

start Start sample_prep Sample Preparation (e.g., homogenization, dilution) start->sample_prep derivatization Derivatization Reaction (Aqueous phase, add pyridine, ECF) sample_prep->derivatization extraction Extraction (Add organic solvent, vortex) derivatization->extraction separation Phase Separation (Centrifugation) extraction->separation collection Collect Organic Layer separation->collection analysis GC-MS or LC-MS Analysis collection->analysis end End analysis->end

Caption: General workflow for this compound derivatization.

Performance Data of ECF Derivatization Methods

The following tables summarize the quantitative performance data of ECF derivatization methods for various analytes and matrices.

Table 1: Phenolic Compounds in Wine
AnalyteMatrixLinearity (R²)LODLOQRecovery (%)Precision (RSD%)Reference
trans-ResveratrolRed Wine>0.99-50 ng/mL>99<10[1][2]
cis-ResveratrolRed Wine>0.99-25 ng/mL>99<10[1][2]
Gallic AcidRed Wine>0.99----[3]
Table 2: Metabolites in Biological Matrices
Analyte ClassMatrixLinearity (R²)LODLOQRecovery (%)Precision (RSD%)Reference
22 MetabolitesSerum>0.99125-300 pg-70-120<10[4][5][6]
Various MetabolitesUrine--150-300 pg70-120<10 (intra-batch)[7][8]
Free Fatty Acids (C4-C18:3)Milk>0.999--94-103<4[9]
Table 3: Other Analytes
AnalyteMatrixLinearity (R²)LODLOQRecovery (%)Precision (RSD%)Reference
Bisphenol-AWater-0.01 µg/L0.052 µg/L--[10]
Bisphenol-AMilk-0.1 µg/L0.38 µg/L--[10]
NorephedrinePharmaceutical0.998611.2 µg/mL33.6 µg/mL96.6-98.61.2-1.8[11]
EphedrinePharmaceutical0.998212.5 µg/mL37.5 µg/mL-1.1-1.4[11]
PseudoephedrinePharmaceutical0.983010.0 µg/mL30.0 µg/mL-1.1-1.4[11]

Detailed Experimental Protocols

Analysis of Resveratrol Isomers in Red Wine[1][2]
  • Sample Preparation: 0.5 mL of red wine was used directly.

  • Derivatization: The sample was alkalinized, and then 2 mL of hexane (B92381) containing an internal standard, 20 µL of ECF, and 10 µL of pyridine were added. The mixture was shaken for 2 minutes. A second extraction with 2 mL of chloroform (B151607) and another 20 µL of ECF was performed.

  • Extraction: The organic layers were combined and dried under a nitrogen stream. The residue was redissolved in 75 µL of chloroform.

  • Analysis: Gas chromatography-mass spectrometry (GC-MS).

Quantification of Gallic Acid in Wine[3]
  • Sample Preparation: 150 µL of wine was mixed with an internal standard (3,4-dimethoxybenzoic acid).

  • Derivatization: The optimal conditions determined by a Box-Behnken design were the addition of 137 µL of ECF, 51 µL of pyridine, and 161 µL of ethanol.

  • Extraction: The derivatized gallic acid was extracted.

  • Analysis: GC-MS.

Comprehensive Analysis of Metabolites in Serum[4][5][6]
  • Sample Preparation: 600 µL of diluted serum (1:1 with water) was used.

  • Derivatization: To the sample, 100 µL of L-2-chlorophenylalanine (internal standard), 400 µL of anhydrous ethanol, 100 µL of pyridine, and 50 µL of ECF were added. The mixture was ultrasonicated for 60 seconds. A second derivatization step with 50 µL of ECF was performed.

  • Extraction: The derivatives were extracted with 500 µL of n-hexane. The organic layer was collected, dried, and redissolved in 200 µL of chloroform.

  • Analysis: GC-MS. The pH was adjusted to 9-10 with 7 mol/L NaOH during derivatization.[4]

Determination of Bisphenol-A in Water and Milk[10]
  • Sample Preparation: Water and milk samples containing BPA were used.

  • Derivatization: The samples were derivatized with ECF in the presence of pyridine for 20 seconds at room temperature.

  • Extraction: The non-polar derivative was extracted using solid-phase microextraction (SPME) with a polydimethylsiloxane (B3030410) fiber.

  • Analysis: GC-MS.

Quantification of Free Fatty Acids in Milk[9]
  • Sample Preparation: Milk samples were used with deuterated standards for each free fatty acid.

  • Derivatization: An in-solution ECF derivatization was performed.

  • Analysis: GC-MS.

Conclusion

This compound derivatization methods consistently demonstrate high accuracy and precision across a variety of analytes and matrices. The methods are characterized by excellent linearity, low limits of detection and quantification, high recovery rates, and good repeatability.[1][3][4][7][9] The primary advantages of ECF derivatization include its rapid reaction time, often at room temperature, and the ability to perform the reaction directly in aqueous media, which simplifies sample preparation and improves reproducibility.[1][4][7] These characteristics make ECF derivatization a robust and reliable technique for routine analysis in clinical, food science, and environmental laboratories.[9][10]

References

A Comparative Guide to Ethyl Chloroformate Derivatization Protocols for Chemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, derivatization is a critical step to enhance the volatility and detectability of analytes for gas chromatography-mass spectrometry (GC-MS). Ethyl chloroformate (ECF) has emerged as a versatile reagent for this purpose, particularly for polar compounds such as amino acids, organic acids, and phenols. Its ability to react in an aqueous medium simplifies sample preparation. This guide provides an objective comparison of various ECF derivatization protocols, supported by experimental data from peer-reviewed studies, to aid in method selection and optimization.

Performance Comparison of ECF Derivatization Protocols

The efficacy of a derivatization protocol is measured by its reproducibility, recovery, and sensitivity. The following tables summarize the quantitative performance data from different studies utilizing ECF derivatization for GC-MS analysis across various sample matrices.

Protocol / Study Matrix Analytes Repeatability (RSD %) Stability (RSD %) Recovery (%) LOD (on-column) Reference
Protocol 1Rat UrineMetabolites< 10% (intra-batch)< 15% (within 48h)70-120%150-300 pg[1][2]
Protocol 2Human SerumMetabolites< 10%< 10% (within 48h)70-120%125-300 pg[3][4][5]
Protocol 3WineGallic Acid---0.5 µg/mL[6][7][8]
Protocol 4PharmaceuticalNorephedrine, Ephedrine1.2-1.8%-96.6-98.6%10-12.5 ng/injection[9]

RSD: Relative Standard Deviation; LOD: Limit of Detection. Note that LOD for Protocol 3 is reported in concentration, not on-column mass.

Comparison with Other Chloroformate Reagents

While ECF is widely used, other chloroformate reagents can also be employed for derivatization. A comparative study on seleno amino acids provides insights into their relative performance.

Reagent Derivatization Yield Reproducibility Overall Efficiency Reference
Mthis compound (MCF)Generally highestGood (RSD 7-13%)40-100%[10]
This compound (ECF) GoodProne to conditioning effects30-75%[10]
Menthyl Chloroformate (MenCF)LowerReproducibility issues for some analytes15-70%[10]

RSD: Relative Standard Deviation.

Experimental Protocols: Key Methodologies

The following sections detail the core steps of two distinct ECF derivatization protocols that have been optimized for different biological matrices.

Protocol 1: Two-Step Derivatization for Metabolite Profiling in Urine

This protocol is advantageous for comprehensive metabolite analysis as it proceeds in an aqueous medium, improving reproducibility for large batches.[1]

Methodology:

  • Sample Preparation: To 300 µL of urine, add internal standards.

  • First Derivatization: Add ethanol (B145695) and pyridine (B92270), followed by ECF. The mixture is vortexed. This step primarily targets amino and hydroxyl groups.

  • pH Adjustment: The pH is adjusted using NaOH, which is crucial for the subsequent derivatization of other functional groups.[1]

  • Second Derivatization: Another aliquot of ECF is added and the mixture is vortexed.

  • Extraction: The derivatives are extracted with an organic solvent (e.g., chloroform (B151607) or n-hexane).

  • Drying and Reconstitution: The organic layer is dried, and the residue is reconstituted in a suitable solvent for GC-MS analysis.

Protocol 2: Optimized Derivatization for Metabolites in Serum

This method is a refined two-step protocol tailored for the complex matrix of serum.[3][4]

Methodology:

  • Sample Preparation: To a serum sample, add ethanol and an internal standard.

  • First Derivatization: Add pyridine and ECF, then vortex.

  • Ultrasonication: The mixture is ultrasonicated to accelerate the reaction.

  • First Extraction: The derivatives are extracted with n-hexane.

  • pH Adjustment: The aqueous layer's pH is carefully adjusted to 9-10 with NaOH.[3]

  • Second Derivatization: An additional amount of ECF is added to the aqueous layer.

  • Final Extraction and Preparation: The products from both derivatization steps are combined, vortexed, and centrifuged. The resulting organic layer is dried and reconstituted in chloroform for GC-MS analysis.[3]

Visualizing the Derivatization Workflow

The following diagram illustrates the generalized workflow and key decision points in ECF derivatization protocols, highlighting the variations discussed in the literature.

ECF_Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction & Analysis Sample Aqueous Sample (e.g., Urine, Serum, Wine) Add_IS Add Internal Standard(s) Sample->Add_IS Add_Reagents Add Ethanol & Pyridine Add_IS->Add_Reagents Add_ECF1 Add ECF (Step 1) Add_Reagents->Add_ECF1 Vortex1 Vortex / Mix Add_ECF1->Vortex1 Reaction_Conditions Accelerate Reaction? Vortex1->Reaction_Conditions Add_Solvent Add Extraction Solvent (e.g., n-Hexane, Chloroform) Vortex1->Add_Solvent Single-Step Protocol Ultrasonicate Ultrasonication Reaction_Conditions->Ultrasonicate Yes Adjust_pH Adjust pH to Alkaline (e.g., pH 9-10 with NaOH) Reaction_Conditions->Adjust_pH No Ultrasonicate->Adjust_pH Add_ECF2 Add ECF (Step 2) (Two-Step Protocol) Adjust_pH->Add_ECF2 Vortex2 Vortex / Mix Add_ECF2->Vortex2 Vortex2->Add_Solvent Separate_Phases Vortex & Centrifuge Add_Solvent->Separate_Phases Collect_Organic Collect Organic Layer Separate_Phases->Collect_Organic Dry_Extract Dry Extract (e.g., with Na2SO4) Collect_Organic->Dry_Extract Reconstitute Reconstitute in Solvent Dry_Extract->Reconstitute GCMS_Analysis GC-MS Analysis Reconstitute->GCMS_Analysis

Caption: Generalized workflow for this compound (ECF) derivatization.

Conclusion

This compound derivatization is a robust and efficient method for the analysis of a wide range of metabolites by GC-MS. The key advantages include its rapid, room-temperature reaction in aqueous media, which simplifies sample handling and can improve reproducibility.[1][6][11] While single-step protocols exist, two-step procedures with pH adjustment often provide better derivatization efficiency for a broader range of compounds.[1][3] The choice between ECF and other chloroformates like MCF will depend on the specific analytes of interest, with MCF showing potentially higher efficiency and reproducibility for certain compounds like seleno amino acids.[10] The data and protocols presented here serve as a guide for selecting and tailoring an ECF derivatization method to meet specific analytical needs, from routine quality control to comprehensive metabolic profiling.

References

A Comparative Guide to Ethyl Chloroformate Derivatization for LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ethyl chloroformate (ECF) derivatization method with other common alternatives for the analysis of small molecules, particularly amino acids, by liquid chromatography-mass spectrometry (LC-MS). The information presented is curated from established scientific literature to assist in method selection and development.

Introduction

This compound (ECF) is a versatile derivatizing agent that reacts with a wide range of functional groups, including amines, phenols, and carboxylic acids. This reactivity makes it a valuable tool for enhancing the chromatographic retention and mass spectrometric detection of polar and non-volatile small molecules. While extensively used in gas chromatography-mass spectrometry (GC-MS), its application in LC-MS is also significant, offering rapid reaction times and the ability to be performed in an aqueous environment.[1][2][3]

This guide will focus on the cross-validation of the ECF method with other prominent derivatization reagents used in LC-MS for similar analyte classes, namely 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), dansyl chloride (Dansyl-Cl), 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), and diethyl ethoxymethylenemalonate (DEEMM).

Experimental Protocols

Detailed methodologies for each derivatization agent are outlined below. These protocols are generalized from published methods and may require optimization for specific applications.

This compound (ECF) Derivatization Protocol

This protocol is adapted from methods described for the analysis of amino acids and other small molecules.[4]

  • Sample Preparation: Prepare standards or sample extracts in an aqueous solution.

  • Reaction Mixture: To 100 µL of the sample, add 100 µL of a water/ethanol/pyridine mixture (e.g., 6:3:1 v/v/v).

  • First Derivatization: Add 5 µL of ECF and vortex for 30 seconds.

  • Extraction: Add 100 µL of chloroform (B151607) to extract the derivatives and vortex.

  • pH Adjustment: Add 10 µL of 7 M NaOH to adjust the aqueous layer to a pH of 9-10.

  • Second Derivatization: Add another 5 µL of ECF and vortex for 30 seconds.

  • Final Extraction: Add a further 100 µL of chloroform and vortex.

  • Sample Collection: Combine the chloroform extracts, evaporate to dryness, and reconstitute in a suitable solvent for LC-MS analysis.

Alternative Derivatization Protocols for Amino Acids

1. 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) [5][6]

  • Sample Preparation: Prepare amino acid standards or sample extracts.

  • Buffering: Adjust the sample pH to ~10.2 with a borate (B1201080) buffer.

  • Derivatization: Add FMOC-Cl reagent (dissolved in acetonitrile) to the sample.

  • Reaction: Allow the reaction to proceed for a specified time (e.g., 2 minutes).

  • Quenching: The reaction can be stopped by the addition of an amine-containing reagent or by acidification.

  • Analysis: The derivatized sample is then ready for LC-MS injection.

2. Dansyl Chloride (Dansyl-Cl) [7][8]

  • Sample Preparation: Prepare amino acid standards or sample extracts.

  • Buffering: Adjust the sample pH to 9.5-10.5 using a sodium carbonate/bicarbonate buffer.

  • Derivatization: Add Dansyl-Cl solution (in acetonitrile) to the sample.

  • Reaction: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

  • Quenching: Stop the reaction by adding a quenching solution like ammonium (B1175870) hydroxide (B78521) or by acidification with formic acid.[7]

  • Final Preparation: Dilute the sample with a suitable buffer for LC-MS analysis.[7]

3. 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) [9][10]

  • Sample Preparation: Prepare amino acid standards or sample extracts.

  • Buffering: Add borate buffer to the sample to ensure optimal pH for derivatization.

  • Derivatization: Add the AQC reagent and mix thoroughly.

  • Reaction: Heat the samples for 10 minutes at 55°C.[9]

  • Analysis: The derivatized sample is then ready for LC-MS injection.

4. Diethyl Ethoxymethylenemalonate (DEEMM) [11][12]

  • Sample Preparation: Prepare amino acid standards or sample extracts.

  • Reaction Mixture: To 100 µL of the sample, add DEEMM reagent, 0.1 M HCl in 30% methanol, and borate buffer (pH 9.8).

  • Reaction: Mix the solution for 1 minute.

  • Analysis: The derivatized sample is then ready for LC-MS injection.[11]

Data Presentation: Performance Comparison

The following tables summarize the key procedural differences and reported performance metrics for each derivatization method based on available literature. It is important to note that the quantitative data is not from a single, direct comparative study and analytical conditions may vary between sources.

Table 1: Comparison of Derivatization Procedures

ParameterThis compound (ECF)FMOC-ClDansyl ChlorideAQCDEEMM
Reaction Time ~1 minute~5 minutes[5]60 minutes[8]10 minutes[9]1 minute[11]
Reaction Temp. Room TemperatureRoom Temperature25°C[8]55°C[9]Room Temperature
pH 9-10~10.29.5-10.5[7]~8.5[9]9.8[11]
Quenching Step Not explicitly requiredYesYes[7]NoYes (Hydroxylamine)[12]
Sample Cleanup Liquid-Liquid ExtractionSolid-Phase Extraction (optional)[5]Not always requiredNoNot always required

Table 2: Reported Quantitative Performance for Amino Acid Analysis

Derivatization ReagentLimit of Detection (LOD) / Limit of Quantitation (LOQ)Linearity (r²)Notes
This compound (ECF) Quantifiable limits in the low nanomolar range (for nano-ESI UHR-FTMS)[4]Excellent linearity reported[4]Most quantitative LC-MS data is for high-resolution MS. GC-MS data shows LODs of 125-300 pg on-column.[2][13]
FMOC-Cl LOD as low as 1 fmol/µL[5]Linear range up to 125 pmol/µL[5]Good intraday and interday precision (<10% RSD) reported.[5]
Dansyl Chloride --Enhances hydrophobicity, improving retention on reverse-phase columns.[7]
AQC -r² ≥ 0.99 for all derivatized amino acids[14]Stable derivatives are formed.[10][15]
DEEMM --Can have issues with poor ionization signals for certain amino acids like Asp and Glu.[16]

Mandatory Visualization

The following diagrams illustrate the experimental workflows for ECF and two common alternative derivatization methods.

ECF_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample/ Standard Mix Add Water/Ethanol/ Pyridine Sample->Mix 100 µL Add_ECF1 Add ECF (1st) Mix->Add_ECF1 Vortex1 Vortex Add_ECF1->Vortex1 Extract1 Add Chloroform Vortex1->Extract1 pH_Adjust Adjust pH to 9-10 with NaOH Extract1->pH_Adjust Add_ECF2 Add ECF (2nd) pH_Adjust->Add_ECF2 Vortex2 Vortex Add_ECF2->Vortex2 Extract2 Add Chloroform Vortex2->Extract2 Combine Combine Extracts Extract2->Combine Evaporate Evaporate Combine->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS Analysis Reconstitute->LCMS

Caption: Experimental workflow for this compound (ECF) derivatization.

Alternative_Workflows cluster_fmoc FMOC-Cl Workflow cluster_aqc AQC Workflow FMOC_Sample Sample/ Standard FMOC_Buffer Add Borate Buffer (pH ~10.2) FMOC_Sample->FMOC_Buffer FMOC_Deriv Add FMOC-Cl Reagent FMOC_Buffer->FMOC_Deriv FMOC_React React (e.g., 2 min) FMOC_Deriv->FMOC_React FMOC_Quench Quench Reaction FMOC_React->FMOC_Quench FMOC_LCMS LC-MS Analysis FMOC_Quench->FMOC_LCMS AQC_Sample Sample/ Standard AQC_Buffer Add Borate Buffer AQC_Sample->AQC_Buffer AQC_Deriv Add AQC Reagent AQC_Buffer->AQC_Deriv AQC_React Heat at 55°C (10 min) AQC_Deriv->AQC_React AQC_LCMS LC-MS Analysis AQC_React->AQC_LCMS

Caption: Comparative experimental workflows for FMOC-Cl and AQC derivatization.

Conclusion

The choice of derivatization reagent for LC-MS analysis is critical and depends on the specific analytes, the sample matrix, and the desired analytical performance.

  • This compound (ECF) offers a very rapid, two-step derivatization that can be performed in an aqueous environment, which can simplify sample preparation. However, it often involves a liquid-liquid extraction step for sample cleanup.

  • FMOC-Cl provides a relatively fast reaction and can yield very low limits of detection.[5] An optional solid-phase extraction can be used for sample cleanup.

  • Dansyl Chloride is a well-established reagent that significantly enhances the hydrophobicity of analytes, which is beneficial for reversed-phase chromatography. The reaction time is longer compared to the chloroformates.

  • AQC offers a simple and straightforward derivatization process with a heating step, producing stable derivatives without the need for a quenching step.

  • DEEMM provides a very rapid, one-step derivatization at room temperature. However, it may exhibit poor ionization for certain amino acids.[16]

Ultimately, the optimal derivatization strategy will be a balance of reaction speed, derivatization efficiency, ease of automation, and the required sensitivity and selectivity for the specific analytical challenge. This guide provides the foundational information to make an informed decision for your research needs.

References

Ethyl Chloroformate vs. Silylation Reagents: A Comparative Guide for Derivatization in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of derivatization reagent is a critical step in the analytical workflow, particularly for gas chromatography-mass spectrometry (GC-MS). This guide provides an objective comparison of ethyl chloroformate (ECF) and silylation reagents, offering experimental data and detailed protocols to inform your selection process.

Derivatization is a chemical modification technique used to convert analytes into a form that is more suitable for analysis, typically by increasing their volatility and thermal stability. For decades, silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), have been the go-to choice for this purpose. However, this compound (ECF) has emerged as a powerful alternative with distinct advantages in certain applications.

Key Advantages of this compound

The primary advantage of this compound lies in its ability to react efficiently in an aqueous environment.[1][2] This characteristic streamlines sample preparation by eliminating the need for complete sample drying, a mandatory and often time-consuming step when using silylation reagents, which are highly sensitive to moisture.[3][4]

Additional benefits of ECF derivatization include:

  • Rapid Reaction Times: The reaction with ECF is often instantaneous or completed within minutes at room temperature.[5][6]

  • Simplified Sample Preparation: The "one-pot" approach of simultaneous derivatization and extraction reduces sample handling and potential analyte loss.[1]

  • Versatility: ECF effectively derivatizes a wide range of polar compounds containing hydroxyl, carboxyl, amino, and thiol functional groups.[7]

  • Improved Sensitivity: Studies have shown that ECF derivatization can lead to lower detection limits compared to silylation methods for certain analytes.[8]

Quantitative Performance Comparison

The following table summarizes key quantitative data from studies comparing the performance of this compound and silylation reagents.

ParameterThis compound (ECF)Silylation Reagents (e.g., MTBSTFA, BSTFA)References
Reaction Efficiency 82–99.9% for amino acid standards.[7]Generally high, but can be affected by moisture and steric hindrance.[3][7]
Method Detection Limit (MDL) for Amino Acids (in PM2.5 samples) 0.016–0.411 ng/m³0.094–2.336 ng/m³[8]
Recovery of Tryptophan HighLow (6.3% at low concentration, 43.7% at high concentration with MTBSTFA).[8]
Derivative Stability in Aqueous Conditions Derivatives are formed in and are stable in the presence of water during the reaction.Derivatives are highly susceptible to hydrolysis and require anhydrous conditions.[3][4][1][9]
Derivative Stability Over Time Generally stable.Can be unstable; for instance, some amino acid TMS derivatives degrade significantly within 48 hours at room temperature.[10] Repeated freeze-thaw cycles can also cause significant degradation.[9][10][11]

Experimental Protocols

Derivatization using this compound (for Amino Acids)

This protocol is adapted from a method for the derivatization of amino acids in biological extracts.[7]

Reagents:

Procedure:

  • To the dried sample extract or 9 µL of amino acid standard, add 100 µL of the H₂O/Ethanol/Pyridine mixture.

  • Add 5 µL of ECF and vortex for 30 seconds.

  • Add 100 µL of chloroform to extract the derivatives and vortex.

  • Add 10 µL of 7 M NaOH to adjust the aqueous layer to a pH of 9-10.

  • Add another 5 µL of ECF and vortex for 30 seconds.

  • Perform a second extraction with 100 µL of chloroform.

  • Combine the chloroform extracts.

  • Dilute the combined extract as needed (e.g., 10-fold for biological samples) with the Acetonitrile/Water solution for analysis.

Derivatization using BSTFA + 1% TMCS (General Protocol for Polar Metabolites)

This protocol is a generalized procedure for the silylation of polar metabolites.

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile

Procedure:

  • Ensure the sample is completely dry. This can be achieved by evaporation under a stream of nitrogen or by lyophilization.

  • Add 100 µL of anhydrous pyridine or acetonitrile to the dried sample.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Seal the reaction vial tightly.

  • Heat the vial at 70°C for 60 minutes.

  • Cool the vial to room temperature before opening.

  • The derivatized sample is now ready for GC-MS analysis.

Visualizing the Workflow and Chemistry

The following diagrams illustrate the derivatization workflows and the underlying chemical reactions.

ECF_Workflow cluster_sample_prep Aqueous Sample Preparation cluster_derivatization ECF Derivatization cluster_extraction Extraction cluster_analysis Analysis AqueousSample Aqueous Sample (e.g., biological extract) AddReagents Add H₂O/Ethanol/Pyridine and ECF AqueousSample->AddReagents Vortex1 Vortex 30s AddReagents->Vortex1 AddChloroform Add Chloroform Vortex1->AddChloroform AddNaOH Add NaOH (pH 9-10) AddChloroform->AddNaOH AddECF2 Add ECF again AddNaOH->AddECF2 Vortex2 Vortex 30s AddECF2->Vortex2 Extract Extract with Chloroform Vortex2->Extract Combine Combine Extracts Extract->Combine Dilute Dilute for Analysis Combine->Dilute GCMS GC-MS Analysis Dilute->GCMS

This compound Derivatization Workflow.

Silylation_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Silylation cluster_analysis Analysis Sample Sample Dry Complete Drying (Nitrogen stream or Lyophilization) Sample->Dry AddSolvent Add Anhydrous Solvent Dry->AddSolvent AddReagent Add BSTFA + TMCS AddSolvent->AddReagent Heat Heat at 70°C for 60 min AddReagent->Heat Cool Cool to Room Temperature Heat->Cool GCMS GC-MS Analysis Cool->GCMS

Silylation Derivatization Workflow.

Reaction_Mechanisms cluster_ecf This compound Reaction cluster_silylation Silylation Reaction ECF This compound (ClCOOEt) ProductECF Ethoxycarbonyl Derivative (R-X-COOEt) ECF->ProductECF + Analyte AnalyteECF Analyte with Active Hydrogen (R-XH, where X = O, N, S) AnalyteECF->ProductECF SilylReagent Silylation Reagent (e.g., BSTFA) ProductSilyl Trimethylsilyl Derivative (R-X-Si(CH₃)₃) SilylReagent->ProductSilyl + Analyte AnalyteSilyl Analyte with Active Hydrogen (R-XH) AnalyteSilyl->ProductSilyl

General Derivatization Reaction Schemes.

Conclusion: Making the Right Choice

Both this compound and silylation reagents are effective for derivatizing polar analytes for GC-MS analysis. The choice between them depends on the specific requirements of the application.

Choose this compound when:

  • Working with aqueous samples to simplify sample preparation.

  • A rapid derivatization method is required.

  • Improved sensitivity for certain analytes is a priority.

Choose Silylation Reagents when:

  • A well-established and widely documented method is preferred.

  • Working with non-aqueous samples or when complete drying is feasible.

  • A very strong silylating agent is needed for particularly unreactive functional groups.

By carefully considering the advantages and limitations of each reagent and referencing the provided experimental data and protocols, researchers can select the optimal derivatization strategy to achieve reliable and high-quality analytical results.

References

A Comparative Guide to Chloroformates in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chloroformates (ROCOCl) are a class of highly versatile reagents indispensable in modern organic synthesis. Formally esters of chloroformic acid, their high reactivity, analogous to acyl chlorides, makes them powerful tools for the introduction of alkoxycarbonyl groups.[1] This guide provides a comparative analysis of common chloroformates, focusing on their relative reactivity, stability, and applications, supported by experimental data to inform reagent selection in research and drug development.

Overview of Common Chloroformates: Properties and Stability

The utility of a specific chloroformate is dictated by the electronic and steric properties of its 'R' group. This substituent influences the electrophilicity of the carbonyl carbon and the stability of the entire molecule. A selection of commonly used chloroformates and their physical properties are presented below.

Table 1: Physical Properties of Common Chloroformates

ChloroformateMolecular FormulaMol. Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
Methyl ChloroformateCH₃O(CO)Cl94.5070-721.223
This compoundC₂H₅O(CO)Cl108.52931.135
Isobutyl ChloroformateC₄H₉O(CO)Cl136.58128.81.053
Phenyl ChloroformateC₆H₅O(CO)Cl156.57188-1891.249
Benzyl (B1604629) ChloroformateC₇H₇O(CO)Cl170.59103 (at 20 mmHg)1.195

The thermal stability of chloroformates generally follows the order: Aryl > Primary Alkyl > Secondary Alkyl > Tertiary Alkyl . Conversely, their reactivity in nucleophilic substitution reactions is governed by a combination of these electronic and steric factors.

G cluster_reactivity Reactivity Trend cluster_stability Stability Trend Aryl_R Aryl (e.g., Phenyl) Primary_R Primary Alkyl (e.g., Methyl, Ethyl) Aryl_R->Primary_R Decreasing Reactivity Vinyl_R Vinyl Vinyl_R->Aryl_R Generally higher Secondary_R Secondary Alkyl (e.g., Isobutyl) Primary_R->Secondary_R Tertiary_R Tertiary Alkyl Secondary_R->Tertiary_R Aryl_S Aryl Primary_S Primary Alkyl Aryl_S->Primary_S Decreasing Stability Secondary_S Secondary Alkyl Primary_S->Secondary_S Tertiary_S Tertiary Alkyl Secondary_S->Tertiary_S Title Figure 1. General Reactivity vs. Stability Trends of Chloroformates

Figure 1. General Reactivity vs. Stability Trends of Chloroformates

Comparative Reactivity: A Data-Driven Perspective

The reactivity of chloroformates is quantitatively assessed through kinetic studies of their reactions with nucleophiles (aminolysis) or with the solvent (solvolysis). The resulting rate constants provide a direct measure of their electrophilicity.

Generally, electron-withdrawing groups on the 'R' moiety increase the electrophilicity of the carbonyl carbon, leading to higher reaction rates. For instance, phenyl chloroformate and p-nitrophenyl chloroformate are significantly more reactive than their alkyl counterparts.[2] Vinyl chloroformate has also been shown to be more reactive than many alkyl chloroformates due to the electronic effects of the vinyl group.[3]

Table 2: Comparative Second-Order Rate Constants (k₂) for Aminolysis

ChloroformateAmineSolventTemperature (°C)k₂ (L·mol⁻¹·s⁻¹)
Mthis compoundBenzylamineAcetonitrile251.1 x 10³
This compoundButylamineWater251.1 x 10²
Phenyl ChloroformatePiperidineWater251.37 x 10⁴
p-Nitrophenyl ChloroformatePiperidineWater252.16 x 10⁵
Isobutyl ChloroformateVarious--Data not readily comparable

Note: Direct comparison of rate constants should be approached with caution as experimental conditions vary between studies.[2][4]

Key Applications in Organic Synthesis

Carbamate (B1207046) Formation (Amine Protection)

The most prominent application of chloroformates is the formation of carbamates through reaction with primary or secondary amines. This reaction is fundamental for the installation of protecting groups for amines in multi-step synthesis, particularly in peptide chemistry and drug development.[5]

G reagents R¹R²NH (Amine) + R³OCOCl (Chloroformate) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products R¹R²NCOOR³ (Carbamate) + HCl intermediate->products Elimination of Cl⁻

Figure 2. General Mechanism of Carbamate Formation

Comparative Performance:

  • Benzyl Chloroformate (Cbz-Cl): A classic reagent for introducing the benzyloxycarbonyl (Cbz or Z) protecting group, which is stable under a variety of conditions but readily removed by catalytic hydrogenolysis.[5]

  • Ethyl and Mthis compound: Often used for simple carbamate formation. Mthis compound is generally preferred for derivatization for GC analysis due to better yield and reproducibility compared to this compound.[6] However, in some synthetic applications, phenyl chloroformate is much more reactive.[7]

  • Phenyl Chloroformate: Highly reactive, making it suitable for the conversion of primary amides to nitriles, a reaction where methyl and ethyl chloroformates are sluggish.[7] It is also used to create activated carbonates for subsequent reaction with amines.[8]

  • Isobutyl Chloroformate: Primarily used in the formation of mixed anhydrides for peptide synthesis.

Table 3: Illustrative Yields for Carbamate Formation

ChloroformateAmineBaseSolventYield (%)
Benzyl ChloroformateVariousNa₂CO₃/NaOHWater/DioxaneHigh (often >90%)
This compoundMethylamine (B109427)NaOHEther/Water88-90
Phenyl ChloroformateMorphineKHCO₃-44
Mthis compoundMorphineKHCO₃-74 (via a modified procedure)

Experimental Protocols:

Protocol 1: General N-Protection using Benzyl Chloroformate (Cbz Protection) [5]

  • Dissolve the amine (1.0 equiv) in a suitable solvent mixture (e.g., water/dioxane).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of benzyl chloroformate (1.1 equiv) in an organic solvent dropwise to the stirred amine solution.

  • Simultaneously, add a solution of a base (e.g., aqueous sodium carbonate) to maintain a slightly basic pH.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Perform an aqueous workup and extract the product with a suitable organic solvent.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the Cbz-protected amine by chromatography or recrystallization if necessary.

Protocol 2: Synthesis of Ethyl N-Methylcarbamate [9]

  • In a 2 L flask equipped with a mechanical stirrer, combine 300 mL of diethyl ether and 186 g (2 moles) of a 33% aqueous methylamine solution.

  • Cool the stirred mixture to 5 °C using an ice-salt bath.

  • Slowly add 217 g (2 moles) of this compound, ensuring the temperature does not exceed 5 °C.

  • Concurrently, gradually add a cold solution of 80 g (2 moles) of sodium hydroxide (B78521) in 120 mL of water.

  • After the addition is complete, stir for an additional 15 minutes.

  • Separate the ether layer and extract the aqueous layer with 100 mL of ether.

  • Combine the ether layers, dry with potassium carbonate, and distill to obtain the product. (Yield: 88-90%).

G start Start: Dissolve Amine in Solvent cool Cool to 0 °C start->cool add_reagents Simultaneously add Chloroformate and Base cool->add_reagents stir Stir at Room Temperature (1-2 hours) add_reagents->stir workup Aqueous Workup & Extraction stir->workup purify Dry, Concentrate & Purify workup->purify end End: Pure Carbamate purify->end

Figure 3. Experimental Workflow for a Typical N-Protection Reaction
Carbonate Formation

Chloroformates react with alcohols or phenols in the presence of a base (e.g., pyridine (B92270), triethylamine) to yield carbonate esters.[5] This reaction is analogous to carbamate formation.

Comparative Performance:

Aryl chloroformates are often used to generate mixed carbonates, which can then act as activated intermediates for further reactions. For instance, p-nitrophenyl chloroformate reacts with alcohols to form activated p-nitrophenyl carbonates, which are excellent alkoxycarbonylating agents for amines.[8] A novel photo-on-demand method has been developed for synthesizing various carbonates from primary alkyl alcohols and chloroform (B151607) in high yields (up to 95% for dihexyl carbonate).[10]

Experimental Protocol:

Protocol 3: General Carbonate Synthesis [5]

  • Dissolve the alcohol or phenol (B47542) (1.0 equiv) in an anhydrous solvent (e.g., THF, dichloromethane) under an inert atmosphere.

  • Add a base (1.1 equiv), such as pyridine or triethylamine, to the solution.

  • Cool the mixture to 0 °C.

  • Add the chloroformate (1.05 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Filter the resulting salt precipitate and concentrate the filtrate.

  • Purify the crude carbonate ester via column chromatography or distillation.

Mixed Anhydride (B1165640) Formation for Peptide Synthesis

In peptide synthesis, isobutyl chloroformate is widely used to activate the carboxyl group of an N-protected amino acid. The reaction, typically carried out at low temperatures in the presence of a tertiary amine like N-methylmorpholine (NMM), generates a highly reactive mixed carboxylic-carbonic anhydride. This anhydride then readily reacts with the amino group of another amino acid ester to form the peptide bond.[5]

Comparative Performance:

While isobutyl chloroformate is most common, other chloroformates can be used. It has been shown that using menthyl chloroformate instead of isobutyl chloroformate can reduce racemization by half during peptide coupling.[11] The choice of tertiary amine and solvent is also critical in minimizing side reactions, such as the formation of urethane (B1682113) byproducts.[11]

Experimental Protocol:

Protocol 4: Mixed Anhydride Peptide Coupling [5][12]

  • Dissolve the N-protected amino acid (1.0 equiv) in dry THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -15 °C with stirring.

  • Add N-methylmorpholine (1.0 equiv) to the solution.

  • Slowly add isobutyl chloroformate (1.0 equiv) to the reaction mixture.

  • Stir the mixture at -15 °C for approximately 4-12 minutes to allow for the formation of the mixed anhydride.

  • Add the amino acid ester (1.0 equiv) to the freshly prepared mixed anhydride.

  • Allow the reaction to proceed to completion, followed by workup and purification to isolate the dipeptide. (Yields can be quantitative).[13]

G start Start: Dissolve N-Protected Amino Acid in THF cool Cool to -15 °C start->cool add_base Add N-Methylmorpholine cool->add_base add_ibcf Add Isobutyl Chloroformate add_base->add_ibcf form_anhydride Stir for 4-12 min to form Mixed Anhydride add_ibcf->form_anhydride add_ester Add Amino Acid Ester form_anhydride->add_ester couple Peptide Bond Formation add_ester->couple end End: Workup and Purify Dipeptide couple->end

Figure 4. Workflow for Mixed Anhydride Peptide Coupling

Side Reactions and Selectivity

  • Urethane Formation: A significant side reaction in mixed anhydride peptide coupling, where the chloroformate reacts with the liberated alcohol from another mixed anhydride molecule. The extent of this side reaction is highly dependent on the chloroformate, base, and solvent used.[11]

  • Overalkylation: In the reaction with amines, the initially formed carbamate can sometimes be further alkylated, though this is less common.

  • Selectivity: The cleavage of N-substituents from tertiary amines by chloroformates shows a general reactivity trend: benzyl > allyl > methyl > ethyl > other alkyl groups.[14] This selectivity can be exploited for dealkylation reactions.

Safety Considerations

Chloroformates are toxic, corrosive, and moisture-sensitive compounds. They should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Upon contact with water or moist air, they hydrolyze to the corresponding alcohol, carbon dioxide, and corrosive hydrochloric acid. It is crucial to use anhydrous solvents and reagents to prevent their decomposition.[5]

Conclusion

The choice of chloroformate is a critical parameter in the success of many organic transformations. While alkyl chloroformates like methyl, ethyl, and isobutyl chloroformate are workhorse reagents for routine carbamate formation and peptide coupling, aryl and vinyl chloroformates offer enhanced reactivity for more challenging substrates or alternative synthetic pathways. This guide provides a framework for comparing these reagents, but the optimal choice will always depend on a careful consideration of the specific substrate, desired product, and reaction conditions. By understanding the relative reactivities and potential side reactions, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.

References

Evaluating Analyte Recovery with Ethyl Chloroformate Derivatization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking robust and efficient analytical methods, derivatization is a critical step to enhance the volatility and detectability of analytes for gas chromatography-mass spectrometry (GC-MS). Ethyl chloroformate (ECF) has emerged as a versatile derivatizing agent due to its rapid reaction kinetics in aqueous media, simplifying sample preparation. This guide provides an objective comparison of analyte recovery using ECF derivatization, supported by experimental data and detailed protocols, to aid in the selection of an optimal analytical strategy.

Comparative Recovery of Analytes

The recovery of analytes is a critical parameter in validating an analytical method, indicating the efficiency of the entire sample preparation process. ECF derivatization has demonstrated acceptable to excellent recovery rates for a diverse range of compounds across various biological and food matrices.

Analyte ClassSpecific AnalytesMatrixAverage Recovery (%)Reference
Amino Acids Valine, Leucine, IsoleucineSerum70 - 120[1][2]
AsparagineSerum>70 (with some variability over time)[1]
Organic Acids Myristic acid, Linoleic acidSerum70 - 120[1][2]
Gallic AcidWineNot explicitly stated as recovery, but method showed high accuracy[3]
Phenolic Compounds cis-Resveratrol, trans-ResveratrolRed Wine>99[4]
Biogenic Amines Amine group representativeSerum70 - 120[1][2]
Endocrine Disruptors Bisphenol-A (BPA)Water and MilkNot explicitly stated as recovery, but method was found to be rapid and reliable[5]

Note: The recovery rates presented are indicative and can vary based on the specific matrix, analyte concentration, and experimental conditions.

In-Depth Experimental Protocols

Detailed and optimized protocols are essential for reproducible and accurate results. Below are summaries of established ECF derivatization procedures for different sample types.

Protocol for Metabolite Profiling in Serum[1][2]

This method is suitable for the comprehensive analysis of endogenous metabolites, including amino acids, organic acids, and amines.

  • Sample Preparation: Dilute 600 µL of serum with an equal volume of water.

  • Internal Standard Addition: Add 100 µL of L-2-chlorophenylalanine (0.1 mg/mL) as an internal standard.

  • First Derivatization Step:

    • Add 400 µL of anhydrous ethanol (B145695) and 100 µL of pyridine.

    • Add 50 µL of ECF.

    • Ultrasonicate the mixture for 60 seconds at 20°C and 40 kHz.

    • Extract with 500 µL of n-hexane.

  • Second Derivatization Step:

    • Adjust the pH of the aqueous layer to 9-10 with 100 µL of 7 M NaOH.

    • Add another 50 µL of ECF.

    • Vortex for 30 seconds and centrifuge for 5 minutes at 1,400 x g.

  • Extraction and Sample Preparation for GC-MS:

    • Combine the n-hexane extracts from both steps.

    • Dry the combined extract and resuspend in chloroform (B151607) for GC-MS analysis.

Protocol for Resveratrol (B1683913) Analysis in Red Wine[4]

This rapid method is optimized for the quantitative determination of resveratrol isomers.

  • Sample Preparation: Use 0.5 mL of alkalinized wine.

  • Derivatization and Extraction (Step 1):

    • Add 2 mL of hexane (B92381) containing an internal standard (methyl heptadecanoate), 20 µL of ECF, and 10 µL of pyridine.

    • Shake for 2 minutes.

    • Collect the organic layer.

  • Derivatization and Extraction (Step 2):

    • Perform a second extraction on the aqueous layer with 2 mL of chloroform containing an additional 20 µL of ECF.

    • Collect the organic layer.

  • Sample Preparation for GC-MS:

    • Combine the organic extracts from both steps.

    • Dry the combined extract under a stream of nitrogen.

    • Resuspend the residue in 75 µL of chloroform for GC-MS analysis.

Experimental Workflow for ECF Derivatization

The following diagram illustrates the general workflow for the this compound derivatization of analytes for GC-MS analysis.

ECF_Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction1 Extraction 1 cluster_derivatization2 Optional Second Derivatization cluster_extraction2 Extraction 2 cluster_final_prep Final Preparation Sample Aqueous Sample (e.g., Serum, Wine) Add_IS Add Internal Standard Sample->Add_IS Add_Reagents1 Add Ethanol, Pyridine, and ECF Add_IS->Add_Reagents1 Reaction1 Reaction 1 (Ultrasonication/Vortex) Add_Reagents1->Reaction1 Extract1 Extract with Organic Solvent (e.g., Hexane) Reaction1->Extract1 Separate1 Separate Organic and Aqueous Layers Extract1->Separate1 Adjust_pH Adjust pH of Aqueous Layer to Alkaline Separate1:e->Adjust_pH:w Aqueous Layer Combine_Extracts Combine Organic Extracts Separate1:e->Combine_Extracts:w Organic Layer Add_ECF2 Add ECF Adjust_pH->Add_ECF2 Extract2 Extract with Organic Solvent (e.g., Chloroform) Add_ECF2->Extract2 Separate2 Separate Organic and Aqueous Layers Extract2->Separate2 Separate2:e->Combine_Extracts:w Organic Layer Dry_Sample Dry Under Nitrogen Combine_Extracts->Dry_Sample Reconstitute Reconstitute in Solvent Dry_Sample->Reconstitute GCMS_Analysis GC-MS Analysis Reconstitute->GCMS_Analysis

Caption: General workflow for this compound derivatization.

Comparison with Alternative Derivatization Agents

While ECF offers significant advantages, other derivatization agents are also commonly used. The choice of agent depends on the specific analytes and the analytical goals.

  • Silylating Agents (e.g., TMS): Trimethylsilyl (TMS) derivatives are a popular alternative. However, ECF is often considered a more effective alternative for a broad array of low molecular weight metabolites.[1] ECF derivatization can be performed in an aqueous medium, which simplifies sample preparation and improves reproducibility compared to silylation, which is sensitive to water.[5]

  • Other Chloroformates: Different alkyl chloroformates, such as methyl, ethyl, and isobutyl chloroformate, can be used.[5][6] One study found that isobutyl chloroformate derivatives provided more sensitivity for amino acid analysis by GC-FID and GC-MS compared to other alkyl chloroformates.[6]

  • Pentafluorobenzyl Bromide (PFBBr) and other fluorinated agents: These are often used for compounds containing amine groups to form halogenated derivatives, which can offer high sensitivity with electron capture detection (ECD).[2]

Conclusion

This compound derivatization is a robust and efficient method for a wide range of analytes, offering high recovery rates and simplified sample preparation protocols. Its ability to react in aqueous media makes it a favorable alternative to water-sensitive reagents like silylating agents. The provided experimental protocols and comparative data demonstrate the utility of ECF in various research and development settings. For specific applications, optimization of the derivatization conditions and comparison with other agents may be necessary to achieve the desired analytical performance.

References

A Comparative Guide to Ethyl Chloroformate-Based Assays: Linearity and Detection Limits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The derivatization of analytes is a critical step in many analytical workflows, particularly for gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS). Ethyl chloroformate (ECF) has emerged as a versatile and efficient derivatizing reagent for a wide range of compounds, including amino acids, organic acids, biogenic amines, and phenols.[1][2][3] Its primary advantage lies in its ability to react rapidly in aqueous media, simplifying sample preparation and improving reproducibility.[1][4] This guide provides a comprehensive comparison of the linearity and detection limits of ECF-based assays for various analytes, supported by experimental data and detailed protocols.

Performance Comparison: Linearity and Detection Limits

The performance of an analytical method is fundamentally characterized by its linearity, limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize these key parameters for ECF-based assays across a spectrum of analyte classes, as reported in various studies.

Table 1: Amino Acids & Metabolites
Analyte ClassMatrixDetection MethodLinear RangeCorrelation Coefficient (r²)LODLOQReference
Amino Acids, Organic Acids, AminesSerumGC-MS0.1 - 12.5 µg/mL> 0.9900125 - 300 pg (on-column)Not Specified[1][2][5]
Amino AcidsBiological Specimensnano-ESI UHR-FTMSNot SpecifiedExcellentLow nanomolar rangeLow nanomolar range[6]
Seleno Amino AcidsAqueous ExtractsGC-AED, GC-MSNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[7]
Table 2: Phenolic Compounds & Carboxylic Acids
AnalyteMatrixDetection MethodLinear RangeCorrelation Coefficient (r²)LODLOQReference
Resveratrol IsomersRed WineGC-MSNot SpecifiedNot Specified25 ng/mL (cis-), 50 ng/mL (trans-)25 ng/mL (cis-), 50 ng/mL (trans-)[8]
Gallic AcidWineGC-MS5 - 600 µg/mL0.99910.5 µg/mL5 µg/mL[9][10]
Aromatic Carboxylic Acids & PhenolsFruit JuicesGC-MS25 - 3000 ng/mLExcellent12.5 - 50 ng/mL25 - 100 ng/mL[11][12]
Bisphenol-AWaterSPME-GC-MS1 - 10 µg/LNot Specified0.01 µg/L0.052 µg/L[13][14]
Bisphenol-AMilkSPME-GC-MS1 - 10 µg/LNot Specified0.1 µg/L0.38 µg/L[13][14]
Table 3: Biogenic Amines & Neurotransmitters
Analyte ClassMatrixDetection MethodLinear RangeCorrelation Coefficient (r²)LODLOQReference
Biogenic Amines (Putrescine, Cadaverine, Histamine, Spermidine)Tuna LoinGC-MS2.5 - 100 µg/gNot SpecifiedNot SpecifiedNot Specified[15][16]
Biogenic Amines (Dopamine, Adrenaline, etc.)Pharmaceutical PreparationsGC-FID4 - 60 ng (injected)Not Specified1.3 - 4.0 ng (injected)Not Specified[17]
Norephedrine, Ephedrine, PseudoephedrinePharmaceutical PreparationsGC-FID47.5 - 500 µg/mLNot Specified10 - 12.5 µg/mLNot Specified[18]
Serotonin, Dopamine (B1211576) & MetabolitesMouse Brain ExtractsHPLC-MSNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[19][20]

Comparison with Other Derivatization Methods

ECF derivatization offers distinct advantages over other common techniques, such as silylation (e.g., using TMS).[1]

  • Reaction in Aqueous Media: ECF reacts efficiently in the presence of water, eliminating the need for sample drying, which can be a time-consuming and error-prone step in silylation procedures.[1][4] This facilitates high-throughput sample preparation and enhances reproducibility.[1]

  • Speed: The derivatization reaction with ECF is typically very rapid, often completed within a minute at room temperature.[13][14]

  • Versatility: ECF is capable of derivatizing a broad range of functional groups, including amines, phenols, and carboxylic acids, making it suitable for comprehensive metabolic profiling.[1][2]

However, the choice of derivatizing reagent should always be tailored to the specific analytes and matrix. For instance, in the analysis of seleno amino acids, mthis compound was found to be preferable to ECF in terms of derivatization yield and reproducibility.[7]

Experimental Protocols

The following sections provide detailed methodologies for typical ECF-based derivatization assays.

General ECF Derivatization Protocol for GC-MS Analysis of Metabolites in Serum

This protocol is adapted from a method for the comprehensive analysis of endogenous metabolites.[1]

  • Sample Preparation: Dilute 300 µL of serum with 300 µL of water.

  • First Derivatization Step:

    • To the diluted serum, add 100 µL of L-2-chlorophenylalanine (internal standard, 0.1 mg/mL), 400 µL of anhydrous ethanol, and 100 µL of pyridine.

    • Add 50 µL of ECF.

    • Vortex the mixture for 30 seconds.

    • Sonicate the mixture for 60 seconds at 20°C and 40 kHz.

  • Extraction: Add 500 µL of n-hexane and vortex for 30 seconds. Centrifuge at 1,400 x g for 5 minutes.

  • Second Derivatization Step:

    • Carefully adjust the pH of the aqueous layer to 9-10 using 100 µL of NaOH (7 mol/L).

    • Add an additional 50 µL of ECF to the aqueous layer.

    • Vortex for 30 seconds.

  • Final Extraction and Analysis:

    • Add 500 µL of n-hexane and vortex for 30 seconds.

    • Centrifuge at 1,400 x g for 5 minutes.

    • Combine the n-hexane layers and analyze by GC-MS.

ECF Derivatization for Gallic Acid in Wine

This optimized protocol was developed using a Box-Behnken design for maximum yield.[9]

  • Sample Preparation: Take a 150 µL aliquot of the wine sample.

  • Derivatization:

    • Add 137 µL of this compound.

    • Add 51 µL of pyridine.

    • Add 161 µL of ethanol.

  • Extraction: Perform liquid-liquid extraction with a suitable solvent (e.g., n-hexane).

  • Analysis: Analyze the organic extract by GC-MS.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key steps in ECF-based assays.

ECF_Derivatization_Workflow Sample Sample (e.g., Serum, Wine) Reagents1 Add Ethanol, Pyridine, ECF Sample->Reagents1 Reaction1 Derivatization (Step 1) Reagents1->Reaction1 Extraction1 Liquid-Liquid Extraction Reaction1->Extraction1 Aqueous_Phase Aqueous Phase Extraction1->Aqueous_Phase Separate Organic_Phase1 Organic Phase 1 (to be combined) Extraction1->Organic_Phase1 Separate pH_Adjust Adjust pH to 9-10 (with NaOH) Aqueous_Phase->pH_Adjust Combine_Extracts Combine Organic Extracts Organic_Phase1->Combine_Extracts Reagents2 Add ECF (Step 2) pH_Adjust->Reagents2 Reaction2 Derivatization (Step 2) Reagents2->Reaction2 Extraction2 Liquid-Liquid Extraction Reaction2->Extraction2 Organic_Phase2 Organic Phase 2 Extraction2->Organic_Phase2 Separate Organic_Phase2->Combine_Extracts GCMS_Analysis GC-MS Analysis Combine_Extracts->GCMS_Analysis

Caption: Two-step ECF derivatization workflow for complex matrices.

Simple_ECF_Workflow Sample Aqueous Sample (e.g., Wine, Juice) Derivatization Add ECF, Pyridine, Ethanol Sample->Derivatization Extraction Extraction with Organic Solvent (e.g., n-hexane) Derivatization->Extraction Analysis GC-MS or LC-MS Analysis Extraction->Analysis

Caption: Simplified single-step ECF derivatization workflow.

References

Assessing Stereochemical Conversion During Ethyl Chloroformate Derivatization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chiral analysis, derivatization is a critical step to enable the separation and quantification of enantiomers, particularly for compounds lacking chromophores or those with poor volatility for gas chromatography (GC). Ethyl chloroformate (ECF) has emerged as a widely used reagent for this purpose, favored for its rapid reaction kinetics and the volatility it imparts to polar analytes such as amino acids and chiral amines. However, a crucial concern in any chiral derivatization is the potential for stereochemical conversion, or racemization, which can compromise the accuracy of enantiomeric excess (e.e.) determination. This guide provides an objective comparison of ECF's performance with alternative derivatization agents, supported by experimental data, to aid researchers in selecting the most appropriate method for their analytical needs while ensuring stereochemical integrity.

The Challenge of Stereochemical Integrity

The primary goal of chiral derivatization is to convert a pair of enantiomers into a pair of diastereomers by reacting them with a chiral derivatizing agent (CDA). These diastereomers can then be separated and quantified using standard achiral chromatography. The fundamental assumption is that the derivatization reaction itself does not alter the original enantiomeric composition of the analyte. However, the reaction conditions, the nature of the analyte, and the choice of derivatization reagent can all influence the stereochemical stability of the chiral center.

This compound Derivatization: A Performance Overview

This compound reacts with primary and secondary amines, as well as hydroxyl and carboxyl groups, to form the corresponding carbamates and esters. The reaction is typically fast and can be performed in an aqueous medium, simplifying sample preparation.

A key advantage of ECF is its versatility and the stability of the resulting derivatives, which are amenable to analysis by both GC-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). However, the potential for racemization, particularly under basic conditions often employed to facilitate the reaction, must be carefully considered.

Experimental Workflow: this compound Derivatization

The general workflow for ECF derivatization involves the reaction of the chiral analyte with ECF in the presence of a base, followed by extraction of the diastereomeric products for chromatographic analysis.

ECF_Workflow cluster_SamplePrep Sample Preparation cluster_Derivatization Derivatization cluster_Extraction Extraction cluster_Analysis Analysis Analyte Chiral Analyte (e.g., Amino Acid, Amine) Reaction Reaction with This compound (ECF) + Base (e.g., Pyridine) Analyte->Reaction Aqueous medium Extraction Liquid-Liquid Extraction (e.g., with Chloroform) Reaction->Extraction Formation of Diastereomers GCMS GC-MS or LC-MS Analysis Extraction->GCMS Organic Phase

A generalized workflow for the derivatization of chiral analytes using this compound.

Quantitative Assessment of Stereochemical Conversion

While the risk of racemization with ECF is acknowledged, quantitative data on its extent is limited and appears to be highly dependent on the analyte and reaction conditions.

One study investigating the stereochemical conversion of non-steroidal anti-inflammatory drugs (NSAIDs) using ECF derivatization found a limited degree of inversion.[1] For the S-enantiomers of ibuprofen, ketoprofen, etodolac, and flurbiprofen, the formation of the corresponding R-enantiomer was between 1.0% and 5.8%.[1] The study also noted an interesting trend for ibuprofen, ketoprofen, and flurbiprofen, where the apparent extent of conversion was inversely related to the concentration of ECF used in the reaction.[1]

Analyte (S-enantiomer)Percentage of R-enantiomer formed (%)
Ibuprofen1.0 - 5.8
Ketoprofen1.0 - 5.8
Etodolac1.0 - 5.8
Flurbiprofen1.0 - 5.8
Table 1: Extent of stereochemical conversion of selected NSAIDs during this compound derivatization. Data sourced from a study where the S-enantiomer of each drug was administered to rats, and plasma samples were analyzed.[1]

It is crucial to note that these findings are specific to the studied NSAIDs and the particular experimental conditions. For other classes of compounds, such as amino acids, the degree of racemization may differ. The basic conditions often used to deprotonate the amine and carboxyl groups can facilitate the abstraction of the alpha-proton, leading to racemization.

Comparison with Alternative Chiral Derivatizing Agents

To provide a comprehensive assessment, it is essential to compare the performance of ECF with other commonly used chiral derivatizing agents.

Derivatizing AgentPrinciple of ReactionTypical AnalytesAdvantagesDisadvantages
This compound (ECF) Forms carbamates and estersAmino acids, chiral amines, hydroxy acidsRapid reaction, volatile derivatives suitable for GC-MS, can be used in aqueous media.Potential for racemization under basic conditions, limited quantitative data on stereochemical integrity.
Mthis compound (MCF) Similar to ECF, forms methyl esters and carbamatesAmino acids, organic acidsGood derivatization yield and reproducibility, may show less significant conditioning effects than ECF in GC systems.[2] One study reported no racemization for amino acids under their conditions.Similar potential for racemization as ECF under certain conditions.
(+)- or (-)-1-(9-Fluorenyl)this compound (FLEC) Forms fluorescent diastereomeric carbamatesPrimary and secondary amines, amino acidsHighly fluorescent derivatives enabling sensitive detection, versatile for LC and CE.[3][4]Can be more expensive than simpler chloroformates.
Marfey's Reagent (FDAA) Nucleophilic aromatic substitution with the amino groupAmino acids, primary aminesGenerally proceeds without racemization under mild alkaline conditions, well-established method.Derivatives may be less volatile, making it more suitable for LC-based methods.
Mosher's Acid (MTPA-Cl) Forms diastereomeric amidesPrimary and secondary amines, alcoholsPrimarily used for determining absolute configuration by NMR, can also be used for e.e. determination by chromatography.Can be expensive, potential for kinetic resolution if the reaction is not driven to completion.
Silylation Reagents (e.g., MTBSTFA) Forms silyl (B83357) ethers and estersAmino acids, sugars, steroidsProduces stable and volatile derivatives for GC-MS.Highly sensitive to moisture, may require anhydrous conditions.

Logical Relationships in Method Selection

The choice of a chiral derivatization agent is a multi-faceted decision that depends on the analyte, the available analytical instrumentation, and the primary goal of the analysis (e.g., quantification of enantiomeric excess vs. determination of absolute configuration).

Method_Selection cluster_Analyte Analyte Properties cluster_Goal Analytical Goal cluster_Instrumentation Available Instrumentation cluster_Reagent Derivatization Reagent Selection Analyte Chiral Analyte (Amino Acid, Amine, etc.) Volatility Volatility & Thermal Stability Analyte->Volatility Functional_Groups Functional Groups (-NH2, -OH, -COOH) Analyte->Functional_Groups GCMS GC-MS Volatility->GCMS High Volatility Favors ECF This compound Functional_Groups->ECF FLEC FLEC Functional_Groups->FLEC Marfey Marfey's Reagent Functional_Groups->Marfey Mosher Mosher's Acid Functional_Groups->Mosher Silyl Silylation Reagents Functional_Groups->Silyl Goal Primary Objective Quantification Quantification of e.e. Goal->Quantification Abs_Config Absolute Configuration Goal->Abs_Config Quantification->ECF Quantification->FLEC Quantification->Marfey Quantification->Silyl Abs_Config->Mosher Instrumentation Analytical Platform Instrumentation->GCMS LCMS LC-MS / HPLC-UV/Fluorescence Instrumentation->LCMS NMR NMR Instrumentation->NMR GCMS->ECF GCMS->Silyl LCMS->FLEC LCMS->Marfey NMR->Mosher

Decision-making framework for selecting a suitable chiral derivatization strategy.

Experimental Protocols

Protocol 1: this compound Derivatization of Amino Acids for GC-MS Analysis

This protocol is adapted from a method for the comprehensive analysis of metabolites in serum.[5]

Materials:

  • Aqueous sample containing amino acids

  • Anhydrous ethanol

  • Pyridine

  • This compound (ECF)

  • Chloroform (or other suitable extraction solvent)

  • Sodium hydroxide (B78521) solution (e.g., 7 M) for pH adjustment

  • Internal standard (e.g., a stable isotope-labeled amino acid)

Procedure:

  • To a 600 µL aliquot of the sample, add 100 µL of the internal standard solution, 400 µL of anhydrous ethanol, and 100 µL of pyridine.

  • Add 50 µL of ECF and vortex or sonicate the mixture for 60 seconds to accelerate the reaction.

  • Extract the derivatives with 500 µL of chloroform.

  • Carefully adjust the pH of the aqueous layer to 9-10 with the sodium hydroxide solution.

  • Add another 50 µL of ECF to the mixture and vortex for 30 seconds.

  • Centrifuge to separate the phases.

  • Transfer the organic (lower) layer containing the derivatized amino acids to a clean vial for GC-MS analysis.

Protocol 2: Derivatization with (+)-1-(9-Fluorenyl)this compound (FLEC) for LC Analysis

This protocol is a general procedure for the derivatization of amino acids with FLEC.

Materials:

Procedure:

  • To 100 µL of the sample in borate buffer, add 100 µL of the (+)-FLEC solution.

  • Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 30-60 minutes). The optimal reaction time should be determined for the specific analyte.

  • Stop the reaction by adding 20 µL of the quenching solution to react with the excess FLEC.

  • Dilute the sample with the appropriate solvent.

  • The sample is now ready for injection into the LC system.

Conclusion and Recommendations

This compound is a valuable and versatile derivatizing agent for the chiral analysis of a variety of compounds. Its rapid reaction kinetics and the suitability of its derivatives for GC-MS make it an attractive option. However, the potential for stereochemical conversion, though found to be limited in some studies, necessitates careful optimization and validation for each specific application.

Key Recommendations:

  • Method Validation is Crucial: Whenever using ECF for chiral analysis, it is imperative to validate the method for the specific analyte of interest. This should include an assessment of potential racemization by analyzing an enantiomerically pure standard under the chosen derivatization conditions.

  • Optimize Reaction Conditions: To minimize the risk of racemization, it is advisable to use the mildest possible reaction conditions (e.g., lowest effective pH and temperature) that still provide complete derivatization. As suggested by some studies, using a higher concentration of ECF might also mitigate stereochemical conversion.[1]

  • Consider Alternative Reagents: For applications where even a small degree of racemization is unacceptable, or for analytes known to be prone to epimerization, alternative derivatizing agents should be considered. For LC-based methods, Marfey's reagent is a well-established alternative that is reported to proceed with minimal racemization. For GC-MS analysis, mthis compound has been shown in some cases to induce less racemization than ECF.

  • Use of Internal Standards: The use of stable isotope-labeled enantiomers as internal standards can help to correct for any racemization that may occur during sample preparation and analysis.

By carefully considering these factors and conducting thorough method validation, researchers can confidently employ this compound derivatization for accurate and reliable chiral analysis.

References

Safety Operating Guide

Proper Disposal of Ethyl Chloroformate: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Ethyl chloroformate is a highly reactive, corrosive, and toxic chemical that requires meticulous handling and disposal procedures to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step instructions for the proper disposal of this compound, including neutralization protocols and spill management.

Immediate Safety Precautions

Before handling this compound, it is imperative to be familiar with its hazards. It is a lachrymator, meaning it irritates the eyes and can cause tears. Vapors are heavier than air and can accumulate in low-lying areas.[1] It is highly flammable and reacts with water and moisture to produce toxic and corrosive fumes, including hydrogen chloride (HCl), ethanol, and carbon dioxide.[2][3]

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood.[4] Essential PPE includes:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemically resistant gloves (consult manufacturer's compatibility data).

  • Body Protection: A flame-retardant lab coat and closed-toe shoes.

  • Respiratory Protection: For situations with potential for exposure above permissible limits, a full-face respirator with appropriate cartridges is necessary.[4]

Disposal of Unused this compound

Unused or surplus this compound must be neutralized before disposal. The primary method for neutralization is through controlled hydrolysis with an alkaline solution. This converts the reactive this compound into less hazardous compounds.

Neutralization Protocol

This protocol describes the neutralization of this compound using a cold alkaline solution. This procedure should be performed in a chemical fume hood with appropriate PPE.

Materials:

  • Unused this compound

  • Ice bath

  • Stir plate and stir bar

  • Beaker or flask of appropriate size (at least 4 times the volume of the this compound and neutralizing solution combined)

  • Dropping funnel or pipette

  • Sodium hydroxide (B78521) (NaOH) solution (10% w/v) or Sodium bicarbonate (NaHCO₃) solution (saturated)

  • pH paper or pH meter

Procedure:

  • Preparation: Place the beaker or flask containing a stir bar in an ice bath on a stir plate.

  • Dilution (Optional but Recommended): For easier control of the reaction, the this compound can be diluted with an inert solvent such as toluene (B28343) or ether.

  • Addition of Neutralizing Agent: Slowly add the cold alkaline solution (10% NaOH or saturated NaHCO₃) to the stirred this compound or its solution using a dropping funnel or by adding it dropwise with a pipette. The reaction is exothermic, so slow addition is crucial to control the temperature and prevent excessive fuming.

  • Monitoring: Continue stirring and monitor the reaction. If fuming is excessive, slow down the rate of addition. Ensure the temperature of the reaction mixture remains low.

  • Completion: Continue adding the alkaline solution until the this compound is completely reacted. To ensure completion, test the pH of the aqueous layer of the mixture. The pH should be neutral or slightly basic (pH 7-9).

  • Separation: Once the reaction is complete and the mixture has cooled to room temperature, if two layers are present, separate the organic and aqueous layers using a separatory funnel.

  • Final Disposal: The neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. The organic layer (if any) and any contaminated materials should be disposed of as hazardous waste through your institution's environmental health and safety office.

Managing this compound Spills

In the event of a spill, immediate and appropriate action is critical to minimize exposure and contamination.

Small Spills (less than 100 mL)
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels.[5]

  • Neutralize: Cautiously and slowly add a neutralizing agent like sodium bicarbonate powder over the absorbent material.

  • Collect: Once the reaction has ceased, carefully sweep or scoop the mixture into a clearly labeled, appropriate container for hazardous waste disposal.[5]

  • Decontaminate: Clean the spill area with soap and water.[4]

Large Spills (more than 100 mL)
  • Evacuate: Immediately evacuate the laboratory and alert others.

  • Isolate: Close the doors to the affected area and prevent entry.

  • Call for Assistance: Contact your institution's emergency response team or environmental health and safety office immediately.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

Quantitative Data Summary

ParameterValue/RecommendationSource(s)
Neutralizing Agent Concentration 10% (w/v) Sodium HydroxideInternal Synthesis
Saturated Sodium Bicarbonate[2]
Reaction Temperature Cooled in an ice bath (below 10°C)[6]
pH for Complete Neutralization pH 7-9Internal Synthesis
Hydrolysis Half-life in Water (25°C) 31.5 minutes[1]

Disposal Workflow Diagram

EthylChloroformateDisposal cluster_prep Preparation cluster_procedure Neutralization Procedure cluster_disposal Final Disposal start Start: this compound for Disposal ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood cool Cool this compound in Ice Bath fume_hood->cool add_base Slowly Add Cold Alkaline Solution (e.g., 10% NaOH or Sat. NaHCO3) cool->add_base monitor Monitor Reaction: Control Temperature and Fumes add_base->monitor check_ph Check pH of Aqueous Layer (Target: pH 7-9) monitor->check_ph separate Separate Aqueous and Organic Layers (if applicable) check_ph->separate Reaction Complete dispose_aq Dispose of Neutralized Aqueous Solution per Regulations separate->dispose_aq dispose_org Dispose of Organic Layer and Contaminated Materials as Hazardous Waste separate->dispose_org end End dispose_aq->end dispose_org->end

Caption: Workflow for the safe neutralization and disposal of this compound.

Decontamination of Equipment

All equipment contaminated with this compound must be thoroughly decontaminated.

  • Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone) to remove the bulk of the this compound. Collect the rinsate for hazardous waste disposal.

  • Neutralization: Carefully rinse the equipment with a cold alkaline solution (10% NaOH or saturated NaHCO₃).

  • Final Cleaning: Wash the equipment with soap and water, followed by a final rinse with deionized water.[4]

By adhering to these procedures, laboratory personnel can safely manage and dispose of this compound, ensuring a secure working environment and compliance with safety regulations. Always consult your institution's specific guidelines and safety data sheets before handling any hazardous chemical.

References

Essential Guide to Handling Ethyl Chloroformate: Personal Protective Equipment, Operational Plans, and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling hazardous chemicals. Ethyl chloroformate, a highly flammable, corrosive, and toxic compound, demands strict adherence to safety protocols. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and precision in your laboratory.

Personal Protective Equipment (PPE)

When working with this compound, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required protective gear.

PPE CategorySpecificationsRationale
Eye and Face Protection Tightly fitting safety goggles and a face shield (minimum 8-inch).[1]Protects against splashes and corrosive vapors that can cause severe eye burns.[2][3] Contact lenses should not be worn.[4]
Hand Protection Butyl-rubber gloves are recommended.[5] Always inspect gloves for integrity before use.[1]Provides a barrier against a chemical that causes severe skin burns and can be absorbed through the skin.[2]
Respiratory Protection A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is necessary where ventilation is inadequate or exposure limits may be exceeded.[1][6] For spills or emergencies, a MSHA/NIOSH-approved supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode is required.[4]This compound is fatal if inhaled, and its vapors are corrosive to the respiratory tract.[3][7]
Protective Clothing A complete suit protecting against chemicals, such as a flame-retardant, antistatic lab coat, should be worn.[1][5] Safety shoes are also recommended.[7]Prevents skin contact with the chemical, which can cause severe burns.[2] Contaminated clothing should be removed immediately and washed before reuse.[2][8]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_1 Review Safety Data Sheet (SDS) prep_2 Ensure proper ventilation (fume hood) prep_1->prep_2 prep_3 Verify availability of emergency equipment (eyewash, safety shower) prep_2->prep_3 prep_4 Don appropriate Personal Protective Equipment (PPE) prep_3->prep_4 handle_1 Use non-sparking tools and explosion-proof equipment prep_4->handle_1 handle_2 Ground and bond containers during transfer handle_1->handle_2 handle_3 Work in a designated area handle_2->handle_3 handle_4 Keep container tightly closed when not in use handle_3->handle_4 post_1 Decontaminate work area and equipment handle_4->post_1 post_2 Properly dispose of waste post_1->post_2 post_3 Remove and decontaminate PPE post_2->post_3 post_4 Wash hands thoroughly post_3->post_4

Figure 1. Workflow for the safe handling of this compound.

Experimental Protocols:

Preparation:

  • Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.[7]

  • Engineering Controls: All operations must be conducted in a chemical fume hood to maintain airborne concentrations below exposure limits.[5] The ventilation system and any electrical equipment must be non-sparking and explosion-proof.[2][5]

  • Emergency Equipment: Ensure that a certified emergency eyewash station and safety shower are readily accessible in the immediate work area.[7]

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.[5]

Handling:

  • Ignition Sources: this compound is highly flammable.[3] Keep it away from heat, sparks, open flames, and other ignition sources.[4][5] Use only non-sparking tools.[4][7]

  • Transfer: When transferring the chemical, ground and bond containers to prevent static discharge.[2][5]

  • Moisture Sensitivity: this compound reacts with water and moist air to produce poisonous gases.[4] Store in a cool, dry, well-ventilated area away from moisture, under an inert gas.[1][4][5]

  • Container Handling: Keep containers tightly closed when not in use.[1][5] Be aware that contents may develop pressure over time.[2][5]

Spill Management:

  • Evacuate: In case of a spill, evacuate all non-essential personnel from the area.[4]

  • Ventilate: Ensure the area is well-ventilated.[4]

  • Containment: Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[2][4] Do not use combustible materials.

  • Cleanup: Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[4][7]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.

Waste Collection:

  • Segregation: Collect all this compound waste, including empty containers and contaminated materials, in designated, properly labeled, and sealed containers. Do not mix with other waste streams.

  • Container Labeling: Clearly label waste containers with "Hazardous Waste" and the chemical name "this compound."

Disposal Procedure:

  • Professional Disposal: this compound must be disposed of as hazardous waste through a licensed and approved waste disposal company.[4] Adhere to all local, state, and federal regulations.

  • Empty Containers: Empty containers retain product residue and can be dangerous.[2] They should be handled with the same precautions as the product itself and disposed of accordingly.

  • Decontamination: Decontaminate reusable equipment and work surfaces with soap and water.[6] Dispose of all cleaning materials as hazardous waste.[6]

References

×

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
Ethyl chloroformate
Reactant of Route 2
Reactant of Route 2
Ethyl chloroformate

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